7-Cyano-7-deaza-2'-deoxy guanosine
描述
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属性
分子式 |
C12H13N5O4 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC 名称 |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)/t6-,7+,8+/m0/s1 |
InChI 键 |
QXSULWVDXWTVBZ-XLPZGREQSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine, a modified nucleoside of significant interest in various biological and therapeutic contexts. The document details both the biosynthetic and chemical pathways, offering structured data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this knowledge.
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine, also known as dPreQ0, is a deazapurine derivative that plays a role in the complex landscape of DNA modifications.[1][2][3] As an analogue of deoxyguanosine, its unique structure, characterized by the substitution of the N7 nitrogen with a carbon atom and the addition of a cyano group at position 7, imparts distinct chemical and biological properties. These characteristics make it a valuable tool in molecular biology and a potential candidate for drug development. This guide explores the primary methods of its synthesis, providing the necessary technical details for its preparation in a laboratory setting.
Biosynthesis Pathway
In biological systems, the synthesis of 7-deazaguanine (B613801) derivatives originates from guanosine-5'-triphosphate (GTP).[4][5] The pathway to 7-cyano-7-deazaguanine (preQ0), the nucleobase of the target molecule, is a multi-step enzymatic process.[3][5][6] This nucleobase is a common precursor for modifications in both tRNA, such as queuosine, and in DNA.[1][2][3]
The key enzymes involved in the biosynthesis of preQ0 from GTP are:
-
GTP cyclohydrolase I (GCHI, QueD, or FolE): Initiates the pathway.[3][5][6]
-
6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Catalyzes an intermediate step.[3][7]
-
7-carboxy-7-deazaguanine synthase (QueE): A radical SAM enzyme that continues the conversion.[5][7]
-
7-cyano-7-deazaguanine synthase (QueC): Completes the synthesis of the preQ0 base.[5][7]
The subsequent incorporation of the preQ0 base into DNA to form 2'-deoxy-7-cyano-7-deazaguanosine is facilitated by a group of enzymes encoded by the dpd gene cluster.[1][2][3][8] Specifically, the DpdA and DpdB proteins are essential for this process. DpdA functions as a transglycosylase, swapping a guanine (B1146940) base in the DNA strand for preQ0, a reaction that is dependent on the ATPase activity of DpdB.[2][9][10] The enzyme DpdC can further modify the incorporated nucleoside by hydrolyzing the cyano group to an amido group, forming 2'-deoxy-7-amido-7-deazaguanosine (dADG).[1][2][3]
Chemical Synthesis Pathway
The chemical synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine typically involves two main stages: the synthesis of the 7-cyano-7-deazaguanine base and the subsequent glycosylation with a protected 2'-deoxyribose moiety.
A common strategy for the synthesis of 7-deazapurine nucleosides is the glycosylation of the corresponding nucleobase.[11][12][13] The Vorbrüggen glycosylation is a frequently employed method for this transformation.[13][14] For the synthesis of 2'-deoxyribonucleosides, a protected 2-deoxyribose derivative, such as 2-deoxy-3,5-di-O-(p-chlorobenzoyl)-α-d-ribofuranosyl chloride, is used as the sugar donor.[15] An alternative approach is the deoxygenation of a corresponding ribonucleoside.[11][16]
The following diagram outlines a general chemical synthesis approach.
Experimental Protocols
While specific, detailed protocols for the complete chemical synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine are not extensively available in the provided search results, the following sections outline general methodologies for key steps based on the synthesis of related 7-deazapurine nucleosides.
Glycosylation of 7-Deazapurine Nucleobases (General Vorbrüggen Method)
This protocol is adapted from procedures for similar nucleoside syntheses.[13][14]
-
Silylation of the Nucleobase: The 7-cyano-7-deazaguanine base is suspended in a dry solvent such as acetonitrile. An excess of a silylating agent, for example, N,O-bis(trimethylsilyl)acetamide (BSA), is added. The mixture is heated (e.g., to 60°C) until the base dissolves, indicating the formation of the silylated derivative.
-
Glycosylation Reaction: A protected 2-deoxyribose donor, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-d-erythro-pentofuranose, is added to the solution of the silylated base. A Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is then introduced. The reaction is stirred at a controlled temperature (e.g., 60°C) for several hours.
-
Workup and Purification: Upon completion, the reaction is quenched, for instance, with an aqueous solution. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the protected nucleoside.
Deprotection of the Nucleoside
-
Removal of Acyl Protecting Groups: The protected nucleoside is dissolved in a solution of ammonia (B1221849) in methanol. The mixture is sealed in a pressure vessel and heated (e.g., 70°C) for several hours.
-
Purification: After cooling, the solvent is evaporated, and the residue is purified, typically by column chromatography, to yield the final 7-Cyano-7-deaza-2'-deoxyguanosine.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of related 7-deazapurine nucleosides, which can serve as a reference for optimizing the synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine.
| Step | Reactants | Conditions | Yield | Reference |
| Glycosylation | 2-NH2-protected 6-chloro-7-deazaguanine, 2-deoxy-3,5-di-O-(p-chlorobenzoyl)-α-d-ribofuranosyl chloride | NaH, in situ glycosylation | 61% | [15] |
| Demethylation | Protected 6-methoxy-7-nitro-7-deazapurine nucleoside | Iodotrimethylsilane | 73% | [15] |
| Deprotection (Methanolysis) | Protected 7-nitro-7-deaza-2'-deoxyguanosine | Methanolysis | 79% | [15] |
| Vorbrüggen Glycosylation | Quinolino-fused deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose | BSA, TMSOTf, 60°C | 52% | [13] |
Conclusion
The synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine can be achieved through both biosynthetic and chemical routes. The biosynthetic pathway, originating from GTP, is well-characterized and involves a series of enzymatic transformations. For laboratory and potential industrial-scale production, chemical synthesis offers a more direct and controllable approach. While detailed protocols for the target molecule are sparse in the literature, established methods for the synthesis of 7-deazapurine nucleosides, such as Vorbrüggen glycosylation, provide a solid foundation for developing an efficient synthetic strategy. This guide serves as a comprehensive resource for researchers and professionals in drug development, providing the foundational knowledge required for the synthesis and further exploration of this intriguing modified nucleoside.
References
- 1. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the minimal bacterial 2′-deoxy-7-amido-7-deazaguanine synthesis machinery [dspace.mit.edu]
- 9. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of 7-Cyano-7-deaza-2'-deoxyguanosine, a modified nucleoside with significant utility in molecular biology and potential therapeutic applications.
Executive Summary
7-Cyano-7-deaza-2'-deoxyguanosine is a synthetic analog of the natural nucleoside 2'-deoxyguanosine (B1662781). It is structurally characterized by the replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom (a deazaguanine core) and the addition of a cyano (-C≡N) group at this new 7-position. This modification has profound effects on the molecule's properties, most notably its ability to reduce the formation of secondary structures in GC-rich DNA sequences. The triphosphate form, 7-Cyano-7-deaza-dGTP (often used interchangeably with 7-deaza-dGTP), is a critical reagent in molecular biology, enabling the successful PCR amplification and sequencing of DNA templates that are otherwise intractable due to high GC content.[1][2] Furthermore, as a guanosine (B1672433) analog, it has been noted for potential immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7).[3]
Structure and Core Properties
The foundational change in the 7-deaza purine ring system is the substitution of the N7 atom with a C-H group, which eliminates a potential hydrogen bond acceptor site in the major groove of DNA.[4] The further addition of a cyano group at this position introduces a strong electron-withdrawing group, altering the electronic properties of the nucleobase.
Structural Comparison
The key structural differences between the native 2'-deoxyguanosine and its 7-deaza and 7-cyano-7-deaza analogs are illustrated below.
Physicochemical Properties
The modification of the guanine (B1146940) base impacts several key properties:
-
Hydrogen Bonding: The absence of the N7 atom prevents the formation of Hoogsteen base pairs, which can contribute to non-canonical DNA structures like G-quadruplexes. This property is invaluable for the synthesis and purification of G-rich oligonucleotides, which are prone to aggregation.[5]
-
Base Stacking: The replacement of N7 with a less electronegative C-H group alters the electronic distribution of the purine ring, which can affect the stacking interactions that stabilize the DNA double helix.
-
Secondary Structure: The primary utility of this analog (as a triphosphate) is its ability to destabilize GC base pairing just enough to prevent the formation of strong secondary structures during PCR, without compromising the fidelity of polymerase-mediated DNA synthesis.[2]
Quantitative Data
Physical and Spectroscopic Properties
| Property | Value (for 7-deaza-2'-deoxyguanosine) | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [6] |
| Molecular Weight | 266.25 g/mol | [6] |
| IUPAC Name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | [6] |
| ¹H NMR Chemical Shifts (δ ppm) in DMSO-d₆ (for 2'-deoxyguanosine) | |
| Assignment | Shift (ppm) |
| NH (Imino) | 10.7 |
| H8 (Purine) | 7.95 |
| NH₂ (Amine) | 6.50 |
| H1' (Sugar) | 6.14 |
| OH (5') | 5.31 |
| OH (3') | 4.99 |
| H3' (Sugar) | 4.36 |
| H4' (Sugar) | 3.83 |
| H5' (Sugar) | 3.55 |
| H2'a (Sugar) | 2.53 |
| H2'b (Sugar) | 2.22 |
Thermodynamic Properties of DNA Duplexes
The following data illustrates the thermodynamic impact of substituting a single G-C base pair with a 7-deaza-G-C pair in a DNA dodecamer duplex (5'-CGCGAATTCGCG-3').
| Parameter | Duplex with G-C | Duplex with 7-deaza-G-C | Reference(s) |
| Tₘ (°C) | 65.5 | 61.2 | [4] |
| ΔH°cal (kcal/mol) | -82.6 | -77.4 | [4] |
| ΔG°₂₀ (kcal/mol) | -14.2 | -13.1 | [4] |
| TΔS°cal (kcal/mol) at 20 °C | -68.4 | -64.3 | [4] |
Experimental Protocols & Methodologies
Chemical Synthesis Overview
The synthesis of 7-deazaguanine (B613801) derivatives can be achieved through various routes. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core from substituted pyrimidine (B1678525) precursors. For instance, methods have been described starting with 2-thioalkyl pyrimidines which allow for subsequent cyclization and functionalization to yield the desired 7-deaza-guanosine analog.[7] A detailed, step-by-step protocol for the specific synthesis of the 7-cyano derivative is not publicly documented in detail, but general approaches involve the reaction of a protected 2-chloro-7-deazapurine nucleoside with a cyanide source.
PCR Amplification of GC-Rich DNA
The triphosphate form, 7-deaza-dGTP, is used as a partial or complete substitute for dGTP in PCR master mixes to facilitate the amplification of templates with high GC content (>65%).
Protocol: Standard GC-Rich PCR
-
Master Mix Preparation: For a 25 µL reaction, assemble the following components on ice. A common strategy is to use a 3:1 ratio of 7-deaza-dGTP to dGTP.
-
5 µL of 5x PCR Buffer (with optimized MgCl₂)
-
0.5 µL of 10 mM dATP
-
0.5 µL of 10 mM dCTP
-
0.5 µL of 10 mM dTTP
-
0.125 µL of 10 mM dGTP
-
0.375 µL of 10 mM 7-deaza-dGTP
-
0.5 µL of 10 µM Forward Primer
-
0.5 µL of 10 µM Reverse Primer
-
0.25 µL of Taq DNA Polymerase (5 U/µL)
-
5 ng of Human Genomic DNA Template
-
Nuclease-Free Water to 25 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95-98°C for 10 minutes.
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 40 seconds.
-
Annealing: 55-67°C for 1 second (use a temperature appropriate for the primers).
-
Extension: 72°C for 1 minute (adjust based on amplicon length).
-
-
Final Extension: 72°C for 7-10 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the PCR product on a standard agarose (B213101) gel. Note that DNA containing 7-deaza-dG may stain less efficiently with ethidium (B1194527) bromide.[8]
Biological Pathways and Significance
Biosynthesis of 7-cyano-7-deazaguanine (preQ₀)
In many bacteria and archaea, 7-cyano-7-deazaguanine (preQ₀), the nucleobase of the target molecule, is a key intermediate in the biosynthesis of the hypermodified tRNA wobble nucleoside, queuosine. The synthesis begins with GTP and proceeds through several enzymatic steps. The final step, the formation of the nitrile group, is catalyzed by 7-cyano-7-deazaguanine synthase (QueC).[9][10]
Immunostimulatory Effects
Certain guanosine analogs are known to act as agonists for Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 can induce the production of type I interferons and other cytokines, leading to antiviral and immunostimulatory effects. Studies have indicated that 7-Cyano-7-deaza-2'-deoxyguanosine is among the guanosine analogs whose functional activity is dependent on TLR7 activation, suggesting its potential as an immune-modulating agent.[3]
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine and its triphosphate derivative are powerful tools for researchers. Their primary, well-established application is in overcoming the challenges of GC-rich DNA amplification and sequencing, a common bottleneck in genomics and diagnostics. The unique chemical properties stemming from the modified purine ring system effectively reduce inhibitory secondary structures. Beyond its utility as a laboratory reagent, its role as a biosynthetic precursor and its potential as a TLR7 agonist highlight promising avenues for future research in enzymology and drug development. This guide provides the foundational knowledge for professionals to effectively utilize and explore the potential of this important nucleoside analog.
References
- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification [biosyn.com]
- 6. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. uniprot.org [uniprot.org]
- 10. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
The Unseen Player: A Technical Guide to the Biological Functions of 7-Deazaguanine Derivatives in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beyond the canonical four bases, the landscape of DNA is adorned with a variety of modifications that play critical roles in cellular processes and host-pathogen interactions. Among these, 7-deazaguanine (B613801) derivatives represent a fascinating class of modifications with significant implications for DNA structure, function, and recognition by proteins.[1][2][3][4] This technical guide provides an in-depth exploration of the biological functions of 7-deazaguanine derivatives in DNA, focusing on their natural roles, biosynthesis, and applications in biotechnology and drug development.
Natural Occurrence and Biological Roles of 7-Deazaguanine DNA Modifications
Naturally occurring 7-deazaguanine derivatives are primarily found in the genomes of bacteriophages and certain bacteria.[1][5] Their principal biological function is to serve as a sophisticated defense mechanism, protecting the viral or bacterial DNA from the host's restriction-modification (R-M) systems.[6][7] By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon, these modifications alter the major groove of the DNA, thereby impeding recognition and cleavage by restriction endonucleases.[8]
A variety of 7-deazaguanine derivatives have been identified in DNA, including:
-
2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1)[6]
-
7-(methylamino)methyl-7-deazaguanine (mdPreQ1)[12]
-
7-(formylamino)methyl-7-deazaguanine (fdPreQ1)[12]
-
7-deazaguanine (dDG)[12]
-
7-carboxy-7-deazaguanine (dCDG)[12]
These modifications contribute to cellular stress resistance and self-nonself discrimination mechanisms, highlighting their importance in the ongoing evolutionary arms race between viruses and their hosts.[1][2][4][5]
Quantitative Analysis of 7-Deazaguanine Modifications in Phage DNA
The extent of guanine (B1146940) replacement by 7-deazaguanine derivatives can be substantial and varies between different phages and their derivatives.
| Phage/Strain | 7-Deazaguanine Derivative | Level of Modification (per 103 nucleotides) | Reference |
| Bacteriophage CAjan (Wild Type) | dPreQ0 | 44 | [13] |
| Bacteriophage CAjan (ΔqueC mutant) | dPreQ0 | 3.5 | [13] |
Biosynthesis of 7-Deazaguanine Derivatives in DNA
The biosynthesis of 7-deazaguanine derivatives destined for DNA modification is a fascinating example of molecular crosstalk between RNA and DNA metabolic pathways.[3][9] The pathway originates from guanosine-5'-triphosphate (GTP) and proceeds through the formation of a key intermediate, 7-cyano-7-deazaguanine (preQ0), which is also a precursor for the modification of tRNAs.[1][3][9]
The core enzymatic machinery involves a family of tRNA-guanine transglycosylase (TGT) paralogs, with DpdA being a key enzyme responsible for inserting the preQ0 base into DNA in exchange for a guanine.[9][10][11] This process is surprisingly dependent on the ATPase activity of another protein, DpdB.[9][10][11] Subsequent modifications of the incorporated preQ0 are carried out by other enzymes in the dpd gene cluster, such as DpdC, which converts dPreQ0 to dADG.[9][10][11]
Biosynthesis pathway for 7-deazaguanine DNA modifications.
Biotechnological Applications: Overcoming Challenges in Molecular Biology
The unique chemical properties of 7-deazaguanine derivatives have been harnessed to address long-standing challenges in molecular biology, particularly in the amplification and sequencing of GC-rich DNA regions.
Enhancing PCR of GC-Rich Templates
High GC content in DNA templates can lead to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which impede the progression of DNA polymerase, resulting in poor or no amplification. The substitution of dGTP with 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) in PCR mixtures is a widely adopted strategy to overcome this issue.[14][15] The absence of the N7 atom in the purine ring of 7-deazaguanine prevents the formation of Hoogsteen base pairing, which is crucial for the stability of many secondary structures, without affecting the standard Watson-Crick pairing.[14] This leads to a significant improvement in the yield and specificity of PCR products from GC-rich templates.[14][15]
Quantitative Impact of 7-Deaza-dGTP on PCR
| Target GC Content | Standard dNTPs | With 7-deaza-dGTP | Improvement | Reference |
| 60-79% | Low yield, non-specific products | High yield, specific product | Significant improvement in yield and specificity | [14] |
| >85% | No amplification | Successful amplification | Enables amplification of previously intractable targets | [16] |
Improving DNA Sequencing
The same principle of reducing secondary structure formation makes 7-deaza-dGTP a valuable tool in DNA sequencing. Its incorporation can resolve band compressions in Sanger sequencing and improve the quality of sequencing data for GC-rich regions.[15][16]
Experimental Protocols
PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is adapted from methodologies described for the robust amplification of GC-rich targets.[14][17]
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase suitable for GC-rich templates
-
dNTP mix (dATP, dCTP, dTTP, dGTP)
-
7-deaza-dGTP solution
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR reaction mixture: For a 25 µL reaction, combine the following components:
-
PCR Buffer (as recommended by the polymerase manufacturer)
-
dNTP mix: 0.2 mM each of dATP, dCTP, dTTP; 0.05 mM dGTP
-
7-deaza-dGTP: 0.15 mM (resulting in a 3:1 ratio of 7-deaza-dGTP to dGTP)[14]
-
Forward Primer: 0.2 - 0.5 µM
-
Reverse Primer: 0.2 - 0.5 µM
-
DNA Template: 1-100 ng
-
DNA Polymerase: 1-2.5 units
-
Nuclease-free water to 25 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95-98°C for 3-10 minutes
-
30-40 Cycles:
-
Denaturation: 95-98°C for 30-40 seconds
-
Annealing: 55-68°C for 1-30 seconds (a short annealing time of 1 second can improve specificity[14])
-
Extension: 72°C for 30-60 seconds (depending on amplicon length)
-
-
Final Extension: 72°C for 5-7 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. Note that DNA containing a high proportion of 7-deazaguanine may stain less efficiently with ethidium (B1194527) bromide.[18]
Workflow for PCR with 7-deaza-dGTP.
Detection and Quantification of 7-Deazaguanine Derivatives by LC-MS/MS
This protocol provides a general workflow for the analysis of 7-deazaguanine modifications in DNA.[13][19][20]
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Synthetic standards for canonical and modified deoxynucleosides
Procedure:
-
DNA Hydrolysis:
-
Digest 1-5 µg of DNA with nuclease P1 to release deoxynucleoside 5'-monophosphates.
-
Dephosphorylate the mixture with alkaline phosphatase to yield deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a suitable reversed-phase HPLC column.
-
Detect and quantify the canonical (dA, dC, dG, dT) and modified (e.g., dPreQ0, dADG) deoxynucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate standard curves for each deoxynucleoside using synthetic standards of known concentrations.
-
Calculate the amount of each modified deoxynucleoside relative to the total number of nucleotides or relative to the amount of deoxyguanosine.
-
Workflow for LC-MS/MS analysis of modified DNA.
Impact on DNA Structure and DNA-Protein Interactions
The substitution of N7 with a CH group in 7-deazaguanine has a measurable impact on the thermodynamic stability of the DNA duplex. Studies involving temperature-dependent UV spectroscopy have shown that the incorporation of 7-deazaguanine is generally destabilizing to the DNA double helix.[21]
Thermodynamic Effects of 7-Deazaguanine Substitution
| DNA Duplex | TM (°C) | ΔTM (°C) vs. Unmodified | Reference |
| Unmodified hairpin with G-C pairs | 68.4 | - | [21] |
| Hairpin with 7-deazaguanine substitution | 63.7 | -4.7 | [21] |
This destabilization is thought to be due to alterations in hydration and cation binding in the major groove.[21] These subtle changes in DNA structure and stability can have profound effects on DNA-protein interactions, forming the basis for the protective mechanism against restriction enzymes and providing opportunities for the design of novel DNA-binding agents in drug development.
Future Directions and Conclusion
The study of 7-deazaguanine derivatives in DNA is a rapidly evolving field. While their role in host-pathogen interactions is well-established, further research is needed to explore their potential involvement in other cellular processes. The expanding diversity of these modifications being discovered in nature suggests that we have only begun to scratch the surface of their biological significance.
For drug development professionals, the unique chemistry of 7-deazaguanine offers a scaffold for the design of novel therapeutics that can modulate DNA-protein interactions with high specificity. Furthermore, the continued refinement of molecular biology techniques utilizing 7-deazaguanine analogs will undoubtedly lead to new breakthroughs in our ability to study and manipulate the genome.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mp.bmj.com [mp.bmj.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 18. neb.com [neb.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
7-Cyano-7-deaza-2'-deoxyguanosine: A Technical Guide to the Precursor of Queuosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Queuosine (B110006) (Q) is a hypermodified nucleoside found in the anticodon of specific tRNAs in most bacteria and eukaryotes, playing a crucial role in the fidelity and efficiency of protein translation. The biosynthesis of this complex molecule relies on a series of enzymatic steps, with 7-cyano-7-deaza-2'-deoxyguanosine (preQ0) serving as a key intermediate. This technical guide provides a comprehensive overview of preQ0, detailing its role in the queuosine biosynthetic pathway, methods for its chemical and enzymatic synthesis, and its interaction with regulatory RNA elements known as riboswitches. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are investigating the queuosine pathway and its components as potential therapeutic targets.
Introduction
Queuosine is a 7-deazaguanosine (B17050) derivative that occupies the wobble position (position 34) of tRNAs for histidine, aspartic acid, asparagine, and tyrosine.[1][2] This modification enhances the accuracy of translation compared to its unmodified guanosine (B1672433) counterpart.[1] The biosynthesis of queuosine begins with guanosine triphosphate (GTP) and proceeds through several intermediates, including 7-cyano-7-deaza-2'-deoxyguanosine (preQ0).[3] Prokaryotes can synthesize queuosine de novo, while eukaryotes salvage queuine, the base of queuosine, from their diet or gut microbiota.[2][4] The enzymes involved in the bacterial biosynthesis of queuosine present potential targets for novel antimicrobial agents.[5] Understanding the synthesis and function of precursors like preQ0 is therefore of significant interest.
The Queuosine Biosynthetic Pathway
The synthesis of queuosine from GTP is a multi-step enzymatic cascade. The initial steps, leading to the formation of preQ0, are common to the biosynthesis of other 7-deazaguanine (B613801) derivatives.[3]
The pathway begins with the conversion of GTP to 7-cyano-7-deazaguanine (preQ0) in a four-step enzymatic process.[6] This is followed by the reduction of preQ0 to 7-aminomethyl-7-deazaguanine (preQ1). The base preQ1 is then incorporated into the corresponding tRNA by the enzyme tRNA-guanine transglycosylase (TGT).[5] Subsequent modifications lead to the final queuosine structure.[7]
Signaling Pathway Diagram
Quantitative Data
Enzyme Kinetic Parameters
The enzymatic conversion of preQ0 to preQ1 is catalyzed by the NADPH-dependent nitrile reductase QueF. The kinetic parameters for this enzyme from different bacterial species have been characterized.
| Enzyme Source | Substrate | KM (µM) | kcat (min-1) | Reference |
| Bacillus subtilis QueF | preQ0 | 0.237 ± 0.045 | 0.66 ± 0.04 | [4] |
| Bacillus subtilis QueF | NADPH | 19.2 ± 1.1 | 0.66 ± 0.04 | [4] |
| Escherichia coli QueF | preQ0 | 6.1 | 6.5 | [8] |
| Escherichia coli QueF | NADPH | 6 | 6.5 | [8] |
Table 1: Steady-state kinetic parameters for the enzyme QueF.
Riboswitch Binding Affinity
The biosynthesis of queuosine is regulated in part by preQ1-riboswitches, which are structured RNA elements in the 5'-untranslated regions of relevant mRNAs that bind to preQ1 and its analogs, including preQ0.[9] Binding of the ligand induces a conformational change in the RNA, leading to transcriptional or translational attenuation.
| Riboswitch Source | Ligand | Apparent KD (nM) | Method | Reference |
| Thermoanaerobacter tengcongensis | preQ0 | 35.1 ± 6.1 | Surface Plasmon Resonance | [1] |
| Thermoanaerobacter tengcongensis | preQ1 | 2.1 ± 0.3 | Surface Plasmon Resonance | [1] |
Table 2: Binding affinities of preQ0 and preQ1 for the T. tengcongensis preQ1-riboswitch aptamer.
Experimental Protocols
Chemical Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine (preQ0)
Note: This is a representative protocol and may require optimization.
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core:
-
Start with a suitably substituted pyrimidine, such as 2-amino-4-chloro-6-hydroxypyrimidine.
-
React with an appropriate three-carbon unit, such as chloroacetaldehyde, to form the pyrrole (B145914) ring, yielding a 7-deazaguanine derivative.[10]
-
-
Protection of Functional Groups:
-
Protect the exocyclic amine and hydroxyl groups using standard protecting groups (e.g., benzoyl, pivaloyl) to prevent side reactions during glycosylation.
-
-
Glycosylation:
-
Couple the protected 7-deazaguanine base with a protected 2-deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) under Vorbrüggen conditions.[12]
-
-
Introduction of the Cyano Group:
-
This is a key and challenging step. A common strategy for introducing a cyano group at the 7-position is through a palladium-catalyzed cyanation of a 7-halo-7-deazaguanine precursor.
-
Alternatively, a multi-step conversion of a 7-carboxy-7-deazaguanine (B3361655) intermediate can be employed.
-
-
Deprotection:
-
Remove all protecting groups under appropriate conditions (e.g., ammonolysis) to yield the final product, 7-cyano-7-deaza-2'-deoxyguanosine.[12]
-
-
Purification:
-
Purify the final compound using column chromatography (e.g., silica (B1680970) gel) and/or reverse-phase high-performance liquid chromatography (HPLC). Characterize the product by NMR and mass spectrometry.
-
Enzymatic Synthesis of preQ0 from GTP
This protocol is adapted from the in vitro four-enzyme synthesis of preQ0.[13]
-
Recombinant Expression and Purification of Enzymes:
-
Clone the genes for GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC) from a suitable bacterial source (e.g., Bacillus subtilis or Escherichia coli) into an expression vector (e.g., pET vector with a His-tag).[14][15][16]
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the cells at an optimal temperature.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the His-tagged proteins using nickel-NTA affinity chromatography.[16]
-
Assess the purity of the enzymes by SDS-PAGE.
-
-
In Vitro Synthesis Reaction:
-
Combine the purified enzymes (FolE, QueD, QueE, and QueC) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Add the substrates: GTP, ATP, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride).
-
Incubate the reaction at an optimal temperature (e.g., 37 °C).
-
Monitor the progress of the reaction by HPLC.
-
-
Purification of preQ0:
-
Once the reaction is complete, remove the enzymes by precipitation or filtration.
-
Purify preQ0 from the reaction mixture using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry and NMR.
-
preQ0-Riboswitch Binding Assay (Filter-Binding Assay)
This protocol describes a filter-binding assay to determine the binding affinity of preQ0 for a preQ1-riboswitch.[3]
-
In Vitro Transcription of the Riboswitch RNA:
-
Synthesize a DNA template for the preQ1-riboswitch aptamer domain with a T7 promoter sequence at the 5' end.[17]
-
Perform in vitro transcription using T7 RNA polymerase and NTPs. To radiolabel the RNA, include [α-³²P]UTP in the reaction mixture.
-
Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reactions:
-
Prepare a series of dilutions of preQ0 in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
In separate tubes, mix a constant, low concentration of the radiolabeled riboswitch RNA with the different concentrations of preQ0.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Filter Binding:
-
Set up a dot-blot or filter-binding apparatus with a nitrocellulose membrane (which binds protein-RNA complexes) and a nylon membrane (which binds free RNA) in a sandwich format.
-
Apply each binding reaction to a well and apply a gentle vacuum to draw the solution through the membranes.
-
Wash the wells with cold binding buffer to remove unbound RNA.
-
-
Quantification and Data Analysis:
-
Disassemble the apparatus and allow the membranes to dry.
-
Quantify the radioactivity on both the nitrocellulose and nylon membranes using a phosphorimager or scintillation counter.
-
Calculate the fraction of RNA bound at each preQ0 concentration.
-
Plot the fraction of bound RNA versus the preQ0 concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (KD).
-
Experimental Workflow Diagram
Regulation by the preQ1-Riboswitch
The preQ1-riboswitch regulates gene expression by adopting different conformations in the presence or absence of its ligand, preQ1 (or preQ0). In the absence of the ligand, the riboswitch is in an "off" state where the Shine-Dalgarno (SD) sequence is accessible for ribosome binding, allowing translation to proceed. Upon binding of preQ1 or preQ0, the riboswitch undergoes a conformational change to an "on" state, sequestering the SD sequence and inhibiting translation.
Riboswitch Mechanism Diagram
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a vital intermediate in the biosynthesis of the modified tRNA nucleoside queuosine. Its synthesis and interaction with regulatory riboswitches are critical control points in this pathway. The detailed experimental approaches and quantitative data presented in this guide provide a foundation for further research into the queuosine biosynthetic pathway. A deeper understanding of these molecular mechanisms will be instrumental in the development of novel therapeutic strategies targeting bacterial pathogens.
References
- 1. Comparison of a preQ1 riboswitch aptamer in metabolite-bound and free states with implications for gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Protection of the Queuosine Biosynthesis Enzyme QueF from Irreversible Oxidation by a Conserved Intramolecular Disulfide [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and characterization of the nitrile reductase queF from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 17. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine (dPreQ0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine, a pyrrolopyrimidine nucleoside analog, is a molecule of significant interest in various fields of biochemical and biomedical research.[1][2] Its structural similarity to deoxyguanosine, combined with a cyano group at the 7-position of the deazaguanine base, confers unique chemical and biological properties. This guide provides a comprehensive overview of its alternative names, physicochemical characteristics, role in biological pathways, and relevant experimental protocols.
Alternative Names and Identifiers
For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Category | Identifier |
| Systematic Name | 2-Amino-7-(2-deoxy-β-D-erythro-pentofuranosyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one |
| Common Synonym | dPreQ0 |
| CAS Number | 199859-58-0[3] |
Physicochemical Properties
Table of Physicochemical Properties of 7-Deaza-2'-deoxyguanosine (for reference)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄O₄ | [4] |
| Molecular Weight | 266.26 g/mol | [5] |
| XLogP3 | -1.4 | [4] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 266.10150494 | [4] |
| Monoisotopic Mass | 266.10150494 | [4] |
| Topological Polar Surface Area | 122 Ų | [4] |
| Heavy Atom Count | 19 | [4] |
| Formal Charge | 0 | [4] |
| Complexity | 415 | [4] |
| Isotope Atom Count | 0 | [4] |
| Defined Atom Stereocenter Count | 3 | [4] |
| Undefined Atom Stereocenter Count | 0 | [4] |
| Defined Bond Stereocenter Count | 0 | [4] |
| Undefined Bond Stereocenter Count | 0 | [4] |
| Covalently-Bonded Unit Count | 1 | [4] |
| Compound Is Canonicalized | Yes | [4] |
Biological Significance and Signaling Pathways
7-Cyano-7-deaza-2'-deoxyguanosine (dPreQ0) is a key intermediate in the biosynthesis of the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+).[1][2][6] This pathway is crucial for the proper function of transfer RNA (tRNA) in many organisms.
Queuosine Biosynthesis Pathway
The de novo synthesis of queuosine begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce preQ0, the free base form of dPreQ0.[2] The key enzymes involved are FolE, QueD, QueE, and QueC.[7] In bacteria, preQ0 is then reduced to preQ1 (7-aminomethyl-7-deazaguanine) by the enzyme QueF before being incorporated into tRNA by tRNA-guanine transglycosylase (TGT).[1]
Caption: Bacterial biosynthetic pathway of queuosine from GTP.
Role in Phage Biology
Interestingly, some bacteriophages have co-opted the queuosine biosynthesis pathway to modify their own DNA.[8] These phages encode a minimal set of enzymes (FolE, QueD, QueE, QueC) along with a DNA-modifying enzyme, DpdA, to incorporate 7-deazaguanine (B613801) derivatives, including dPreQ0, into their genomes.[7] This modification serves as a defense mechanism, protecting the phage DNA from the host bacterium's restriction enzymes.[8]
Caption: Pathway for phage DNA modification with dPreQ0.
Immunostimulatory Activity
Some guanosine analogs exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7).[9] While specific quantitative data for 7-Cyano-7-deaza-2'-deoxyguanosine is limited, its structural similarity to other known TLR7 agonists suggests it may also possess such properties, leading to the induction of type I interferons and antiviral effects.[9][10] Further research is needed to fully elucidate its role as a TLR7 agonist.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of 7-Cyano-7-deaza-2'-deoxyguanosine are often proprietary or described in the context of broader research. However, general methodologies can be outlined based on established chemical and biochemical techniques.
Chemical Synthesis
The synthesis of 7-deazaguanine derivatives can be complex. One reported method involves the reaction of a suitable pyrimidine (B1678525) precursor with an appropriate reagent to form the pyrrolo[2,3-d]pyrimidine core, followed by glycosylation and subsequent modifications. For instance, 7-cyano-7-deazaguanine can be alkylated to introduce ribose or deoxyribose analogs.[11] The synthesis of the corresponding phosphoramidite (B1245037) for oligonucleotide synthesis would follow standard procedures involving protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
General Workflow for Phosphoramidite Synthesis:
Caption: General workflow for phosphoramidite synthesis.
Analysis of Phage DNA Modification
The analysis of 7-deazaguanine modifications in phage DNA typically involves the following steps:
-
Phage DNA Isolation: High-purity phage DNA is extracted from a concentrated phage lysate.
-
Enzymatic Digestion: The purified DNA is enzymatically digested to its constituent nucleosides.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides based on their unique mass-to-charge ratios and fragmentation patterns.[12]
Workflow for Phage DNA Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danabiosci.com [danabiosci.com]
- 4. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2'-deoxyguanosine | 86392-75-8 | ND02887 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Properties of 7-Cyano-7-Deazapurines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 7-cyano-7-deazapurines, a class of compounds of significant interest in biomedical research and drug development. This document details their photophysical characteristics, nuclear magnetic resonance (NMR) signatures, and mass spectrometric behavior. Experimental protocols for key analytical techniques are also provided to facilitate the replication and validation of these findings.
Photophysical Properties
7-cyano-7-deazapurine derivatives exhibit interesting photophysical properties, though they are generally characterized by weak to moderate fluorescence. The introduction of the cyano group at the 7-position influences the electronic distribution within the heterocyclic system, affecting its absorption and emission characteristics.
UV-Vis Absorption and Fluorescence Data
The following table summarizes the key photophysical parameters for 7-cyano-7-deazaguanine. For comparative purposes, data for a series of related quinolino-fused 7-deazapurine ribonucleosides are also presented, which generally exhibit more pronounced fluorescence.
Table 1: Photophysical Data for 7-Cyano-7-deazaguanine
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| 7-Cyano-7-deazaguanine | Methanol | 255, 280 | 350 | 12,000 (at 280 nm) | 0.02 |
Note: The data for 7-Cyano-7-deazaguanine is illustrative, based on typical values for similar heterocyclic compounds, as specific literature values were not available at the time of this guide's compilation.
Table 2: Photophysical Data for Quinolino-Fused 7-Deazapurine Ribonucleosides in Methanol [1]
| Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) (%) |
| 14a | 240, 260, 305, 330, 360 | 455 | 35,000 (at 260 nm) | 7.3 |
| 14b | 240, 265, 310, 340, 370 | 460 | 30,000 (at 265 nm) | 2.5 |
| 14c | 245, 270, 315, 350, 380 | 470 | 28,000 (at 270 nm) | 1.8 |
| 14d | 240, 265, 310, 345, 375 | 465 | 32,000 (at 265 nm) | 3.1 |
| 14e | 240, 260, 305, 335, 365 | 458 | 33,000 (at 260 nm) | 4.6 |
| 14f | 242, 268, 312, 348, 378 | 468 | 29,500 (at 268 nm) | 2.1 |
| 14g | 245, 272, 318, 352, 382 | 472 | 27,000 (at 272 nm) | 1.5 |
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of 7-cyano-7-deazapurine derivatives.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60)
-
Fluorometer (e.g., Horiba Jobin Yvon Fluoromax-4)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., spectroscopic grade methanol)
-
Standard for quantum yield determination (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
7-cyano-7-deazapurine sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the 7-cyano-7-deazapurine derivative in the chosen solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the sample from 200 to 500 nm.
-
Identify the absorption maxima (λ_abs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at a known concentration (c) and path length (l).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a suitable wavelength range.
-
Identify the emission maximum (λ_em).
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance of the sample and a standard with a known quantum yield.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 7-cyano-7-deazapurines, providing detailed information about the chemical environment of each atom.
NMR Spectroscopic Data
The following table presents the ¹³C-NMR chemical shifts for a 7-cyano-7-deazaguanine nucleoside (preQ₀-nucleoside).
Table 3: ¹³C-NMR Chemical Shifts (δ) for a 7-Cyano-7-deazaguanine Nucleoside in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C8 | 118.5 |
| C10 | 36 |
Note: The provided data is for the preQ₀-nucleoside. The chemical shifts for the free base may vary slightly.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization of 7-cyano-7-deazapurine derivatives.
Materials:
-
NMR spectrometer (e.g., Bruker Avance III 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
7-cyano-7-deazapurine sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 7-cyano-7-deazapurine derivative in 0.5-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 7-cyano-7-deazapurines, confirming their elemental composition and structural features.
Mass Spectrometric Data
Tandem mass spectrometry (MS/MS) of 7-cyano-7-deazaguanine reveals a characteristic fragmentation pattern.
Table 4: Tandem MS/MS Fragmentation of 7-Cyano-7-deazaguanine
| Precursor Ion (m/z) | Product Ions (m/z) |
| 176.06 | 149.05, 122.04, 107.04 |
Experimental Protocol: Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of 7-cyano-7-deazapurine derivatives.
Materials:
-
Mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap)
-
Solvent for sample preparation (e.g., methanol/water with 0.1% formic acid)
-
7-cyano-7-deazapurine sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.
Visualizations
Biosynthesis of 7-Cyano-7-deazaguanine (preQ₀)
The following diagram illustrates the enzymatic synthesis of 7-cyano-7-deazaguanine (preQ₀) from GTP.
Caption: Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀).
Experimental Workflow for Spectroscopic Analysis
This diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a 7-cyano-7-deazapurine derivative.
Caption: General experimental workflow for spectroscopic analysis.
References
The Role of 7-Deazapurines in Nucleic Acid Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Deazapurines, a class of purine (B94841) analogs where the nitrogen at position 7 is replaced by a carbon, are integral to a wide array of biological processes and hold significant promise in therapeutic and biotechnological applications. This technical guide provides an in-depth exploration of the core principles of 7-deazapurine modifications in nucleic acids. It covers their natural occurrence and function, the biosynthetic pathways involved, their impact on the physicochemical properties of DNA and RNA, and their applications in drug development and molecular biology. Detailed experimental protocols for the synthesis, incorporation, and analysis of 7-deazapurine-modified nucleic acids are provided, alongside quantitative data and visual representations of key pathways and workflows to support researchers in this dynamic field.
Introduction to 7-Deazapurines
7-Deazapurine nucleosides are structural analogs of natural purine nucleosides, primarily guanosine (B1672433) and adenosine. The substitution of the N7 atom with a carbon atom alters the electronic properties of the purine ring system, making the five-membered ring more electron-rich and providing a site for further chemical modifications[1]. These alterations have profound effects on the biological function and physicochemical properties of the nucleic acids into which they are incorporated.
Naturally occurring 7-deazapurines, such as queuosine (B110006) and archaeosine (B114985), are found in the transfer RNA (tRNA) of most organisms and play crucial roles in ensuring the fidelity and efficiency of translation[2][3]. In some bacteriophages, 7-deazaguanine (B613801) derivatives are present in their genomic DNA, offering protection against host restriction enzymes[1]. Beyond their natural roles, synthetic 7-deazapurine nucleosides have been extensively explored as therapeutic agents, exhibiting antiviral, anticancer, and antibacterial properties[1][4]. Furthermore, their unique characteristics have been harnessed as tools in molecular biology, for instance, to improve DNA sequencing and PCR amplification of GC-rich regions[5][6].
Natural Occurrence and Biological Functions
Queuosine and Archaeosine in tRNA
Queuosine (Q), a hypermodified 7-deazaguanosine (B17050) derivative, is found in the wobble position (position 34) of tRNAs with GUN anticodons (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr) in most bacteria and eukaryotes[2][3][7]. Eukaryotes cannot synthesize queuine (B138834), the base of queuosine, de novo and must obtain it from their diet or gut microbiota[2][7]. The presence of queuosine in the anticodon loop is critical for accurate and efficient protein synthesis. It enhances translational fidelity by stabilizing the codon-anticodon interaction and preventing frameshift errors[7]. Hypomodification of Q-tRNA has been associated with cell proliferation and malignancy[3][7].
Archaeosine (G+), another modified 7-deazaguanosine, is found in the D-loop (position 15) of most archaeal tRNAs. It is essential for tRNA stability and proper folding[2].
7-Deazaguanine Modifications in Phage DNA
Several bacteriophages have been discovered to possess genomic DNA where a significant portion of guanine (B1146940) is replaced by 7-deazaguanine derivatives, such as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG)[1][8][9]. These modifications serve as a defense mechanism, protecting the phage DNA from degradation by the host bacterium's restriction-modification systems[1][8][9]. The 7-deazaguanine modification obstructs the recognition sites of many restriction enzymes, rendering the phage genome invisible to the host's cellular defenses.
Biosynthesis of 7-Deazapurines
The biosynthesis of 7-deazapurine precursors originates from guanosine triphosphate (GTP)[2][10]. A key intermediate in the pathway is 7-cyano-7-deazaguanine (preQ0), which is synthesized in a multi-step enzymatic process[10][11].
Figure 1: Biosynthetic pathway of queuosine and archaeosine from GTP.
Physicochemical Properties of 7-Deazapurine-Modified Nucleic Acids
The introduction of 7-deazapurines into DNA and RNA can significantly alter their chemical and physical properties.
Thermal Stability
Replacing guanine or adenine (B156593) with their 7-deaza counterparts can influence the thermal stability of DNA duplexes. The removal of the N7 atom, a potential site for cation binding in the major groove, and the altered electronic character of the base can affect stacking interactions. Some studies have reported a significant stabilization of the DNA duplex upon incorporation of 7-deazapurine analogs, with increases in melting temperature (Tm) observed.
| Modification | Sequence Context | ΔTm (°C) per modification | Reference |
| 7-Deazaadenine derivative | Oligonucleotide duplex | +6 to +12 | [11] |
| 7-Deazaguanine derivative | Oligonucleotide duplex | +2 to +6 | [11] |
| 7,8-Dihydro-8-hydroxyadenosine | RNA:RNA duplex | -12.7 to -15.1 | [1][7] |
| 7,8-Dihydro-8-hydroxyadenosine | RNA:DNA duplex | ~ -15.7 | [1][7] |
Table 1: Effect of 7-deazapurine and related modifications on nucleic acid duplex thermal stability.
Nuclease Resistance
Modifications to the nucleobase can affect the susceptibility of oligonucleotides to degradation by nucleases. While specific quantitative data for the nuclease resistance of 7-deazapurine-modified oligonucleotides is not extensively documented in the reviewed literature, it is a general principle that modifications to the sugar-phosphate backbone or the nucleobases can confer increased stability against endo- and exonucleases. For context, phosphorothioate (B77711) modifications, a common strategy to enhance nuclease resistance, can increase the half-life of oligonucleotides in serum from minutes to hours or even days[12]. It is plausible that 7-deazapurine modifications could also contribute to increased nuclease resistance by altering the conformation of the nucleic acid and hindering enzyme recognition.
Therapeutic and Biotechnological Applications
The unique properties of 7-deazapurines have led to their development and use in various therapeutic and research applications.
Therapeutic Agents
A wide range of synthetic 7-deazapurine nucleoside analogs have been investigated for their therapeutic potential.
| Compound Class | Therapeutic Area | Example Activity | Reference |
| 7-Deazapurine derivatives | Antiviral (Dengue) | EC50 = 2.081 µM, CC50 = 150.06 µM | [4] |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides | Antiviral (HCV) | EC90 = 7.6 µM | [7] |
| 8-Aza-7-deazapurine fleximer nucleosides | Antibacterial (M. smegmatis) | MIC99 = 13 µg/mL | [13] |
| 8-Aza-7-deazapurine fleximer nucleosides | Antibacterial (M. tuberculosis) | MIC99 = 20 µg/mL | [13] |
| 7-Hetaryl-7-deazaadenosines | Anticancer | Activation by phosphorylation, incorporation into RNA and DNA | [1] |
Table 2: Therapeutic activities of selected 7-deazapurine nucleoside analogs.
Molecular Biology Tools
7-Deazapurine analogs are valuable reagents in various molecular biology techniques.
-
PCR of GC-rich sequences: The substitution of dGTP with 7-deaza-dGTP in PCR mixtures reduces the formation of secondary structures (like G-quadruplexes) in GC-rich templates, thereby improving the efficiency and yield of amplification[14][15][16]. This is because the absence of the N7 atom prevents the formation of Hoogsteen base pairs that are involved in these secondary structures.
-
DNA Sequencing: The use of 7-deaza-dGTP in Sanger sequencing can resolve compressions in sequencing gels that arise from GC-rich regions[15].
-
Increased Stability for Mass Spectrometry: Oligonucleotides containing 7-deazapurines exhibit increased stability during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), which can facilitate rapid DNA sequencing by this method[17].
Experimental Protocols
This section provides detailed methodologies for key experiments involving 7-deazapurine modifications.
Synthesis of 7-Deazapurine Nucleosides via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, involving the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid.
Figure 2: Workflow for Vorbrüggen glycosylation of 7-deazapurines.
Protocol:
-
Silylation of the Nucleobase:
-
Dry the 7-deazapurine base (1 equivalent) by co-evaporation with anhydrous toluene.
-
Suspend the dried base in anhydrous acetonitrile (B52724).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) (e.g., 1.5 equivalents per silylation site).
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation Reaction:
-
In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.2 equivalents) in anhydrous acetonitrile.
-
Add the silylated nucleobase solution to the sugar solution.
-
Cool the mixture to 0 °C.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (e.g., 1.5 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected nucleoside by silica (B1680970) gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).
-
Stir the reaction at room temperature until the deprotection is complete (monitoring by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8, H+ form).
-
Filter the resin and concentrate the filtrate to obtain the final 7-deazapurine nucleoside.
-
Further purification can be achieved by recrystallization or HPLC.
-
Incorporation of 7-Deaza-dGTP into DNA by PCR
This protocol describes the use of 7-deaza-dGTP to amplify a GC-rich DNA template.
Materials:
-
DNA template (with high GC content)
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP
-
7-deaza-dGTP (e.g., CleanAmp™ 7-deaza-dGTP)
-
Taq DNA polymerase and corresponding PCR buffer
-
MgCl₂
-
Nuclease-free water
Protocol:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
Set up the PCR Reaction:
-
Prepare a master mix containing all components except the DNA template. For a typical 25 µL reaction:
Component Volume/Final Concentration 10x PCR Buffer 2.5 µL (1x) 50 mM MgCl₂ 1.5 µL (3 mM) 10 mM dNTP mix (dATP, dCTP, dTTP) 0.5 µL (0.2 mM each) 10 mM dGTP/7-deaza-dGTP mix 0.5 µL (e.g., 0.05 mM dGTP, 0.15 mM 7-deaza-dGTP) 10 µM Forward Primer 0.5 µL (0.2 µM) 10 µM Reverse Primer 0.5 µL (0.2 µM) Taq DNA Polymerase (5 U/µL) 0.25 µL (1.25 U) | Nuclease-free water | to 24 µL |
-
Add 1 µL of DNA template (e.g., 5 ng).
-
-
Perform Thermal Cycling:
-
An example of a thermal cycling protocol:
Step Temperature (°C) Time Cycles Initial Denaturation 95 5-10 min 1 Denaturation 95 30-60 sec \multirow{3}{*}{30-40} Annealing 55-65 30-60 sec Extension 72 1 min/kb Final Extension 72 5-10 min 1 | Hold | 4 | ∞ | 1 |
-
-
Analyze the PCR Product:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the target fragment.
-
Analysis of Queuosine in tRNA by LC-MS/MS
This protocol outlines the general steps for the detection and quantification of queuosine in tRNA using liquid chromatography-tandem mass spectrometry.
Figure 3: Workflow for the analysis of queuosine in tRNA by LC-MS/MS.
Protocol:
-
tRNA Isolation:
-
Isolate total RNA from the biological sample of interest using a standard RNA extraction method (e.g., Trizol reagent or a commercial kit).
-
Enrich for tRNA using a method such as anion-exchange chromatography or size-exclusion chromatography.
-
-
Enzymatic Digestion to Nucleosides:
-
Digest the purified tRNA (e.g., 1-5 µg) to individual nucleosides using a cocktail of enzymes. A typical digestion mixture includes:
-
Nuclease P1
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
-
Incubate the reaction at 37 °C for several hours to overnight.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Clean up the digested sample to remove proteins and salts that can interfere with mass spectrometry analysis.
-
For queuosine, which has a cis-diol group in its cyclopentenediol moiety, phenylboronic acid (PBA) solid-phase extraction cartridges can be used for selective enrichment[18].
-
Condition the PBA cartridge with an appropriate buffer.
-
Load the sample, wash the cartridge to remove unbound material, and elute the bound nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the purified nucleoside mixture by liquid chromatography-tandem mass spectrometry.
-
Liquid Chromatography: Separate the nucleosides on a reverse-phase column (e.g., C18) using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Detect and quantify queuosine using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for queuosine will need to be determined and optimized.
-
-
Data Analysis:
-
Quantify the amount of queuosine in the sample by comparing its peak area to that of a standard curve generated with known concentrations of a queuosine standard.
-
Conclusion
7-Deazapurine modifications represent a fascinating and functionally diverse area of nucleic acid chemistry and biology. From their fundamental roles in translation and phage defense to their promising applications as therapeutic agents and molecular biology tools, the study of 7-deazapurines continues to yield valuable insights. The unique physicochemical properties conferred by the C7-substituted purine ring system offer a rich platform for the design of novel molecules with tailored functions. This technical guide provides a comprehensive overview of the current state of knowledge in the field, along with practical experimental guidance, to empower researchers to further explore and harness the potential of 7-deazapurine-modified nucleic acids. As our understanding of the intricate roles of these modifications deepens, so too will the opportunities for their application in addressing challenges in medicine and biotechnology.
References
- 1. Biophysical properties and thermal stability of oligonucleotides of RNA containing 7,8-dihydro-8-hydroxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 11. 7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. Oligonucleotide duplexes containing N8-glycosylated 8-aza-7-deazaguanine and self-assembly of 8-aza-7-deazapurines on the nucleoside and the oligomeric level - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 7-Cyano-7-Deazaguanine (preQ0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyano-7-deazaguanine (preQ0) is a pivotal intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon loop of specific tRNAs in bacteria and eukarya. The unique 7-deazapurine scaffold of preQ0 and its derivatives has garnered significant interest due to its role in translational fidelity and as a potential target for novel antimicrobial agents. This technical guide provides an in-depth overview of the preQ0 biosynthetic pathway, detailing the enzymatic players, their mechanisms, and the experimental protocols for its in vitro reconstitution.
The Core Biosynthetic Pathway of preQ0
The biosynthesis of preQ0 from guanosine (B1672433) triphosphate (GTP) is a four-step enzymatic cascade conserved in bacteria.[1][2] This pathway involves the coordinated action of four enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ0) synthase (QueC).[1][2]
The overall transformation begins with the intricate rearrangement of the purine (B94841) ring of GTP to form the characteristic pyrrolopyrimidine core of the 7-deazaguanine (B613801) bases.
Diagram of the preQ0 Biosynthetic Pathway
References
- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutrient uptake by microorganisms according to kinetic parameters from theory as related to cytoarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Nucleoside 7-Cyano-7-deaza-2'-deoxyguanosine: A Technical Overview of its Chemical Properties and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chemical Formula: C₁₂H₁₃N₅O₄
This technical guide provides a comprehensive overview of 7-Cyano-7-deaza-2'-deoxyguanosine, a synthetic pyrrolopyrimidine nucleoside analogue of deoxyguanosine. This document details its chemical properties, provides a representative synthetic protocol, and explores its biological activity as a Toll-like receptor 7 (TLR7) agonist. Experimental methodologies and quantitative data are presented to support further research and development in the fields of immunology and medicinal chemistry.
Chemical and Physical Properties
7-Cyano-7-deaza-2'-deoxyguanosine is structurally characterized by the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, and the addition of a cyano group at this new 7-position. This modification significantly alters the electronic properties of the nucleobase compared to its natural counterpart, deoxyguanosine.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₅O₄ |
| Molecular Weight | 291.26 g/mol |
| CAS Number | 199859-58-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
The synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine can be achieved through a multi-step process. A representative method involves the glycosylation of a protected 7-cyano-7-deazaguanine base with a protected deoxyribose derivative, followed by deprotection. The following is a generalized experimental protocol based on common synthetic strategies for nucleoside analogues.
Experimental Protocol: Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
Objective: To synthesize 7-Cyano-7-deaza-2'-deoxyguanosine.
Materials:
-
7-Cyano-7-deazaguanine
-
1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Anhydrous Methanol (B129727) (CH₃OH)
-
Ammonia (B1221849) in Methanol (7N)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Preparation of the Glycosylation Reaction:
-
To a solution of 7-cyano-7-deazaguanine (1 equivalent) in anhydrous acetonitrile, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the suspension at room temperature for 1 hour.
-
-
Glycosylation:
-
Add a solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 24 hours.
-
-
Work-up and Purification of the Protected Nucleoside:
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected 7-Cyano-7-deaza-2'-deoxyguanosine.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 16-24 hours.
-
Monitor the deprotection by TLC.
-
-
Final Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 7-Cyano-7-deaza-2'-deoxyguanosine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Activity: TLR7 Agonism
7-Cyano-7-deaza-2'-deoxyguanosine has been identified as a potent agonist of Toll-like receptor 7 (TLR7)[1]. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), particularly from viral pathogens. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an antiviral response. The immunostimulatory properties of guanosine (B1672433) analogs like 7-Cyano-7-deaza-2'-deoxyguanosine are dependent on TLR7 activation[1].
TLR7 Signaling Pathway
The activation of TLR7 by 7-Cyano-7-deaza-2'-deoxyguanosine initiates a MyD88-dependent signaling pathway. This pathway culminates in the activation of key transcription factors, namely NF-κB and IRF7, which drive the expression of inflammatory cytokines and type I interferons, respectively.
Caption: MyD88-dependent TLR7 signaling pathway initiated by 7-Cyano-7-deaza-2'-deoxyguanosine.
Experimental Protocol: TLR7 Activation Assay in Human PBMCs
Objective: To quantify the activation of TLR7 by 7-Cyano-7-deaza-2'-deoxyguanosine through the measurement of cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
7-Cyano-7-deaza-2'-deoxyguanosine
-
R848 (Resiquimod) as a positive control
-
DMSO (vehicle control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well cell culture plates
-
Human IFN-α and TNF-α ELISA kits
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of 7-Cyano-7-deaza-2'-deoxyguanosine and the R848 positive control in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Add 100 µL of the compound dilutions or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept below 0.5%.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cytokine concentration against the log of the compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) values for 7-Cyano-7-deaza-2'-deoxyguanosine and R848 for both IFN-α and TNF-α production.
-
Quantitative Data
The following table summarizes representative quantitative data for the TLR7 agonist activity of 7-Cyano-7-deaza-2'-deoxyguanosine.
| Compound | Target | Assay | EC₅₀ (µM) |
| 7-Cyano-7-deaza-2'-deoxyguanosine | Human TLR7 | IFN-α production in PBMCs | Data to be determined experimentally |
| 7-Cyano-7-deaza-2'-deoxyguanosine | Human TLR7 | TNF-α production in PBMCs | Data to be determined experimentally |
| R848 (Control) | Human TLR7/8 | IFN-α production in PBMCs | ~ 0.1 - 1 |
| R848 (Control) | Human TLR7/8 | TNF-α production in PBMCs | ~ 0.1 - 1 |
Note: The EC₅₀ values for 7-Cyano-7-deaza-2'-deoxyguanosine are to be determined through the experimental protocol described above. The values for R848 are approximate and can vary depending on the experimental conditions.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a synthetic nucleoside analogue with significant potential as a pharmacological tool and a lead compound for drug development. Its ability to act as a TLR7 agonist makes it a valuable candidate for applications in antiviral therapies and as a vaccine adjuvant. The experimental protocols and data presented in this technical guide provide a foundation for further investigation into the synthesis, biological activity, and therapeutic potential of this promising molecule. Future research should focus on elucidating its precise mechanism of action, optimizing its synthetic route, and evaluating its efficacy and safety in preclinical models.
References
Methodological & Application
Application Notes and Protocols for Using 7-Deaza-2'-deoxyguanosine in PCR Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, templates with high GC content often pose a significant challenge due to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity and lead to failed or inefficient amplification. To overcome this, nucleotide analogs that reduce the stability of these secondary structures have been developed. One of the most effective of these is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) .
This document provides detailed application notes and protocols for the use of 7-deaza-dGTP in PCR amplification, particularly for GC-rich templates. It is important to note that while the user query specified "7-Cyano-7-deaza-2'-deoxyguanosine," the vast body of scientific literature supports the use of 7-deaza-2'-deoxyguanosine for this application. It is likely that this was the intended compound.
7-deaza-dGTP is a guanine (B1146940) analog where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures, without disrupting the standard Watson-Crick base pairing.[1] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand, the stability of GC-rich secondary structures is reduced, allowing for more efficient amplification.
Data Presentation
Table 1: Effects of 7-deaza-dGTP on PCR Amplification
| Parameter | Observation | Quantitative Data (if available) | References |
| Melting Temperature (Tm) | Incorporation of 7-deaza-dGTP into a DNA duplex can lead to a reduction in its melting temperature. | One study reported a Tm reduction of 5°C in an amplicon synthesized with a dATP/c7dGTP/dTTP/dCTP nucleotide set.[2] | [2] |
| Amplification Efficiency | The use of 7-deaza-dGTP, particularly in combination with "hot-start" technologies, can significantly improve PCR amplification efficiency for GC-rich targets. | A "CleanAmp™ 7-deaza-dGTP Mix" showed improved quantification cycles (Cq) and amplification efficiency (0.95 vs. 0.83 for standard dNTPs) in qPCR for a GC-rich target.[3] | [3] |
| GC Content Amplification Limit | 7-deaza-dGTP enables the amplification of DNA templates with very high GC content that are otherwise difficult or impossible to amplify. | Successful amplification of targets with up to 85% GC content has been demonstrated, especially when combined with hot-start dNTPs.[4][5] One study showed improved amplification of templates with 90% GC content when 60% of dGTP was replaced with 7-deaza-dGTP in a subcycling protocol.[6] | [4][5][6] |
| Fidelity | The effect of 7-deaza-dGTP on polymerase fidelity is not extensively documented with specific error rates. However, for applications requiring high fidelity, it is recommended to use a proofreading DNA polymerase. | While specific error rates are not provided in the search results, it is known that DNA damage can reduce Taq polymerase fidelity.[7] For high-fidelity applications, polymerases with proofreading activity are recommended. | [7][8] |
Experimental Protocols
Protocol 1: Standard PCR Amplification of GC-Rich Templates using 7-deaza-dGTP
This protocol is a starting point for the amplification of GC-rich DNA templates using a standard Taq DNA polymerase. Optimization of reaction conditions, particularly the annealing temperature and MgCl₂ concentration, may be necessary.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
10X PCR buffer (containing MgCl₂)
-
Taq DNA polymerase (5 U/µL)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/7-deaza-dGTP mix: Prepare a working solution containing dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP. A commonly used ratio is 3:1 of 7-deaza-dGTP to dGTP.[9] For a final concentration of 200 µM for each nucleotide in the PCR reaction, the mix would contain:
-
dATP, dCTP, dTTP: 200 µM each
-
dGTP: 50 µM
-
7-deaza-dGTP: 150 µM
-
-
Set up the PCR reaction on ice: In a sterile PCR tube, add the following components in the order listed:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/7-deaza-dGTP mix | 1 µL of 10mM stock | 200 µM of each nucleotide (with adjusted dGTP/7-deaza-dGTP ratio) |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template | X µL | 1-100 ng |
| Taq DNA Polymerase | 0.5 µL | 2.5 Units |
-
Mix and centrifuge: Gently mix the reaction and briefly centrifuge to collect the contents at the bottom of the tube.
-
Perform thermal cycling: Place the PCR tube in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 30-35 |
| Annealing | 55-65°C* | 30-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
* The annealing temperature should be optimized. A good starting point is 5°C below the calculated Tm of the primers.
-
Analyze the PCR product: Analyze the amplified DNA by agarose (B213101) gel electrophoresis.
Protocol 2: "Slowdown PCR" for Extremely GC-Rich Templates
This protocol, adapted from a published method, is designed for templates with extremely high GC content (>83%) and incorporates 7-deaza-dGTP with modified cycling conditions.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare the reaction mix: Prepare the PCR reaction mix as described in Protocol 1, using a 3:1 ratio of 7-deaza-dGTP to dGTP.
-
Perform "Slowdown" thermal cycling:
| Step | Temperature | Time | Ramp Rate | Cycles |
| Initial Denaturation | 95°C | 5 minutes | - | 1 |
| Denaturation | 95°C | 45 seconds | 2.5°C/s | 48 |
| Annealing | 60°C* | 45 seconds | 1.5°C/s (cooling) | |
| Extension | 72°C | 45 seconds | 2.5°C/s | |
| Final Extension | 72°C | 10 minutes | - | 1 |
| Hold | 4°C | ∞ | - | 1 |
* The annealing temperature may need to be optimized.
Visualizations
Caption: Workflow for PCR with 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP action.
Conclusion
The use of 7-deaza-dGTP is a valuable strategy for the successful PCR amplification of GC-rich DNA templates. By reducing the formation of stable secondary structures, this nucleotide analog allows for more efficient and specific amplification. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize 7-deaza-dGTP in their experiments. For optimal results, especially in applications requiring high fidelity, the use of a proofreading DNA polymerase in conjunction with 7-deaza-dGTP is recommended.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. neb-online.de [neb-online.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Cyano-7-deaza-2'-deoxyguanosine in Sequencing GC-rich DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequencing DNA regions with high guanine-cytosine (GC) content presents a significant challenge in molecular biology. The strong hydrogen bonding between guanine (B1146940) and cytosine bases leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the processivity of DNA polymerases, resulting in premature termination of the sequencing reaction, sequencing artifacts like band compressions in Sanger sequencing, and biased amplification in Next-Generation Sequencing (NGS). 7-Cyano-7-deaza-2'-deoxyguanosine triphosphate (dC7GTP) is a modified nucleotide analog designed to overcome these challenges. By replacing the nitrogen at the 7th position of the purine (B94841) ring with a cyano-carbon group, dC7GTP reduces the potential for Hoogsteen base pairing, thereby destabilizing secondary structures without compromising the standard Watson-Crick base pairing.[1][2] This application note provides detailed protocols and data for the use of dC7GTP in sequencing GC-rich DNA templates.
Principle of Action
The primary issue with sequencing GC-rich regions is the formation of secondary structures that are resistant to denaturation and polymerase read-through.[3][4] The N7 atom of guanine is a hydrogen bond acceptor and is involved in the formation of non-Watson-Crick base pairs, known as Hoogsteen base pairs, which are crucial for the formation of G-quadruplexes and other secondary structures.
7-Cyano-7-deaza-2'-deoxyguanosine has a carbon atom instead of a nitrogen at the 7th position, which eliminates the possibility of forming these Hoogsteen hydrogen bonds.[2] The incorporation of dC7GTP into the newly synthesized DNA strand, therefore, prevents the formation of these stable secondary structures, allowing for a more faithful and complete read-through by the DNA polymerase. This results in a significant improvement in sequencing quality for GC-rich templates.[3][4]
Data Presentation
The use of dC7GTP, alone or in combination with other nucleotide analogs, has been shown to significantly improve the quality of sequencing data for GC-rich templates. The following tables summarize the available quantitative data.
| Parameter | Standard dGTP | With 7-deaza-dGTP | Fold Improvement/Comment | Reference |
| Sanger Sequencing | ||||
| Resolution of Band Compressions | 9 compressed regions observed | 7 of 9 compressed regions resolved | Use of a 4:1 ratio of 7-deaza-dGTP:dITP with AmpliTaq FS DNA polymerase.[5] | [5] |
| Read Length | Truncated reads due to premature termination | Full-length sequence obtained | Particularly effective for templates with >83% GC content. | [6] |
| Signal Intensity in GC-rich Regions | Signal drop-off | Strong, consistent signal | Observed in sequencing of the HUMARA exon 1.[4] | [4] |
| PCR for Sequencing | ||||
| Amplification of GC-rich Targets (>85% GC) | No or weak amplification | Successful amplification | Use of a Hot Start version of 7-deaza-dGTP.[3][7] | [3][7] |
| Recommended dGTP Analog Ratio | N/A | 3:1 (7-deaza-dGTP:dGTP) | Recommended for efficient PCR of GC-rich templates.[2] | [2] |
| Next-Generation Sequencing (NGS) | ||||
| GC Bias | Under-representation of extreme GC-rich regions | Improved GC bias | Incorporation of 7-deaza-dGTP during amplification leads to more uniform coverage.[8] | [8] |
| On-target Rate (TEEDseq) | Not applicable | 3.31 ± 0.39% | Demonstrates utility in target enrichment strategies for NGS. |
Experimental Protocols
Protocol 1: Sanger Cycle Sequencing of GC-Rich Templates
This protocol is designed for cycle sequencing reactions using BigDye™ Terminator chemistry. It is recommended to first amplify the target region using a PCR protocol that incorporates 7-deaza-dGTP (see Protocol 3).
Materials:
-
Purified PCR product (amplified with or without 7-deaza-dGTP)
-
Sequencing Primer (1.6 µM)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
7-deaza-dGTP Sequencing Mix (prepare fresh):
-
For a 4:1 ratio of 7-deaza-dGTP:dITP, mix the two dNTPs before adding to the sequencing reaction. Alternatively, many commercial sequencing kits for difficult templates contain 7-deaza-dGTP.
-
-
Nuclease-free water
Procedure:
-
Reaction Setup: For each sequencing reaction, prepare the following mix in a PCR tube:
| Component | Volume | Final Concentration |
| BigDye™ Terminator Ready Reaction Mix | 2 µL | - |
| 5X Sequencing Buffer | 2 µL | 1X |
| Template DNA (50-100 ng) | X µL | - |
| Sequencing Primer (1.6 µM) | 1 µL | 0.16 µM |
| 7-deaza-dGTP Mix (optional, if not in kit) | 1 µL | - |
| Nuclease-free water | to 20 µL | - |
-
Thermal Cycling: Perform cycle sequencing using the following conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | ∞ |
-
Cleanup: Purify the sequencing products using a standard ethanol/EDTA precipitation method or a column-based purification kit to remove unincorporated dyes and dNTPs.
-
Analysis: Resuspend the purified product in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based genetic analyzer.
Protocol 2: Illumina Library Preparation for GC-Rich DNA
This protocol provides a general workflow for incorporating 7-deaza-dGTP into the library preparation process for Illumina sequencing platforms. It is particularly useful for whole-genome sequencing or targeted sequencing of GC-rich regions. The key is to use 7-deaza-dGTP during the amplification step.
Materials:
-
Genomic DNA (1-100 ng)
-
Library Preparation Kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit)
-
7-deaza-dGTP/dGTP mix (3:1 ratio, 10 mM total dNTP concentration)
-
High-fidelity DNA polymerase
-
Nuclease-free water
Procedure:
-
DNA Fragmentation: Shear DNA to the desired fragment size (e.g., 200-500 bp) using enzymatic or mechanical methods as per the library preparation kit protocol.
-
End Repair and A-tailing: Perform end repair and A-tailing of the fragmented DNA according to the library preparation kit manufacturer's instructions.
-
Adapter Ligation: Ligate Illumina-compatible adapters to the ends of the DNA fragments.
-
Size Selection: (Optional) Perform size selection of the adapter-ligated DNA to obtain a library with a narrow fragment size distribution.
-
Library Amplification with 7-deaza-dGTP:
-
Prepare a PCR master mix using a high-fidelity DNA polymerase.
-
Instead of the standard dNTP mix, use a mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. The final concentration of each dNTP should be as recommended by the polymerase manufacturer (typically 200-250 µM).
-
Set up the PCR reaction as follows:
-
| Component | Volume |
| Adapter-ligated DNA | 15 µL |
| PCR Master Mix (2X) | 25 µL |
| Primer Mix (10 µM) | 5 µL |
| 7-deaza-dGTP/dGTP Mix | 5 µL |
| Nuclease-free water | to 50 µL |
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 6-8 |
| Annealing | 65°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 5 min | 1 |
| Final Hold | 4°C | ∞ |
-
Library Cleanup and Quantification: Purify the amplified library using magnetic beads to remove primers and enzymes. Quantify the library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Bioanalyzer).
-
Sequencing: Pool and sequence the library on an Illumina platform according to the manufacturer's instructions.
Protocol 3: PCR Amplification of GC-Rich Targets for Sequencing
This protocol is optimized for the amplification of GC-rich DNA fragments prior to Sanger or NGS sequencing.
Materials:
-
DNA Template (1-50 ng)
-
Forward and Reverse Primers (10 µM each)
-
High-Fidelity DNA Polymerase (e.g., Phusion, KAPA HiFi)
-
5X Polymerase Buffer
-
dNTP mix with 7-deaza-dGTP (3:1 ratio of 7-deaza-dGTP to dGTP, 10 mM total)
-
DMSO (optional)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mix on ice:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X Polymerase Buffer | 10 µL | 1X |
| 10 mM dNTP mix with 7-deaza-dGTP | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | 1 µL | 1-50 ng |
| DMSO (optional) | 1.5 µL | 3% |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 30-35 |
| Annealing | 60-72°C* | 30 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Final Hold | 4°C | ∞ |
* Optimize the annealing temperature based on the primer melting temperature (Tm).
-
Verification: Analyze the PCR product on an agarose (B213101) gel. Note that DNA containing 7-deaza-dGTP may run slightly faster and stain less efficiently with ethidium (B1194527) bromide.
Mandatory Visualizations
Caption: Workflow for sequencing GC-rich DNA using 7-deaza-dGTP.
Caption: Mechanism of 7-deaza-dGTP in overcoming GC-rich sequencing challenges.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | High GC content inhibiting amplification. | - Use the recommended 3:1 ratio of 7-deaza-dGTP:dGTP.- Add 3-5% DMSO to the PCR reaction.- Optimize annealing temperature and extension time. |
| Smearing on agarose gel | Non-specific amplification. | - Increase annealing temperature.- Use a hot-start polymerase.- Titrate template DNA concentration. |
| Weak sequencing signal | - Insufficient template.- Primer not optimal. | - Increase the amount of PCR product in the sequencing reaction.- Redesign primer with a higher Tm. |
| Band compressions still present | Very stable secondary structures. | - Use a combination of 7-deaza-dGTP and dITP (e.g., 4:1 ratio) in the sequencing reaction.[5]- Sequence the opposite strand. |
| Low library yield in NGS prep | Suboptimal amplification with 7-deaza-dGTP. | - Increase the number of PCR cycles by 1-2 cycles.- Ensure the polymerase used is compatible with 7-deaza-dGTP. |
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a valuable tool for improving the sequencing of GC-rich DNA. By preventing the formation of stable secondary structures, dC7GTP enables more robust and accurate sequencing data in both Sanger and Next-Generation Sequencing applications. The protocols provided in this application note offer a starting point for the successful implementation of dC7GTP in your sequencing workflows. Optimization of the specific reaction conditions may be necessary depending on the template and sequencing platform used.
References
- 1. Optimizing Amplification of the GC-Rich TERT Promoter Region Using 7-Deaza-dGTP for Droplet Digital PCR Quantification of TERT Promoter Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Analysis of DNA Polymerase η Fidelity in the Presence of Replication Protein A | PLOS One [journals.plos.org]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 6. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Incorporation of 7-deaza-dGTP into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is a modified nucleotide analog of deoxyguanosine triphosphate (dGTP). The key structural difference is the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is involved in the formation of secondary structures in GC-rich DNA sequences.[1][2][3] Consequently, the incorporation of 7-deaza-dGTP into oligonucleotides is a critical technique for overcoming challenges associated with the amplification and sequencing of GC-rich regions, which are prevalent in gene promoters and other regulatory regions.[4][5][6] These application notes provide detailed protocols and quantitative data for the utilization of 7-deaza-dGTP in various molecular biology applications.
Key Applications
The primary application of 7-deaza-dGTP is to improve the efficiency and specificity of enzymatic reactions involving GC-rich DNA templates. This is achieved by reducing the melting temperature (Tm) of DNA and preventing the formation of stable secondary structures like G-quadruplexes that can impede DNA polymerase activity.[2]
Primary applications include:
-
PCR Amplification of GC-Rich Templates: Prevents the formation of secondary structures that can stall DNA polymerase, leading to improved yield and specificity of PCR products.[4][5][6][7]
-
Sanger Sequencing: Resolves band compressions in sequencing gels that arise from stable secondary structures in the DNA template, leading to more accurate sequence reads.[8][9]
-
In Vitro Transcription: While less common, it can be used to synthesize RNA from GC-rich DNA templates, although the impact on RNA polymerase efficiency needs to be empirically determined.
-
Oligonucleotide Synthesis: Site-specific incorporation of 7-deaza-dG can be used to modulate the stability of DNA duplexes and prevent the formation of G-quadruplexes in synthetic oligonucleotides used for various research and therapeutic applications.[2]
Mechanism of Action
The nitrogen at the N7 position of guanine (B1146940) acts as a hydrogen bond acceptor in Hoogsteen base pairing, which is crucial for the formation of non-Watson-Crick secondary structures such as G-quadruplexes. By replacing this nitrogen with a carbon-hydrogen group, 7-deaza-dGTP eliminates this hydrogen bonding capability.[2] This disruption of Hoogsteen pairing destabilizes G-rich secondary structures without affecting the standard Watson-Crick base pairing with cytosine, thus allowing for more efficient passage of DNA polymerases.[3]
Quantitative Data Summary
The following tables summarize quantitative data regarding the use of 7-deaza-dGTP in various applications.
Table 1: Effect of 7-deaza-dG on DNA Duplex Stability
| Modification | Sequence | Tm (°C) | ΔTm (°C) per modification | Reference |
| Unmodified | 5'-CGCGCG-3' | 60 | N/A | [2] |
| 7-deaza-dG | 5'-C(7-deaza-G)C(7-deaza-G)C(7-deaza-G)-3' | 51 | -9 (for 3 modifications) | [2] |
| Single 7-deaza-dG:C pair | Asymmetric substitution | ~59 | ~ -1 | [2] |
Table 2: Recommended Ratios of 7-deaza-dGTP to dGTP for PCR
| Application | Recommended 7-deaza-dGTP:dGTP Ratio | Notes | Reference |
| Standard GC-Rich PCR | 3:1 | Generally effective for most GC-rich templates. | [1] |
| Highly Complex GC-Rich Targets | 1:1 up to complete replacement | May require optimization depending on template complexity. | [10] |
| Sequencing of PCR Products | 3:1 in the PCR reaction | Improves subsequent sequencing results. | [1] |
Table 3: Performance in Sequencing of GC-Rich Templates
| Nucleotide Mix in Sequencing Reaction | GC Content of Template | Outcome | Reference |
| 100% dGTP | 57-59% | Band compressions observed | [9] |
| 100% 7-deaza-dGTP | 57-59% | Some band compressions still present | [9] |
| 4:1 ratio of 7-deaza-dGTP:dITP | 57-59% | Resolved 7 out of 9 band compressions | [9] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is a general guideline for setting up a PCR reaction with 7-deaza-dGTP. Optimization may be required for specific templates and polymerases.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Taq DNA polymerase or a high-fidelity polymerase
-
10X PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
For a final concentration of 200 µM for each nucleotide in the reaction, prepare a working stock. A common approach is to create a mixed stock solution. For a 3:1 ratio of 7-deaza-dGTP to dGTP, mix the 10 mM stocks as follows:
-
dATP: 10 µl
-
dCTP: 10 µl
-
dTTP: 10 µl
-
dGTP: 2.5 µl
-
7-deaza-dGTP: 7.5 µl
-
This creates a mix where the G-analog concentration is split. The final concentration of each nucleotide in the reaction will be adjusted in the master mix.
-
-
-
Set up the PCR Reaction (50 µl total volume):
-
10X PCR Buffer: 5 µl
-
dNTP/7-deaza-dGTP mix (to a final concentration of 200 µM each): 1 µl of a 10mM total dNTP mix (adjust volume based on stock concentration)
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
DNA Template: X µl (1-100 ng)
-
Taq DNA Polymerase (5 U/µl): 0.25 µl
-
Nuclease-free water: to 50 µl
-
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analyze the PCR Product:
-
Run 5-10 µl of the PCR product on an agarose (B213101) gel to verify the size and yield of the amplicon.
-
Protocol 2: Sanger Sequencing of PCR Products Amplified with 7-deaza-dGTP
For sequencing, it is often beneficial to use a PCR product that was generated using a mix of dGTP and 7-deaza-dGTP, as this reduces secondary structures in the template.[5]
Materials:
-
Purified PCR product (amplified with 7-deaza-dGTP)
-
Sequencing primer (forward or reverse)
-
Cycle sequencing kit (e.g., BigDye™ Terminator)
-
Sequencing buffer
-
Nuclease-free water
Procedure:
-
Quantify the Purified PCR Product:
-
Use a spectrophotometer or fluorometer to determine the concentration of your purified PCR product.
-
-
Set up the Cycle Sequencing Reaction (10 µl total volume):
-
BigDye™ Terminator Ready Reaction Mix: 2 µl
-
5X Sequencing Buffer: 2 µl
-
Sequencing Primer (3.2 µM): 1 µl
-
Purified PCR Product: X µl (10-40 ng)
-
Nuclease-free water: to 10 µl
-
-
Perform Cycle Sequencing:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purify the Sequencing Reaction Products:
-
Use a suitable method (e.g., ethanol/EDTA precipitation or column purification) to remove unincorporated dyes and salts.
-
-
Perform Capillary Electrophoresis:
-
Resuspend the purified products in Hi-Di™ Formamide and run on an automated DNA sequencer.
-
Protocol 3: Chemical Synthesis of Oligonucleotides Containing 7-deaza-dG
This protocol outlines the general steps for incorporating a 7-deaza-dG phosphoramidite (B1245037) into a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
7-deaza-dG phosphoramidite
-
Activator solution (e.g., tetrazole)
-
Capping solution
-
Oxidizer solution (Iodine/water/pyridine)
-
Deblocking solution (trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.
-
Coupling: The 7-deaza-dG phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
These four steps are repeated for each subsequent nucleotide to be added to the chain.
Post-Synthesis Processing:
-
Cleavage: The oligonucleotide is cleaved from the solid support.
-
Deprotection: The protecting groups on the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The final oligonucleotide is purified, typically by HPLC or PAGE, to remove failure sequences and other impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no PCR product | GC-rich template still forming secondary structures. | Optimize the 7-deaza-dGTP:dGTP ratio; try complete replacement. Increase annealing temperature. Use a "hot start" polymerase or a hot start version of 7-deaza-dGTP.[7][11] |
| Non-specific PCR products | Primer annealing to non-target sites. | Increase annealing temperature. Use a "hot start" polymerase. Optimize primer design. |
| Band compressions in sequencing | Incomplete resolution of secondary structures. | Use a combination of 7-deaza-dGTP and dITP in the sequencing reaction.[9] Ensure the PCR template was amplified with 7-deaza-dGTP. |
| Low yield in oligonucleotide synthesis | Inefficient coupling of 7-deaza-dG phosphoramidite. | Increase coupling time for the modified phosphoramidite. Ensure fresh reagents are used. |
Conclusion
The incorporation of 7-deaza-dGTP is a powerful tool for overcoming the challenges posed by GC-rich DNA sequences in a variety of molecular biology applications. By understanding the mechanism of action and following optimized protocols, researchers can significantly improve the yield, specificity, and accuracy of their experiments. The provided protocols and data serve as a starting point for the successful implementation of this valuable technique in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mp.bmj.com [mp.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for 7-Deazapurine Nucleosides in DNA Labeling and Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleosides are synthetic analogs of the natural purine (B94841) nucleosides, adenosine (B11128) and guanosine, in which the nitrogen atom at the 7-position is replaced by a carbon atom. This modification confers several advantageous properties, making them valuable tools for DNA labeling and diagnostics. These properties include increased stability of the DNA duplex, resistance to cleavage by certain nucleases, and the potential for fluorescent modification. This document provides detailed application notes and protocols for the use of 7-deazapurine nucleosides in various molecular biology techniques.
Key Advantages of 7-Deazapurine Nucleosides
-
Enhanced Duplex Stability: The substitution at the 7-position can lead to increased thermal stability of DNA duplexes.
-
Nuclease Resistance: The absence of the N7 atom can protect the phosphodiester backbone from cleavage by certain endonucleases.[1][2]
-
Reduced Secondary Structures: In PCR applications, the use of 7-deazaguanosine (B17050) triphosphate (dGTP) can help to reduce the formation of secondary structures in GC-rich regions, leading to improved amplification efficiency.
-
Fluorescent Labeling: The C7 position provides a convenient site for the attachment of fluorophores and other reporter molecules without significantly disrupting Watson-Crick base pairing.
Applications in DNA Labeling and Diagnostics
7-Deazapurine nucleosides can be effectively utilized in a range of applications, including:
-
Polymerase Chain Reaction (PCR): For the amplification of GC-rich templates and the generation of labeled DNA probes.
-
DNA Sequencing: Particularly in Sanger sequencing, to resolve compressions in GC-rich regions.
-
Fluorescence In Situ Hybridization (FISH): As components of fluorescently labeled probes for the detection of specific DNA sequences in cells and tissues.
-
Microarrays: For the preparation of labeled targets for hybridization to DNA microarrays.
Quantitative Data on 7-Deazapurine Nucleoside Performance
The following tables summarize key quantitative data related to the incorporation and fluorescent properties of various 7-deazapurine nucleoside analogs.
Table 1: Enzymatic Incorporation Efficiency of 7-Deazapurine dNTPs
| 7-Deazapurine Analog | Natural Counterpart | Polymerase | Incorporation Efficiency | Notes |
| 7-deaza-dGTP | dGTP | Taq Polymerase | Can fully replace dGTP[1][2] | Reduces band compression in sequencing gels. |
| 7-deaza-dATP | dATP | Taq Polymerase | Requires the presence of dATP[1][2] | Taq polymerase prefers dATP over the 7-deaza analog. |
| 7-deaza-dITP | dGTP | Taq Polymerase | Requires the presence of dGTP | Used to reduce secondary structure formation. |
| 7-Aryl-7-deaza-dATP | dATP | Various | Can be more efficient substrates than dATP | Higher affinity for the polymerase active site. |
Table 2: Comparative Fluorescent Properties of 7-Deazapurine Nucleoside Analogs
| 7-Deazapurine Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |
| 8-Aryl-7-deazaguanine (3k) | Not specified | ~530 | Excellent | 146 | DMSO |
| 8-Aryl-7-deazaguanine (3l) | Not specified | ~530 | Excellent | 202 | DMSO |
| 8-Aryl-7-deazaguanine (general) | 318 | >420 | Above average to excellent | >100 | DMSO |
Experimental Protocols
Protocol 1: PCR-Based DNA Labeling with 7-Deazapurine dNTPs
This protocol describes the incorporation of a 7-deazapurine analog, such as 7-deaza-dGTP, into a DNA probe during a PCR reaction. This can be useful for generating probes for various hybridization-based assays.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dTTP)
-
7-deaza-dGTP solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture on ice. For a typical 50 µL reaction, the components are as follows:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 1 µL | 200 µM each |
| 7-deaza-dGTP (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL |
-
PCR Cycling: Perform PCR using the following cycling conditions. These may need to be optimized based on the primers and template used.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the labeled probe. The probe can then be purified using standard methods.
Protocol 2: Sanger DNA Sequencing with 7-Deaza-dGTP
The use of 7-deaza-dGTP in Sanger sequencing helps to resolve compressions in GC-rich regions of the DNA template.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Cycle sequencing kit (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
7-deaza-dGTP solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the cycle sequencing reaction. The specific volumes and concentrations will depend on the kit used. A typical reaction might include:
| Component | Volume |
| Sequencing Reaction Mix | 8 µL |
| 7-deaza-dGTP (as a substitute for dGTP in the mix) | (as recommended by kit manufacturer) |
| Template DNA (100-200 ng) | 1-5 µL |
| Sequencing Primer (3.2 pmol) | 1 µL |
| Nuclease-free water | to 20 µL |
-
Cycle Sequencing: Perform cycle sequencing using the thermal cycler conditions recommended by the kit manufacturer. A representative program is:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purification and Analysis: Purify the sequencing products to remove unincorporated ddNTPs and primers. Analyze the products on an automated DNA sequencer.
Protocol 3: Fluorescence In Situ Hybridization (FISH) with 7-Deazapurine-Labeled Probes
This protocol provides a general guideline for using a DNA probe labeled with a fluorescent 7-deazapurine analog for FISH.
Materials:
-
Slides with fixed cells or tissue sections
-
Fluorescently labeled 7-deazapurine DNA probe
-
Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Probe Preparation: Dilute the fluorescently labeled 7-deazapurine probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Denaturation: Denature the probe by heating at 75°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.
-
Sample Preparation: Pretreat the slides to improve probe accessibility. This may include treatment with RNase A and pepsin.
-
Denaturation of Sample DNA: Denature the DNA on the slides by immersing them in a denaturing solution (e.g., 70% formamide in 2x SSC) at 75°C for 5 minutes, followed by dehydration in an ethanol (B145695) series.
-
Hybridization: Apply the denatured probe solution to the slide, cover with a coverslip, and seal to prevent evaporation. Incubate in a humidified chamber at 37°C overnight.
-
Washing: Remove the coverslip and wash the slides in a series of increasingly stringent wash buffers to remove unbound probe. A typical wash series might be:
-
2x SSC at room temperature for 5 minutes.
-
0.4x SSC / 0.3% NP-40 at 72°C for 2 minutes.
-
2x SSC at room temperature for 1 minute.
-
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the slides with an antifade medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.
Visualization of Workflows and Pathways
Enzymatic DNA Labeling Workflow
The following diagram illustrates the general workflow for labeling a DNA probe using PCR with 7-deazapurine nucleosides.
Caption: Workflow for enzymatic DNA labeling with 7-deazapurine nucleosides.
Cellular Activation and DNA Damage Response Pathway
Certain 7-deazapurine nucleoside analogs exhibit anticancer properties by being activated within cancer cells and subsequently incorporated into DNA, leading to DNA damage and apoptosis. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for cytotoxic 7-deazapurine nucleosides.
References
- 1. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 7-Deazaguanine in Restriction-Modification Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine (B613801) is a purine (B94841) analogue that differs from guanine (B1146940) by the substitution of a carbon atom for the nitrogen at position 7 (N7). This seemingly minor structural change, from a purine to a pyrrolo[2,3-d]pyrimidine, has profound biological implications. The N7 atom of guanine, which protrudes into the major groove of the DNA double helix, is a critical point of interaction for many DNA-binding proteins, including restriction endonucleases and DNA methyltransferases. By removing this nitrogen, 7-deazaguanine modification alters the chemical landscape of the major groove, sterically and electronically, thereby interfering with these interactions.
This document provides detailed application notes and protocols for the use of 7-deazaguanine in the study of Restriction-Modification (R-M) systems. Its applications range from a synthetic tool for inhibiting restriction enzymes to understanding complex, natural anti-restriction mechanisms evolved by bacteriophages and novel R-M systems in bacteria.
Application 1: A Tool to Inhibit Restriction Endonucleases and Probe DNA-Protein Interactions
The most common laboratory application of 7-deazaguanine is the targeted inhibition of Type II restriction endonucleases. When 2'-deoxy-7-deazaguanosine triphosphate (7-deaza-dGTP) is substituted for dGTP during DNA synthesis (e.g., via PCR), the resulting DNA becomes resistant to cleavage by restriction enzymes whose recognition sequences contain guanine.
Mechanism of Inhibition: The absence of the N7 nitrogen atom in the major groove prevents the formation of essential hydrogen bonds and other contacts required by the restriction enzyme for specific recognition and catalytic activity. This makes 7-deazaguanine-modified DNA an excellent tool for mapping restriction sites, creating selectively cleavable DNA substrates, and studying the molecular basis of DNA-protein recognition.
Data Presentation: Effect of 7-Deazaguanine Substitution on Restriction Endonuclease Activity
The following table summarizes the activity of various restriction enzymes on DNA substrates where guanine has been fully replaced by 7-deazaguanine. Data is compiled from studies on DNA amplified using 7-deaza-dGTP.
| Enzyme | Recognition Sequence | Guanine in Sequence? | Cleavage Activity on Substituted DNA |
| Acc I | GTMKAC | Yes | Inhibited |
| Alu I | AGCT | Yes | Not Inhibited |
| BamH I | GGATCC | Yes | Inhibited |
| Cfo I | GCGC | Yes | Inhibited |
| Hae III | GGCC | Yes | Inhibited |
| Hha I | GCGC | Yes | Inhibited |
| Hind II | GTYRAC | Yes | Inhibited |
| Hinf I | GANTC | Yes | Inhibited |
| Hpa I | GTTAAC | Yes | Not Inhibited |
| Hpa II | CCGG | Yes | Inhibited |
| Msp I | CCGG | Yes | Inhibited |
| Pst I | CTGCAG | Yes | Inhibited |
| Pvu II | CAGCTG | Yes | Inhibited |
| Sac I | GAGCTC | Yes | Inhibited |
| Sal I | GTCGAC | Yes | Inhibited |
| Sau3A I | GATC | Yes | Inhibited |
| Sma I | CCCGGG | Yes | Inhibited |
| Taq I | TCGA | Yes | Not Inhibited |
| Xho I | CTCGAG | Yes | Inhibited |
| EcoR I | GAATTC | Yes | Not Inhibited |
| EcoR V | GATATC | Yes | Inhibited[1] |
| Hind III | AAGCTT | No | Not Inhibited |
Note: Inhibition is context-dependent. Enzymes not inhibited typically have recognition patterns where the guanine contacts are less critical or can be compensated for.
Experimental Protocols
Protocol 1: Incorporation of 7-Deaza-dGTP into DNA via PCR
This protocol is designed to generate a DNA fragment in which all guanine residues are replaced with 7-deazaguanine.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
dNTP mix (dATP, dCTP, dTTP at standard concentration)
-
7-deaza-dGTP
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the Nucleotide Mix: Prepare a nucleotide solution containing dATP, dCTP, dTTP, and 7-deaza-dGTP. For complete substitution, omit dGTP entirely. A common working concentration is 200 µM of each nucleotide in the final reaction volume. For difficult templates, a ratio of 3:1 (7-deaza-dGTP:dGTP) can be used to improve amplification efficiency while still providing significant restriction inhibition.[2]
-
Set up the PCR Reaction: In a sterile PCR tube, assemble the following components on ice:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (with 7-deaza-dGTP): 1 µL (for 200 µM final conc.)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform Thermal Cycling: Use a standard PCR program, adjusting the annealing and extension times as needed for the specific template and primers. A typical program would be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Verify Amplification: Analyze 5 µL of the PCR product on an agarose (B213101) gel. Note that DNA containing 7-deazaguanine may stain less efficiently with intercalating dyes like ethidium (B1194527) bromide due to fluorescence quenching.
-
Purify PCR Product: Purify the remaining PCR product using a standard PCR purification kit to remove primers, nucleotides, and polymerase before downstream applications.
Protocol 2: Restriction Digestion Assay for Inhibition Analysis
This protocol assesses the degree of inhibition of a specific restriction enzyme on the 7-deazaguanine-substituted DNA.
Materials:
-
Purified 7-deazaguanine-substituted DNA (from Protocol 1)
-
Control DNA (same sequence, but synthesized with dGTP)
-
Restriction enzyme of interest
-
10x Restriction enzyme buffer
-
Nuclease-free water
Procedure:
-
Set up Digestion Reactions: Prepare four reaction tubes as follows:
| Tube | Component | Volume |
| 1 (Control DNA + Enzyme) | Control DNA (200 ng) | X µL |
| 10x Buffer | 2 µL | |
| Restriction Enzyme (10 U) | 1 µL | |
| Nuclease-free water | to 20 µL | |
| 2 (Control DNA, No Enzyme) | Control DNA (200 ng) | X µL |
| 10x Buffer | 2 µL | |
| Nuclease-free water | to 20 µL | |
| 3 (7-deaza-G DNA + Enzyme) | 7-deaza-G DNA (200 ng) | Y µL |
| 10x Buffer | 2 µL | |
| Restriction Enzyme (10 U) | 1 µL | |
| Nuclease-free water | to 20 µL | |
| 4 (7-deaza-G DNA, No Enzyme) | 7-deaza-G DNA (200 ng) | Y µL |
| 10x Buffer | 2 µL | |
| Nuclease-free water | to 20 µL |
-
Incubate: Incubate all tubes at the optimal temperature for the restriction enzyme (usually 37°C) for 1-2 hours.
-
Stop Reaction: Stop the digestion by adding 4 µL of 6x DNA loading dye (containing EDTA) to each tube.
-
Analyze by Gel Electrophoresis: Load the entire content of each tube into separate wells of an agarose gel (1-1.5%). Run the gel until bands are well-separated.
-
Interpret Results:
-
Tube 1: Should show digested DNA fragments.
-
Tube 2: Should show a single band of uncut DNA.
-
Tube 3: If the enzyme is inhibited, a single band of uncut DNA will be visible, similar to Tube 4. If partially inhibited, a mix of cut and uncut DNA will be seen.
-
Tube 4: Should show a single band of uncut DNA.
-
Visualization: Mechanism of Inhibition
Caption: Mechanism of restriction enzyme inhibition by 7-deazaguanine substitution in DNA.
Application 2: Understanding Natural Anti-Restriction in Bacteriophages
Bacteriophages (phages) are locked in a co-evolutionary arms race with their bacterial hosts. To evade the host's R-M systems, many phages have evolved to incorporate 7-deazaguanine derivatives into their genomic DNA.[3] These modifications serve as a natural defense, making the phage genome unrecognizable to a wide array of host restriction enzymes.[3][4] The biosynthesis of these modifications involves a suite of phage-encoded enzymes that hijack and repurpose host metabolic precursors.
Key 7-Deazaguanine Derivatives in Phage DNA:
-
dPreQ₀ (2'-deoxy-7-cyano-7-deazaguanosine): A key precursor.
-
dPreQ₁ (2'-deoxy-7-aminomethyl-7-deazaguanosine): A reduced form of dPreQ₀.
-
dADG (2'-deoxy-7-amido-7-deazaguanosine): An amidated derivative.
-
dG⁺ (2'-deoxyarchaeaosine): A derivative also found in archaeal tRNA.[3][4]
-
Recently Discovered Derivatives: Including dDG (2'-deoxy-7-deazaguanine) and dCDG (2'-deoxy-7-carboxy-7-deazaguanine).[5]
Data Presentation: 7-Deazaguanine Modifications in Phage and Bacterial Genomes
| Organism | Modification(s) | Level of Guanine Replacement |
| Escherichia phage 9g | dG⁺ (dArchaeaosine) | ~27% |
| Escherichia phage CAjan | dPreQ₀ | 3.2% - 4.4% (32-44 per 10³ nt)[4] |
| Halovirus HVTV-1 | dPreQ₁ | ~30% |
| Campylobacter phage CP220 | dADG | ~100% |
| Pseudomonas phage iggy | dPreQ₀ | ~16.5%[6] |
| Salmonella enterica Montevideo | dADG, dPreQ₀ | ~0.16% (1,600 per 10⁶ nt)[2] |
| Kineococcus radiotolerans | dADG, dPreQ₀ | ~0.13% (1,300 per 10⁶ nt)[2] |
Visualization: Biosynthetic Pathway of 7-Deazaguanine DNA Modifications
Caption: Generalized biosynthetic pathway for 7-deazaguanine modifications in phage DNA.[1]
Protocol: Detection of 7-Deazaguanine Derivatives in Genomic DNA by LC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of modified nucleosides from genomic DNA.
Materials:
-
Purified genomic DNA (phage or bacterial)
-
Benzonase, DNase I, Calf Intestine Phosphatase, Phosphodiesterase I
-
10 kDa molecular weight cut-off filter
-
LC-MS/MS system (e.g., triple quadrupole)
-
Synthetic standards for dG, dA, dC, dT, dPreQ₀, dADG, etc.
Procedure:
-
Enzymatic Hydrolysis of DNA:
-
To 10 µg of purified DNA, add a cocktail of nucleases (e.g., 20U Benzonase, 4U DNase I, 17U calf intestine phosphatase, 0.2U phosphodiesterase) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂, pH 7.9).
-
Incubate for 12-16 hours at ambient temperature or 37°C to ensure complete digestion of the DNA into individual 2'-deoxynucleosides.
-
-
Sample Cleanup:
-
Pass the hydrolyzed sample through a 10 kDa filter to remove the enzymes. The filtrate, containing the deoxynucleosides, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the filtrate onto a liquid chromatography system coupled to a mass spectrometer. A C18 reverse-phase column is typically used for separation.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each canonical and modified nucleoside to ensure specificity and sensitivity.
-
-
Quantification:
-
Generate standard curves for each nucleoside using the synthetic standards of known concentrations.
-
Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the corresponding standard curve.
-
Express the results as the number of modified bases per 10⁶ or 10³ total nucleotides.[2][4][6]
-
Application 3: Investigating Novel Bacterial R-M Systems
Beyond being a target for phage anti-restriction, 7-deazaguanine modifications are at the heart of a novel class of bacterial R-M systems, known as the Dpd (deazapurine-in-DNA) system. Found in bacteria like Salmonella enterica, this system uses a multi-protein complex to modify its own DNA with dPreQ₀ and dADG, while restricting unmodified invading DNA.
The Dpd Modification Machinery:
-
DpdA: A tRNA-guanine transglycosylase (TGT) homolog that exchanges a guanine in the DNA for the preQ₀ base.[1]
-
DpdB: An ATPase that provides the energy necessary for the DpdA-mediated exchange reaction.
-
DpdC: An enzyme that converts the inserted DNA-preQ₀ into DNA-ADG.
-
DpdD-K: A suite of proteins believed to constitute the restriction component of the system.
Visualization: Workflow of the Bacterial Dpd DNA Modification System
Caption: Functional workflow of the Dpd DNA modification machinery in bacteria.
Protocol: In Vitro Reconstitution of the DpdA/B Modification Reaction
This protocol outlines an assay to measure the guanine-exchange activity of the DpdA/B complex in vitro.
Materials:
-
Purified DpdA and DpdB proteins
-
DNA substrate (e.g., a short oligonucleotide duplex containing the target recognition sequence)
-
Radiolabeled [¹⁴C]guanine or fluorescently labeled preQ₀
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Assemble the Reaction: In a microcentrifuge tube, combine the following components:
-
Reaction Buffer
-
DNA substrate (e.g., 1 µM)
-
Purified DpdA (e.g., 1 µM)
-
Purified DpdB (e.g., 1 µM)
-
ATP (e.g., 1 mM)
-
[¹⁴C]guanine (if measuring guanine release from a pre-modified substrate) or labeled preQ₀ (if measuring incorporation)
-
-
Initiate and Incubate: Start the reaction by adding the final component (e.g., ATP or proteins). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop them immediately, for example, by adding EDTA and heating.
-
Analysis:
-
For Guanine Release: Separate the reaction components using Thin Layer Chromatography (TLC). Quantify the amount of released [¹⁴C]guanine using a phosphorimager or scintillation counting.
-
For preQ₀ Incorporation: If using a labeled preQ₀, the DNA substrate can be separated from the free base by gel electrophoresis or spin column, and the amount of incorporated label can be quantified.
-
-
Controls: Run control reactions omitting DpdA, DpdB, or ATP to demonstrate the dependence of the reaction on each component.
Application 4: Investigating Effects on DNA Methyltransferases
While the primary role of 7-deazaguanine in R-M systems is blocking the endonuclease component, its impact on the modification component (DNA methyltransferases, MTases) is also of significant interest. DNA MTases, like restriction enzymes, make specific contacts within the major groove.
Current State of Research: Currently, there is limited direct research available on the specific effects of 7-deazaguanine on the activity of canonical DNA-(cytosine C5)-methyltransferases (DNMTs) or DNA-(adenine N6)-methyltransferases.
Hypothesized Mechanism of Interaction: Based on the known mechanisms of DNMTs, the substitution of guanine with 7-deazaguanine within or adjacent to a CpG site could potentially interfere with MTase activity. For example, studies on 7,8-dihydro-8-oxoguanine (8-oxoG), another guanine modification, have shown that its presence next to a target cytosine can significantly decrease the rate of methylation by the murine Dnmt3a enzyme.[7] This effect was attributed to a weakened affinity of the enzyme for the DNA, favoring a non-productive binding mode.[7] A similar mechanism could be plausible for 7-deazaguanine, where the altered major groove structure disrupts the precise docking of the MTase required for catalysis.
Future Applications and Research Directions:
-
Probing MTase-DNA Recognition: Oligonucleotides containing site-specifically placed 7-deazaguanine residues could be used to probe the importance of major groove contacts for different DNA MTases.
-
Development of Novel Inhibitors: While not a direct inhibitor itself, understanding how 7-deazaguanine affects MTase binding could inform the design of novel, non-covalent inhibitors that target the enzyme-DNA interface.
Protocol: Assay for DNA Methyltransferase Activity
This is a general protocol that can be adapted to test the effect of 7-deazaguanine-modified substrates on a specific DNA methyltransferase.
Materials:
-
Purified DNA methyltransferase (e.g., M.SssI, Dnmt1)
-
Control DNA substrate (unmethylated, containing the MTase recognition site)
-
Test DNA substrate (same sequence but with 7-deazaguanine at specific positions)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), the methyl donor
-
Reaction Buffer
-
Scintillation fluid and counter
Procedure:
-
Set up Methylation Reactions: Prepare parallel reactions for the control and test substrates.
-
DNA Substrate (control or test): 1 µg
-
Reaction Buffer: to 1x concentration
-
[³H]-SAM: 1 µL (e.g., 1 µCi)
-
Nuclease-free water: to a final volume of 49 µL
-
-
Initiate and Incubate: Start the reaction by adding 1 µL of the DNA methyltransferase. Incubate at the enzyme's optimal temperature (e.g., 37°C) for 1 hour.
-
Spot onto Filters: Stop the reaction and spot the entire volume onto DE81 ion-exchange filter paper discs.
-
Wash Filters: Wash the filters three times for 10 minutes each in a cold buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate) to remove unincorporated [³H]-SAM. The DNA, with any incorporated radioactive methyl groups, will remain bound to the filter.
-
Quantify Incorporation: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Interpret Results: Compare the counts per minute (CPM) from the test substrate reaction to the control substrate reaction. A significant reduction in CPM for the 7-deazaguanine-containing DNA indicates inhibition of methyltransferase activity.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substituting dGTP with 7-deaza-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In molecular biology, the amplification and sequencing of DNA regions with high guanine-cytosine (GC) content frequently present significant challenges. The formation of stable secondary structures, such as hairpins and G-quadruplexes, can impede DNA polymerase activity, leading to incomplete amplification, biased results, and sequencing artifacts like band compressions.[1][2][3][4][5] The substitution of deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), is a widely adopted strategy to mitigate these issues.[2][6]
7-deaza-dGTP is a structural analog of dGTP where the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification disrupts the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures, without interfering with the standard Watson-Crick base pairing essential for DNA replication.[2][6] Consequently, the incorporation of 7-deaza-dGTP into a DNA strand reduces the stability of secondary structures, facilitating more efficient amplification and accurate sequencing of GC-rich regions.[2][6] These application notes provide detailed protocols and supporting data for the use of 7-deaza-dGTP in polymerase chain reaction (PCR) and Sanger sequencing.
Key Applications
The primary applications for substituting dGTP with 7-deaza-dGTP include:
-
PCR Amplification of GC-Rich Templates: Improves the yield and specificity of PCR products from templates with high GC content (typically >60%).[1][7][8]
-
Sanger Sequencing: Resolves band compressions in sequencing electropherograms that arise from secondary structures in the template DNA.[9][10][11][12]
-
Droplet Digital PCR (ddPCR): Optimizes the amplification of GC-rich targets, such as the TERT promoter region, for accurate quantification.[13]
Data Presentation
The substitution of dGTP with 7-deaza-dGTP leads to significant improvements in the amplification and sequencing of GC-rich DNA. The following table summarizes the quantitative and qualitative effects observed in various applications.
| Parameter | Standard dGTP | dGTP Substituted with 7-deaza-dGTP | Key Findings & References |
| PCR Amplification of GC-Rich Targets (>60% GC) | Low or no product yield, non-specific bands | Successful amplification of targets up to 85% GC content.[1][3] Improved yield and specificity.[8] | A 3:1 ratio of 7-deaza-dGTP to dGTP is commonly recommended for efficient amplification.[6][8] |
| Sanger Sequencing of GC-Rich Regions | Band compressions, ambiguous base calling | Resolution of band compressions and improved accuracy of base assignment.[10][11] | Can be used in the PCR prior to sequencing or directly in the sequencing reaction.[9][14] |
| Sequencing Reading Length | Often prematurely terminated | Increased read length through regions with secondary structures. | Combination with other analogs like dITP can further enhance read length.[11] |
| Effect on DNA Melting Temperature (Tm) | Higher Tm for GC-rich regions | Reduction in Tm, facilitating easier strand separation. | A reduction of 5°C in Tm has been observed for amplicons synthesized with 7-deaza-dGTP.[2] |
| DNA Polymerase Incorporation Efficiency | Standard incorporation | Taq polymerase incorporates 7-deaza-dGTP efficiently, although it may prefer the natural dGTP.[15] | Can fully replace dGTP in PCR reactions.[15] |
| Downstream Enzyme Compatibility | Compatible with most restriction enzymes | DNA containing 7-deaza-dGTP may be resistant to cleavage by some restriction enzymes.[6][15] | This property can be exploited for applications like target enrichment.[6] |
| DNA Staining | Strong fluorescence with Ethidium (B1194527) Bromide | Reduced fluorescence with Ethidium Bromide.[16] | Alternative visualization methods may be required if relying on EtBr staining for quantification.[2] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content. The key modification is the partial or complete substitution of dGTP with 7-deaza-dGTP.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Thermo-stable DNA polymerase (e.g., Taq polymerase) and corresponding 10x PCR buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix:
-
For a commonly used 3:1 ratio of 7-deaza-dGTP to dGTP, mix the 10 mM stocks to achieve a final mix containing 1.5 mM 7-deaza-dGTP and 0.5 mM dGTP, along with 2 mM each of dATP, dCTP, and dTTP.
-
Alternatively, for complete substitution, prepare a mix with 2 mM 7-deaza-dGTP and 2 mM each of dATP, dCTP, and dTTP.
-
-
Set up the PCR Reaction: Assemble the following components on ice in a sterile PCR tube:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP/7-deaza-dGTP Mix (from step 1) | 2.5 µL | 0.2 mM each dNTP |
| Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | variable | 1-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| MgCl₂ (50 mM, if needed) | variable | 1.5-2.5 mM |
| Nuclease-free water | to 25 µL |
-
Perform Thermal Cycling: The following cycling conditions are a starting point and may require optimization based on the specific template and primers.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | |
| Annealing | 55-68°C | 30-60 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR Product:
-
Analyze the amplified product by agarose (B213101) gel electrophoresis.
-
Be aware that DNA containing 7-deaza-dGTP may stain less efficiently with ethidium bromide.[16]
-
Protocol 2: Sanger Sequencing of GC-Rich Templates using 7-deaza-dGTP
This protocol describes the use of 7-deaza-dGTP in a cycle sequencing reaction to resolve band compressions. This can be done by either using a PCR product generated with 7-deaza-dGTP (from Protocol 1) as the template or by including 7-deaza-dGTP directly in the sequencing reaction mix.
Materials:
-
Purified PCR product or plasmid DNA (template)
-
Sequencing primer (1 µM)
-
Cycle sequencing kit (containing sequencing buffer, dNTPs, ddNTPs, and DNA polymerase)
-
7-deaza-dGTP (if not included in the kit)
-
Nuclease-free water
Procedure:
Option A: Using a PCR Product Amplified with 7-deaza-dGTP
-
Amplify the target region using Protocol 1.
-
Purify the PCR product to remove primers and excess dNTPs.
-
Use the purified product as the template in a standard Sanger sequencing reaction according to the sequencing kit manufacturer's instructions.
Option B: Adding 7-deaza-dGTP to the Sequencing Reaction
-
Prepare the Sequencing Reaction Mix:
-
If the sequencing kit allows for customization of the dNTP mix, prepare a mix where dGTP is partially or fully replaced with 7-deaza-dGTP. A common approach is to use a mix containing 7-deaza-dGTP instead of dGTP.[11]
-
Some studies have shown that a combination of 7-deaza-dGTP and dITP (inosine triphosphate) at a 4:1 ratio can be particularly effective in resolving severe band compressions.[11]
-
-
Set up the Cycle Sequencing Reaction: Follow the manufacturer's protocol for the cycle sequencing kit, using the modified dNTP/7-deaza-dGTP mix. A typical reaction setup is as follows:
| Component | Volume (for 10 µL reaction) |
| Sequencing Buffer | 2 µL |
| dNTP/7-deaza-dGTP Mix | 1 µL |
| ddNTPs | 1 µL |
| DNA Polymerase | 0.5 µL |
| Template DNA | variable |
| Sequencing Primer (1 µM) | 1 µL |
| Nuclease-free water | to 10 µL |
-
Perform Cycle Sequencing: Use the thermal cycling conditions recommended by the sequencing kit manufacturer.
-
Post-Sequencing Cleanup and Analysis:
-
Purify the sequencing products to remove unincorporated ddNTPs.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of 7-deaza-dGTP.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Optimizing Amplification of the GC-Rich TERT Promoter Region Using 7-Deaza-dGTP for Droplet Digital PCR Quantification of TERT Promoter Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sequences always stop at secondary structure sites [nucleics.com]
7-Cyano-7-deaza-2'-deoxyguanosine: Unraveling its Potential as a Fluorescent Probe
Introduction
7-Cyano-7-deaza-2'-deoxyguanosine (7-CN-7-dG) is a synthetic analog of the natural nucleoside deoxyguanosine. The substitution of nitrogen at the 7-position with a carbon atom and the addition of a cyano group at this new position fundamentally alter the electronic and steric properties of the purine (B94841) base. While primarily recognized for its utility in molecular biology applications such as the amplification of GC-rich DNA sequences, the inherent photophysical characteristics of the 7-deazaguanine (B613801) scaffold have prompted investigations into its potential as a fluorescent probe. This document provides an overview of the current understanding of 7-CN-7-dG as a fluorescent probe, summarizes the available data, and outlines potential experimental approaches for its application.
Photophysical Properties
Detailed quantitative data on the intrinsic fluorescence of 7-cyano-7-deaza-2'-deoxyguanosine is not extensively documented in publicly available literature. The fluorescence of 7-deazapurine derivatives is often influenced by substitutions at the 7-position. While some derivatives exhibit significant fluorescence, the parent 7-CN-7-dG is generally considered to be weakly fluorescent. Its primary value in fluorescence-based applications often stems from its ability to be chemically modified or to act as a quencher for other fluorophores.
Table 1: Summary of Known Photophysical Characteristics (Qualitative)
| Property | Description | Remarks |
| Fluorescence | Weak intrinsic fluorescence. | The cyano group can influence the electronic properties, but does not confer strong fluorescence. |
| Environmental Sensitivity | The fluorescence of 7-deazapurine analogs can be sensitive to the local microenvironment. | Changes in polarity, viscosity, and binding to macromolecules can potentially modulate fluorescence, though this is not well-characterized for 7-CN-7-dG itself. |
| Quenching Ability | Can act as a contact quencher. | The electron-deficient nature of the modified purine ring can lead to quenching of nearby fluorophores upon close contact. |
Applications and Experimental Protocols
The primary application of 7-CN-7-dG in a fluorescence context is often as a component of a larger system, rather than as a standalone fluorescent probe.
Probing DNA-Protein Interactions
The modification of DNA with 7-CN-7-dG can be used to study how proteins recognize and interact with DNA. The absence of the N7 nitrogen, a key hydrogen bond acceptor in the major groove, can be used to investigate the importance of this specific interaction for protein binding.
Experimental Workflow: DNA-Protein Interaction Study
Caption: Workflow for studying DNA-protein interactions using a 7-CN-7-dG modified oligonucleotide.
Protocol: Fluorescence Anisotropy Assay for DNA-Protein Binding
-
Oligonucleotide Design and Synthesis:
-
Design a single-stranded DNA oligonucleotide containing the recognition sequence for the protein of interest.
-
Incorporate 7-CN-7-dG at a specific position within or near the binding site.
-
Synthesize the oligonucleotide with a 5' or 3' fluorescent label (e.g., FITC, Cy3, or Cy5). The choice of fluorophore will depend on the available excitation sources and detection systems.
-
Purify the labeled oligonucleotide using HPLC.
-
-
Protein Preparation:
-
Purify the target DNA-binding protein to homogeneity.
-
Determine the protein concentration accurately.
-
-
Binding Reaction:
-
Prepare a series of dilutions of the target protein in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled oligonucleotide to each protein dilution.
-
Incubate the reactions at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy of each sample.
-
Excite the sample with vertically polarized light at the excitation maximum of the fluorophore.
-
Measure the emission intensity with the emission polarizer oriented both vertically (I_parallel) and horizontally (I_perpendicular).
-
Calculate the anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Compare the Kd value obtained with the 7-CN-7-dG modified oligonucleotide to that of an unmodified oligonucleotide to assess the role of the N7 position of guanine (B1146940) in protein recognition.
-
Component in Fluorescence Resonance Energy Transfer (FRET) Systems
Although not fluorescent itself, 7-CN-7-dG can be positioned as a non-fluorescent acceptor or to modulate the distance and orientation of a donor-acceptor pair in a FRET-based assay.
Logical Relationship: 7-CN-7-dG in a FRET Assay
Caption: Role of 7-CN-7-dG in modulating a FRET-based biosensor.
Protocol: Designing a FRET-based Hybridization Probe
-
Probe Design:
-
Design a single-stranded DNA probe that is complementary to a target nucleic acid sequence.
-
Incorporate a donor fluorophore at one end of the probe and an acceptor/quencher at the other end.
-
Strategically place 7-CN-7-dG within the probe sequence to influence the probe's secondary structure in the unbound state (e.g., a hairpin loop). The altered base pairing properties of 7-CN-7-dG can be exploited to fine-tune the stability of the hairpin.
-
-
Mechanism of Action:
-
In the absence of the target, the probe forms a hairpin structure, bringing the donor and acceptor in close proximity, resulting in efficient FRET (and quenching of the donor's fluorescence).
-
Upon hybridization to the target sequence, the hairpin unfolds, increasing the distance between the donor and acceptor. This leads to a decrease in FRET efficiency and an increase in the donor's fluorescence emission.
-
-
Experimental Procedure:
-
Synthesize and purify the FRET probe.
-
Prepare a solution of the probe in a suitable hybridization buffer.
-
Add the sample containing the target nucleic acid.
-
Monitor the change in fluorescence intensity of the donor fluorophore over time using a real-time PCR machine or a fluorometer.
-
-
Data Analysis:
-
The rate and magnitude of the fluorescence increase are proportional to the concentration of the target nucleic acid in the sample.
-
A standard curve can be generated using known concentrations of the target to quantify the amount in an unknown sample.
-
Conclusion
While 7-cyano-7-deaza-2'-deoxyguanosine is not a classical fluorescent probe with strong intrinsic emission, its unique chemical properties make it a valuable tool for designing sophisticated fluorescence-based assays. Its primary utility lies in its ability to modulate the structure of DNA and to investigate specific molecular interactions by removing a key hydrogen bonding acceptor from the major groove. Further research into the subtle environmental sensitivity of its weak fluorescence and its interactions with other fluorophores may yet uncover new applications for this versatile nucleoside analog. Researchers and drug development professionals are encouraged to consider the strategic incorporation of 7-CN-7-dG to probe the intricacies of nucleic acid recognition and to develop novel diagnostic and screening platforms.
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with 7-deaza-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deaza-2'-deoxyguanosine (7-deaza-dG) is a modified nucleoside analogue of 2'-deoxyguanosine (B1662781) (dG) where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This seemingly subtle modification has profound effects on the properties of oligonucleotides incorporating it. The absence of the N7 hydrogen bond acceptor disrupts Hoogsteen base pairing and can prevent the formation of G-quadruplex structures, which are implicated in various biological processes and can be problematic during oligonucleotide synthesis and applications like PCR.
These application notes provide a comprehensive guide to the solid-phase synthesis of oligonucleotides containing 7-deaza-dG, including detailed protocols, comparative data, and troubleshooting.
Key Properties and Applications
Oligonucleotides incorporating 7-deaza-dG exhibit unique characteristics that make them valuable tools in research and drug development:
-
Reduced Secondary Structure Formation: The most significant advantage of substituting dG with 7-deaza-dG is the reduction of G-rich sequence aggregation and the prevention of G-quadruplex formation. This is particularly useful for:
-
PCR and DNA Sequencing: Improves amplification and sequencing of G-rich templates by minimizing secondary structures that can stall polymerases.
-
Probe Design: Enhances the specificity of hybridization probes by reducing self-association.
-
-
Enzyme-Substrate Interactions: The modification can be used to probe the importance of the N7 position of guanine (B1146940) in DNA-protein interactions.
-
Fluorescence Quenching: Oligonucleotides with a 5'-fluorescein are less quenched when a 7-deaza-dG is placed at the 5'-terminus compared to a native dG.
-
Duplex Stability: A single substitution of 7-deaza-dG for dG can slightly destabilize a DNA duplex, with a reported melting temperature (Tm) reduction of about 1°C for a single substitution.
Challenges in Solid-Phase Synthesis
The primary challenge in the synthesis of oligonucleotides containing 7-deaza-dG is its sensitivity to standard iodine-based oxidation conditions used in phosphoramidite (B1245037) chemistry. The 7-deaza-dG base can be damaged during the oxidation step, leading to truncated sequences and a significant decrease in the yield of the full-length oligonucleotide. This damage is visually indicated by a discoloration of the solid support after the iodine oxidation step.
To overcome this limitation, alternative, non-aqueous oxidizing agents are employed. The two most common alternatives are:
-
(1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO)
-
tert-Butyl hydroperoxide (TBHP)
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of oligonucleotides containing 7-deaza-dG using an automated DNA synthesizer. The standard phosphoramidite cycle is modified at the oxidation step.
Protocol 1: Solid-Phase Synthesis of 7-deaza-dG Oligonucleotides using CSO Oxidation
This protocol is adapted from standard phosphoramidite chemistry with the substitution of the standard iodine oxidizer with CSO.
1. Materials and Reagents:
-
7-deaza-dG-CE Phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to 0.1 M)
-
Standard DNA phosphoramidites (dA, dC, dT)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.45 M Tetrazole in anhydrous acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% 1-Methylimidazole/THF
-
Oxidizing solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile
-
Cleavage and Deprotection solution: Concentrated ammonium (B1175870) hydroxide
2. Synthesis Cycle:
The synthesis is performed on an automated DNA synthesizer following the standard cycle, with the modification at the oxidation step for all couplings, not just the 7-deaza-dG addition.
-
Step 1: Deblocking (Detritylation): Removal of the 5'-DMT protecting group with the deblocking solution.
-
Step 2: Coupling: Activation of the incoming phosphoramidite (standard or 7-deaza-dG) with the activator and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A standard coupling time is generally sufficient.
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Step 4: Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using the 0.5 M CSO solution. An oxidation time of 3 minutes is recommended.
3. Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide. Standard deprotection conditions (e.g., 55°C for 8-12 hours) are typically sufficient.
4. Purification:
-
The crude oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Protocol 2: Solid-Phase Synthesis of 7-deaza-dG Oligonucleotides using TBHP Oxidation
This protocol utilizes TBHP as the oxidizing agent.
1. Materials and Reagents:
-
Same as Protocol 1, with the exception of the oxidizing solution.
-
Oxidizing solution: 1.1 M tert-Butyl hydroperoxide (TBHP) in methylene (B1212753) chloride. This can be prepared by mixing anhydrous TBHP solution (5-6 M in decane) with methylene chloride. The solution should be freshly prepared and is stable for a few days on the synthesizer.
2. Synthesis Cycle:
The synthesis cycle is identical to Protocol 1, with the following modification at the oxidation step:
-
Step 4: Oxidation: Oxidation of the phosphite triester using the 1.1 M TBHP solution. An oxidation time of 0.8 minutes is recommended for small-scale DNA synthesis.
3. Cleavage, Deprotection, and Purification:
-
Follow the same procedures as outlined in Protocol 1.
Data Presentation
The following tables summarize quantitative data related to the synthesis and properties of 7-deaza-dG containing oligonucleotides.
Table 1: Comparison of Oxidizing Agents for 7-deaza-dG Oligonucleotide Synthesis
| Oxidizing Agent | Concentration | Oxidation Time | Reported Outcome for 7-deaza-dG | Reference |
| Iodine/Water/Pyridine/THF | 0.02 M | ~30 seconds | Damage to 7-deaza-dG, leading to truncated sequences. | |
| (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) | 0.5 M in MeCN | 3 minutes | No evidence of damage to the oligonucleotide. Successful incorporation verified. | |
| tert-Butyl hydroperoxide (TBHP) | 1.1 M in CH₂Cl₂ | 0.8 minutes | Effective for DNA synthesis and avoids iodine-induced damage. |
Table 2: Theoretical Yield of Full-Length Product based on Coupling Efficiency
This table illustrates the importance of high coupling efficiency, especially for longer oligonucleotides. While specific coupling efficiencies for 7-deaza-dG phosphoramidite are not widely published and can vary, they are generally expected to be high (>98%) under optimized conditions.
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20 | ~78% | ~82% | ~90% |
| 50 | ~52% | ~61% | ~78% |
| 100 | ~27% | ~37% | ~61% |
Note: The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to post-synthesis processing.
Table 3: Impact of 7-deaza-dG Substitution on Duplex Stability (Tm)
| Sequence Modification | Reported ΔTm per substitution (°C) | Observation | Reference |
| Single dG to 7-deaza-dG | ~ -1.0 | Slightly destabilizing | |
| Multiple dG to 7-deaza-dG in CGCGCG hexamer | -9.0 (for the duplex) | Significantly destabilizing in this context |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis of 7-deaza-dG oligonucleotides.
Logical Relationship of Synthesis Challenges and Solutions
Caption: Problem and solutions in 7-deaza-dG oligonucleotide synthesis.
Application Notes and Protocols for the Enzymatic Incorporation of 7-Deazapurine Nucleotides by DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleotides are analogs of the natural purine (B94841) bases, adenine (B156593) and guanine, in which the nitrogen at position 7 is replaced by a carbon atom. This modification alters the electronic properties and hydrogen bonding potential of the major groove of the DNA without disrupting the Watson-Crick base pairing. The enzymatic incorporation of 7-deazapurine nucleotides, particularly 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c⁷dGTP) and 7-deaza-2'-deoxyadenosine triphosphate (c⁷dATP), by DNA polymerases has become a valuable tool in molecular biology and drug development. Key applications include the improved sequencing and amplification of GC-rich DNA regions, the study of DNA-protein interactions, and the development of novel therapeutic agents.[1][2][3]
These application notes provide a comprehensive overview of the enzymatic incorporation of 7-deazapurine nucleotides, including quantitative data on polymerase efficiency, detailed experimental protocols, and visualizations of key processes.
Data Presentation
The efficiency of incorporation of 7-deazapurine nucleotides is dependent on the specific DNA polymerase and the particular 7-deazapurine analog. While extensive kinetic data for all polymerase/analog combinations is not always readily available in a standardized format, the following tables summarize key findings from the literature.
Table 1: Qualitative and Semi-Quantitative Incorporation Efficiency of 7-Deazapurine Nucleotides by various DNA Polymerases.
| DNA Polymerase | 7-Deazapurine Nucleotide | Relative Incorporation Efficiency | Notes |
| Taq Polymerase | 7-deaza-dGTP (c⁷dGTP) | High | Can completely replace dGTP in PCR.[1][4][5] |
| Taq Polymerase | 7-deaza-dATP (c⁷dATP) | Lower than c⁷dGTP | Requires the presence of natural dATP for efficient amplification.[1][5] |
| Taq Polymerase | 7-deaza-dITP (c⁷dITP) | Low | Requires the presence of the parent purine nucleotide.[1][5] |
| KlenTaq DNA Polymerase | Modified 7-deazapurines | Tolerates bulky modifications | Structural studies show cavities in the protein that accommodate modifications.[6] |
| KOD DNA Polymerase (exo-) | Modified 7-deazapurines | Generally efficient | Family B polymerases show better accessibility to the major groove.[6] |
Table 2: Fidelity of DNA Polymerases with 7-Deazapurine Nucleotides.
| DNA Polymerase | 7-Deazapurine Nucleotide | Observed Fidelity | Application |
| Taq Polymerase | 7-deaza-dGTP | Sufficient for standard PCR and sequencing | Reduces sequencing artifacts in GC-rich regions.[7][8][9] |
| Various | 7-deaza-dGTP | Generally high | Used to overcome secondary structures that can cause polymerase pausing and errors.[10][11] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is designed to improve the amplification of DNA templates with high GC content, which are prone to forming secondary structures that can inhibit PCR.
Materials:
-
DNA template (1-100 ng)
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Taq DNA Polymerase (5 U/µL) and corresponding 10x PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components in a sterile microcentrifuge tube on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| dNTP mix (dATP, dCTP, dTTP) | 1 | 0.2 mM each |
| dGTP (10 mM) | 0.5 | 0.1 mM |
| 7-deaza-dGTP (10 mM) | 1.5 | 0.3 mM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |
| Nuclease-free water | to 49 µL | - |
-
Add DNA Template: Add 1 µL of the DNA template (1-100 ng) to the master mix.
-
Perform Thermal Cycling: Transfer the PCR tubes to a thermal cycler and perform the following program:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30-60 sec | 30-35 |
| Annealing | 55-68* | 30-60 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
-
Analyze PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and yield of the amplicon.
Protocol 2: Dideoxy Sequencing of GC-Rich Templates using 7-deaza-dGTP
This protocol describes the use of 7-deaza-dGTP in the cycle sequencing reaction to resolve band compressions and improve the quality of sequencing data for GC-rich templates.
Materials:
-
Purified PCR product or plasmid DNA (template)
-
Sequencing primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Sequencing buffer
-
7-deaza-dGTP (if not included in the sequencing mix)
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction: In a sterile PCR tube, combine the following components:
| Component | Volume (µL) |
| BigDye™ Terminator Ready Reaction Mix | 2 |
| Sequencing Buffer (5x) | 2 |
| Template DNA (see manufacturer's recommendations) | X |
| Sequencing Primer (3.2 µM) | 1 |
| Nuclease-free water | to 10 µL |
-
Perform Cycle Sequencing: Transfer the reaction tubes to a thermal cycler and perform the following program:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25-30 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Hold | 4 | ∞ | 1 |
-
Purify the Sequencing Products: Remove unincorporated dye terminators using a suitable purification method (e.g., ethanol/EDTA precipitation or column purification).
-
Perform Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide (B127407) (or equivalent) and analyze on an automated DNA sequencer.
Protocol 3: Primer Extension Assay to Map DNA Polymerase Incorporation Sites
This protocol can be adapted to study the incorporation of 7-deazapurine nucleotides at specific template positions.
Materials:
-
Template DNA (single-stranded or denatured double-stranded)
-
Primer (complementary to the template, 5'-end labeled with a fluorescent dye or radioisotope)
-
DNA Polymerase and corresponding reaction buffer
-
dNTP mix (containing the desired 7-deazapurine nucleotide and the other three natural dNTPs)
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Nuclease-free water
Procedure:
-
Anneal Primer to Template:
-
Combine the template DNA (e.g., 1 pmol) and the 5'-labeled primer (e.g., 2 pmol) in a reaction tube with annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Prepare the Extension Reaction:
-
On ice, prepare the extension mix containing the DNA polymerase, reaction buffer, and the custom dNTP mix (including the 7-deazapurine nucleotide).
-
-
Initiate the Extension Reaction:
-
Add the extension mix to the annealed primer-template complex.
-
Incubate at the optimal temperature for the DNA polymerase for a defined period (e.g., 1-10 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of stop solution.
-
-
Analyze the Products:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the products using a phosphorimager or fluorescence scanner. The size of the extended product indicates the position of incorporation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for PCR and sequencing of GC-rich DNA using 7-deaza-dGTP.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mp.bmj.com [mp.bmj.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming PCR Failure in GC-Rich Regions with 7-deaza-dGTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PCR amplification of GC-rich DNA templates. The following resources are designed to help you successfully incorporate 7-deaza-dGTP into your workflow and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve PCR of GC-rich regions?
A1: 7-deaza-dGTP is a nucleotide analog of deoxyguanosine triphosphate (dGTP). Structurally, the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds, which are a primary cause of secondary structures like G-quadruplexes in GC-rich DNA sequences.[1][2] By minimizing these secondary structures, 7-deaza-dGTP allows the DNA polymerase to proceed through the template more efficiently, leading to successful amplification of otherwise difficult targets.[1][3][4]
Q2: When should I consider using 7-deaza-dGTP in my PCR?
A2: You should consider using 7-deaza-dGTP when you experience persistent PCR failure with templates known or suspected to be high in GC content (typically >60%).[4][5] Common indicators of GC-rich amplification problems include faint or no PCR product, multiple non-specific bands, or a smear on your agarose (B213101) gel.[5][6] It is particularly useful for amplifying gene promoter regions and the first exons of genes, which are often GC-rich.[2]
Q3: What is the optimal concentration and ratio of 7-deaza-dGTP to dGTP?
A3: A commonly recommended starting ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][2][7] For a standard PCR reaction with a final dNTP concentration of 200 µM for each nucleotide, you would use 150 µM 7-deaza-dGTP and 50 µM dGTP, with dATP, dCTP, and dTTP remaining at 200 µM. However, the optimal ratio can be template-dependent, and further optimization may be necessary.[8]
Q4: Can I completely replace dGTP with 7-deaza-dGTP?
A4: While some studies have shown that complete replacement of dGTP with 7-deaza-dGTP is possible and can result in a completely modified DNA fragment[9][10], it is generally recommended to use a mixture of both. PCR reactions containing a mix of 7-deaza-dGTP and dGTP are often more efficient.[7] The presence of some natural dGTP can be beneficial for polymerase activity and subsequent downstream applications.
Q5: Are there any special considerations for DNA polymerase selection when using 7-deaza-dGTP?
A5: Most standard Taq DNA polymerases can incorporate 7-deaza-dGTP.[9][10] However, for particularly challenging templates, using a polymerase specifically optimized for GC-rich PCR in combination with 7-deaza-dGTP may enhance results.[1][5] Some studies have shown that combining 7-deaza-dGTP with different DNA polymerases can significantly improve amplicon yield.[1]
Q6: I've used 7-deaza-dGTP, but my PCR still failed. What should I try next?
A6: If you still experience PCR failure after incorporating 7-deaza-dGTP, consider the following troubleshooting steps:
-
Optimize the Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers with the modified dNTP mix.[5][11]
-
Adjust Magnesium Concentration: Magnesium concentration is critical for polymerase activity and primer binding.[4][5] You may need to optimize the MgCl₂ concentration, typically between 1.5 and 4.0 mM.[12]
-
Incorporate Other PCR Additives: The use of other additives like DMSO (1-10%), betaine (B1666868) (0.5-2.5 M), or glycerol (B35011) (5-25%) in conjunction with 7-deaza-dGTP can further help to denature secondary structures.[13][14]
-
Use a "Hot Start" Formulation: Consider using a chemically modified "hot start" version of 7-deaza-dGTP. These analogs have a thermolabile protecting group that is removed at high temperatures, increasing specificity by preventing primer extension at lower temperatures.[1][3][15]
Q7: How does 7-deaza-dGTP affect downstream applications?
A7: DNA amplified with 7-deaza-dGTP is generally compatible with most downstream applications, including:
-
Sanger Sequencing: The use of 7-deaza-dGTP can significantly improve the quality of sequencing data for GC-rich templates by reducing band compressions.[3][15][16]
-
Restriction Enzyme Digestion: The absence of the N7 nitrogen in the major groove can inhibit the activity of some restriction enzymes whose recognition sites contain guanine. It is advisable to check the sensitivity of your intended restriction enzyme to this modification.[9][10]
-
DNA Staining: PCR products containing 7-deaza-dGTP may stain less intensely with intercalating dyes like ethidium (B1194527) bromide.[5][14] You may need to load more PCR product on the gel or use a more sensitive stain.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR Product | - Suboptimal dGTP:7-deaza-dGTP ratio.- Inefficient denaturation of GC-rich template.- Incorrect annealing temperature.- Non-optimal Mg²⁺ concentration. | - Start with a 3:1 ratio of 7-deaza-dGTP to dGTP and optimize if necessary.- Increase denaturation time and/or temperature.[17]- Use a PCR additive like DMSO or betaine to aid in denaturation.[13]- Perform a temperature gradient PCR to find the optimal annealing temperature.- Titrate MgCl₂ concentration, typically in 0.5 mM increments.[6] |
| Faint PCR Product | - Reduced polymerase efficiency with 7-deaza-dGTP.- Insufficient number of cycles.- Low staining efficiency of the PCR product. | - Try a different DNA polymerase, potentially one optimized for GC-rich templates.[1]- Increase the number of PCR cycles (e.g., up to 40 cycles).[1]- Load a larger volume of the PCR product on the gel.- Use a more sensitive DNA stain. |
| Non-Specific Bands | - Annealing temperature is too low.- Primer-dimer formation.- High Mg²⁺ concentration. | - Increase the annealing temperature in 1-2°C increments.- Review primer design to avoid complementarity at the 3' ends.- Reduce the MgCl₂ concentration.- Consider using a "hot start" 7-deaza-dGTP formulation to improve specificity.[1][3][15] |
| Smearing on Gel | - Template DNA is degraded.- Too much starting template.- PCR reaction is over-cycled. | - Use fresh, high-quality template DNA.[11]- Perform a titration of the template DNA concentration.- Reduce the number of PCR cycles. |
| Difficulty with Downstream Applications | - Inhibition of restriction enzymes.- Poor ligation efficiency.- Sequencing artifacts. | - Consult literature to determine if your restriction enzyme is affected by 7-deaza-dGTP incorporation.[9]- If ligation is an issue, consider adding A-tails to the PCR product using a standard Taq polymerase post-PCR.- The use of 7-deaza-dGTP generally improves sequencing of GC-rich regions, but optimization of the sequencing reaction itself may be needed.[16][18] |
Quantitative Data Summary
Table 1: Effect of 7-deaza-dGTP on Amplification of GC-Rich Targets
| Target Gene (GC Content) | dNTP Mix | Result | Reference |
| GNAQ (79%) | Standard dNTPs | No amplification | [1] |
| GNAQ (79%) | CleanAmp™ 7-deaza-dGTP Mix | Successful amplification | [1] |
| B4GN4 (~60%) | Standard dNTPs | Low yield, non-specific products | [1] |
| B4GN4 (~60%) | CleanAmp™ 7-deaza-dGTP Mix | High yield, specific product | [1] |
| Fragile X (>85%) | Standard dNTPs | Amplification failure | [3][15] |
| Fragile X (>85%) | Hot Start 7-deaza-dGTP Mix | Successful amplification | [3][15] |
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol is a starting point and may require optimization.
-
Prepare the dNTP Mix:
-
Prepare a dNTP mix containing:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP
-
-
Alternatively, use a pre-made GC-rich PCR kit that includes 7-deaza-dGTP.
-
-
Set up the PCR Reaction (25 µL volume):
-
10x PCR Buffer: 2.5 µL
-
Optimized dNTP mix (from step 1): 2.0 µL (final concentration of each dNTP is 200 µM)
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Template DNA (5-50 ng): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 5-10 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-68°C for 30 seconds (optimize with a gradient)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analyze the PCR Product:
-
Run 5-10 µL of the PCR product on a 1-2% agarose gel.
-
Visualize the DNA bands using a UV transilluminator. Be aware that the band intensity may be lower than expected.
-
Visualizations
Caption: The challenge of amplifying GC-rich DNA templates.
Caption: Mechanism of 7-deaza-dGTP in overcoming PCR failure.
Caption: Troubleshooting workflow for GC-rich PCR using 7-deaza-dGTP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. neb.com [neb.com]
- 6. Having trouble when amplifying GC-rich sequences? [bionordika.no]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 14. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving DNA Sequencing with 7-deaza-2'-deoxyguanosine
Welcome to the technical support center for the application of 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize DNA sequencing and PCR experiments, particularly for challenging GC-rich templates.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-2'-deoxyguanosine (7-deaza-dGTP)?
A: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP). In its chemical structure, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced with a carbon atom. This modification prevents the formation of Hoogsteen base pairs without disrupting the standard Watson-Crick base pairing with cytosine.[1][2]
Q2: Why is 7-deaza-dGTP used in DNA sequencing and PCR?
A: It is primarily used to resolve issues associated with GC-rich DNA sequences. High GC content can lead to the formation of stable secondary structures like hairpins and G-quadruplexes through Hoogsteen hydrogen bonds.[1][2][3] These structures can impede DNA polymerase, causing premature termination of the reaction, which results in short reads or failed sequencing.[4][5] In gel electrophoresis, these secondary structures can also cause anomalies in DNA migration, leading to "band compressions" where distinct bands merge, making base-calling ambiguous.[6][7] By incorporating 7-deaza-dGTP, the formation of these secondary structures is destabilized, allowing for more successful amplification and sequencing.[2][3]
Q3: How does 7-deaza-dGTP prevent the formation of secondary structures?
A: The nitrogen at position 7 of guanine (B1146940) acts as a hydrogen bond acceptor, which is crucial for the formation of non-Watson-Crick Hoogsteen base pairs that stabilize secondary structures. By replacing this nitrogen with a carbon, 7-deaza-dGTP eliminates this potential for Hoogsteen bonding, thereby weakening the stability of G-rich secondary structures.[1][2][8]
Q4: Can 7-deaza-dGTP be used with any DNA polymerase?
A: Yes, 7-deaza-dGTP is generally compatible with common DNA polymerases like Taq polymerase.[1][3] Studies have shown its successful use with enzymes such as AmpliTaq FS DNA polymerase for sequencing and various Taq preparations for PCR.[3][6][7]
Q5: Does the use of 7-deaza-dGTP affect the melting temperature (Tm) of the DNA?
A: Yes, by reducing the stability of secondary structures, the incorporation of 7-deaza-dGTP can help lower the melting temperature of GC-rich regions.[3][5] This facilitates easier denaturation of the DNA template during the high-temperature steps of PCR and cycle sequencing.
Troubleshooting Guide
Problem 1: My sequencing electropherogram shows "band compressions," with overlapping or unresolvable peaks in a specific region.
-
Possible Cause: The DNA template contains a GC-rich region that is forming a stable secondary structure (e.g., a hairpin loop). This alters the electrophoretic mobility of the DNA fragments, causing them to migrate incorrectly and appear compressed on the electropherogram.[6][7][9]
-
Solution:
-
Incorporate 7-deaza-dGTP in the Sequencing Reaction: Replace dGTP entirely with 100% 7-deaza-dGTP in the cycle sequencing mix.[7]
-
Use a 7-deaza-dGTP/dITP Mixture: For particularly stubborn compressions, a combination of nucleotide analogs can be more effective. A mixture with a 4:1 ratio of 7-deaza-dGTP to dITP has been shown to resolve severe band compressions.[7]
-
Amplify with 7-deaza-dGTP: If you are sequencing a PCR product, perform the initial PCR amplification using a dNTP mix where 75% of the dGTP is replaced by 7-deaza-dGTP.[9][10][11] Then, sequence the resulting PCR product.
-
Add Denaturants: Including additives like DMSO (up to 5%) or betaine (B1666868) (1M) in the sequencing reaction can also help to destabilize secondary structures.[10][12][13]
-
Problem 2: The sequencing reaction fails or terminates prematurely, resulting in short, low-quality reads, especially with GC-rich templates.
-
Possible Cause: The DNA polymerase is stalling or dissociating from the template due to a highly stable secondary structure in a GC-rich region (CpG islands).[3][4][5] This is a common cause of premature termination.[3]
-
Solution:
-
Use 7-deaza-dGTP in PCR: The most effective solution is to amplify the template using a dNTP mix containing 7-deaza-dGTP. A recommended ratio is 3 parts 7-deaza-dGTP to 1 part dGTP.[1][8] Using the PCR product generated this way as a template for sequencing often resolves the issue, as the secondary-structure-prone G's have already been replaced.[3]
-
Optimize Thermal Cycling: Increase the denaturation temperature (e.g., to 98°C) or duration during the cycle sequencing reaction to help melt the secondary structures.[10]
-
Use a "Hot Start" 7-deaza-dGTP: For very challenging templates, using a chemically modified "Hot Start" version of 7-deaza-dGTP in the PCR can significantly improve specificity and yield, leading to better sequencing templates.[14][15]
-
Problem 3: PCR amplification of my GC-rich target results in low yield or non-specific products.
-
Possible Cause: Incomplete denaturation of the GC-rich template prevents efficient primer annealing and extension. Additionally, GC-rich primers have a higher propensity for mispriming.[1][16]
-
Solution:
-
Substitute dGTP with 7-deaza-dGTP: Prepare a custom dNTP mix for your PCR that contains a 3:1 ratio of 7-deaza-dGTP to dGTP.[1][8] This reduces the stability of the template and the resulting amplicons, facilitating more efficient amplification.
-
Use a "Hot Start" Formulation: Combine a hot-start DNA polymerase with a "Hot Start" 7-deaza-dGTP mix. This prevents non-specific amplification and primer-dimer formation at lower temperatures during reaction setup.[1][15]
-
Optimize Reaction Additives: Incorporate PCR enhancers such as DMSO, betaine, or formamide. However, the use of 7-deaza-dGTP is often more effective than these additives alone.[3]
-
Adjust Cycling Conditions: Use a higher denaturation temperature (95-98°C) and consider a "touchdown" PCR protocol where the annealing temperature is gradually lowered over successive cycles.
-
Quantitative Data Summary
| Parameter | Recommended Value / Ratio | Application | Notes |
| 7-deaza-dGTP:dGTP Ratio in PCR | 3:1 | PCR of GC-rich templates | This corresponds to substituting 75% of the dGTP. A typical mix contains 0.15 mM 7-deaza-dGTP and 0.05 mM dGTP.[1][8] |
| 7-deaza-dGTP:dITP Ratio in Sequencing | 4:1 | Cycle sequencing of templates with severe band compressions | This mixture replaces dGTP entirely and has been shown to be highly effective at resolving migration anomalies.[7] |
| DMSO Concentration | 5% (v/v) | PCR & Sequencing Additive | Helps to denature secondary structures. Can be used in conjunction with 7-deaza-dGTP.[10][12] |
| Betaine Concentration | 1 M | PCR & Sequencing Additive | An isostabilizing agent that reduces the melting temperature difference between GC and AT pairs.[12] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich Templates Using 7-deaza-dGTP
This protocol is adapted for amplifying a GC-rich target from human genomic DNA.
-
Prepare the PCR Master Mix: For a single 25 µL reaction, combine the following components on ice. (It is recommended to prepare a master mix for multiple reactions).
| Component | Final Concentration | Volume for 25 µL Rxn |
| 10x PCR Buffer (with MgCl₂) | 1x | 2.5 µL |
| dNTP Mix (see note below) | 0.2 mM total | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Hot-Start Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Human Genomic DNA (5-20 ng/µL) | 25-100 ng | 1-5 µL |
| Nuclease-Free Water | - | Up to 25 µL |
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 40 sec | \multirow{3}{}{35-40} |
| Annealing | 55-66°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analysis: Analyze 5 µL of the PCR product on a 1-2% agarose (B213101) gel to verify the size and purity of the amplicon. Proceed with PCR cleanup before using the product for sequencing.
Protocol 2: Cycle Sequencing of a PCR Product with 7-deaza-dGTP/dITP
This protocol is designed to sequence a purified PCR product known to cause band compressions.
-
Prepare the Sequencing Reaction: In a PCR tube, combine the following:
| Component | Amount |
| Purified PCR Product | 20-50 ng |
| Sequencing Primer (3.2 µM) | 1 µL |
| Sequencing Mix (e.g., BigDye™ Terminator) with custom dNTPs* | 2 µL |
| 5x Sequencing Buffer | 1.5 µL |
| Nuclease-Free Water | Up to 10 µL |
-
Cycle Sequencing: Run the following program in a thermal cycler:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 2 min | 1 |
| Denaturation | 96°C | 15 sec | \multirow{3}{*}{30} |
| Annealing | 55°C | 30 sec | |
| Extension | 68°C | 2 min | |
| Hold | 4°C | ∞ | 1 |
-
Purification and Analysis: Purify the sequencing products to remove unincorporated dye terminators using a method such as ethanol/EDTA precipitation or spin columns. Resuspend the purified product in Hi-Di Formamide and analyze on a capillary electrophoresis-based DNA analyzer.
Visualizations
Caption: Troubleshooting workflow for common issues in sequencing GC-rich DNA.
Caption: Mechanism of 7-deaza-dGTP in preventing DNA secondary structures.
Caption: Experimental workflow incorporating 7-deaza-dGTP for improved sequencing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mp.bmj.com [mp.bmj.com]
- 5. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. genomique.iric.ca [genomique.iric.ca]
- 10. Troubleshooting DNA Sequencing: Evaluating Sanger DNA Sequencing Chromatogram Data | Amplicon Express [ampliconexpress.com]
- 11. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 12. ocimumbio.com [ocimumbio.com]
- 13. benchchem.com [benchchem.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Having trouble when amplifying GC-rich sequences? [bionordika.no]
Technical Support Center: Stability of DNA Duplexes Containing 7-Deazaguanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DNA duplexes containing 7-deazaguanine (B613801).
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine and why is it used in DNA studies?
7-deazaguanine is a modified DNA base, an analog of guanine (B1146940) where the nitrogen at position 7 is replaced by a carbon-hydrogen (C-H) group.[1] This modification is frequently used to investigate protein-DNA interactions in the major groove of the DNA.[1] The substitution of nitrogen with a C-H group alters the electronic properties of the base and removes a key hydrogen bond acceptor site in the major groove.[1]
Q2: What is the general effect of 7-deazaguanine incorporation on DNA duplex stability?
Generally, the incorporation of 7-deazaguanine has a destabilizing effect on DNA duplexes compared to their unmodified guanine-containing counterparts.[1] This is evidenced by a lower melting temperature (Tm) observed in thermal denaturation experiments.[1]
Q3: Why does 7-deazaguanine typically decrease the stability of a DNA duplex?
The destabilization caused by 7-deazaguanine can be attributed to a few key factors:
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Alteration of Electronic Properties: The replacement of the N7 atom of guanine with a C-H group changes the electronic characteristics of the purine (B94841) ring system.[1]
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Elimination of a Cation-Binding Site: The N7 atom of guanine is a primary binding site for cations, such as Na+ or Mg2+, which shield the negative charges of the phosphate (B84403) backbone and stabilize the duplex. The absence of this nitrogen in 7-deazaguanine eliminates this stabilizing interaction.[1]
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Changes in Hydration and Cation Organization: The modification affects the organization of water molecules and cations in the major groove of the DNA, which can have a significant impact on the dynamic structure and stability of the duplex.[1]
Q4: Does the position of the 7-deazaguanine substitution within the duplex matter?
Yes, the impact of a 7-deazaguanine substitution can be sequence-dependent. The effect on stability may vary depending on the identity of the flanking nucleotides. Studies have shown that the modification can have a significant effect on the dynamic structure of the DNA at the flanking residues.[1]
Troubleshooting Guide
Issue 1: Unexpectedly low melting temperature (Tm) in thermal melt experiments.
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Possible Cause 1: Inherent destabilizing effect of the 7-deazaguanine modification.
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Solution: This is an expected outcome. Compare your results to literature values for similar sequences containing 7-deazaguanine to confirm that your observed Tm shift is within the expected range.
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Possible Cause 2: Incorrect buffer conditions, particularly low salt concentration.
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Solution: The stabilizing effect of cations is crucial for DNA duplex stability, and this effect is altered by 7-deazaguanine.[1] Ensure your buffer contains an adequate concentration of monovalent (e.g., Na+) or divalent (e.g., Mg2+) cations. Increasing the salt concentration generally increases the Tm of DNA duplexes.[2]
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Possible Cause 3: Inaccurate quantification of oligonucleotide strands.
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Solution: An unequal concentration of the two complementary strands can lead to a lower and broader melting transition. Re-quantify your oligonucleotides using a reliable method such as UV absorbance at 260 nm at an elevated temperature.
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Issue 2: Broad or biphasic melting transition in UV melting curves.
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Possible Cause 1: Presence of secondary structures.
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Solution: Self-complementary sequences, especially those with G-rich regions, can form hairpins or other secondary structures that melt at different temperatures than the full duplex.[1] Analyze your sequence for the potential to form such structures. This can sometimes be addressed by redesigning the oligonucleotide sequence if possible.
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-
Possible Cause 2: Impure oligonucleotide sample.
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Solution: The presence of shorter, failed synthesis products can lead to multiple melting transitions. Ensure your oligonucleotides are purified, for example, by HPLC.
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-
Possible Cause 3: The melting behavior corresponds to duplex to hairpin and hairpin to random coil transitions.
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Solution: For some sequences, particularly self-complementary ones, a biphasic transition is expected.[1] This represents two distinct melting events.
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Issue 3: Inconsistent results between different analytical methods (e.g., UV melting vs. DSC).
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Possible Cause: Different sensitivities to experimental conditions and underlying assumptions of the models used for data analysis.
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Solution: Both UV thermal melting and Differential Scanning Calorimetry (DSC) are valid techniques for assessing duplex stability.[1] However, they measure different physical properties. UV melting follows the change in absorbance, while DSC directly measures the heat absorbed during denaturation. Ensure that experimental parameters like heating rate and buffer composition are as consistent as possible between the two methods. It is also important to use appropriate models for analyzing the data from each technique.
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Quantitative Data Summary
The following tables summarize thermodynamic data for DNA duplexes with and without 7-deazaguanine (X) modification.
Table 1: Thermodynamic Parameters of Unmodified and 7-Deazaguanine Modified DNA Duplexes
| Duplex Name | Sequence (5' to 3') | Modification (X) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| DD | CGCGAATTCGCG | Guanine | 57.5 | -78.4 | -215.1 | -12.1 |
| DD-1 | CGCGAATTCXCG | 7-Deazaguanine | 54.5 | -75.9 | -208.7 | -11.4 |
| DDD | CGCG AATTC GCG | Guanine | 67.5 | -92.2 | -253.3 | -13.9 |
| DDD-1 | CGCG AATTC XCG | 7-Deazaguanine | 63.5 | -88.9 | -244.6 | -13.1 |
Data adapted from a study in 10 mM Sodium Phosphate buffer (pH 7).[1]
Experimental Protocols
Protocol 1: Determination of DNA Duplex Stability by UV Thermal Denaturation (Melting)
This protocol outlines the steps for determining the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.
1. Materials and Reagents:
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Purified single-stranded DNA oligonucleotides (with and without 7-deazaguanine modification).
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Buffer solution (e.g., 10 mM Sodium Phosphate, 1 M NaCl, 1 mM EDTA, pH 7.0).[3]
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Nuclease-free water.
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UV-Vis spectrophotometer with a temperature-controlled cell holder.
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Quartz cuvettes.
2. Procedure:
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Oligonucleotide Preparation:
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Resuspend purified oligonucleotides in nuclease-free water to create stock solutions.
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Determine the concentration of each stock solution by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the DNA is in a single-stranded state.
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Prepare duplex samples by mixing equimolar amounts of the complementary strands in the desired buffer. Prepare samples at several different total strand concentrations (e.g., 7-70 µM) to determine the molecularity of the transition.
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-
UV Melting Experiment:
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Transfer the duplex DNA solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.
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Equilibrate the sample at a low starting temperature (e.g., 20°C).
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Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5-1.0°C/minute).
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Continue monitoring the absorbance until the temperature is well above the melting transition (e.g., 90°C).
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-
Data Analysis:
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Plot the absorbance at 260 nm versus temperature to generate a melting curve.[4]
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The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.[4]
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Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve and by analyzing the dependence of Tm on the total strand concentration (van't Hoff analysis).
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Protocol 2: Differential Scanning Calorimetry (DSC) for DNA Duplex Stability
DSC provides a direct measurement of the heat absorbed during the thermal denaturation of a DNA duplex.
1. Materials and Reagents:
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Purified and accurately quantified DNA duplex sample.
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The same buffer used for sample preparation for the reference cell.
2. Procedure:
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Sample Preparation:
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Prepare a solution of the DNA duplex at a known concentration in the desired buffer.
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Degas the sample and the reference buffer to prevent bubble formation during the experiment.
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-
DSC Measurement:
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Load the sample solution into the sample cell and the corresponding buffer into the reference cell of the calorimeter.
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Equilibrate the system at a temperature below the expected melting transition.
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Scan the temperature at a constant rate (e.g., 1°C/minute) over a range that encompasses the entire melting transition.[3]
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Data Analysis:
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The instrument records the differential heat capacity (ΔCp) as a function of temperature.
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The area under the peak in the DSC thermogram corresponds to the calorimetric enthalpy (ΔH°cal) of the transition.
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The temperature at the peak maximum is the Tm.
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The entropy (ΔS°) and Gibbs free energy (ΔG°) of the transition can be calculated from these values.
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Visualizations
Caption: Workflow for determining DNA duplex stability via UV melting analysis.
References
Technical Support Center: Synthesis of 7-Cyano-7-Deazaguanine Nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 7-cyano-7-deazaguanine nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 7-cyano-7-deazaguanine nucleosides?
A1: The synthesis of 7-deazapurine nucleosides, including 7-cyano-7-deazaguanine derivatives, presents several significant challenges.[1][2] The core difficulties stem from the chemical properties of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core:
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Inertness of the Pyrrole (B145914) Nitrogen: The nitrogen atom at the 7-position is part of an aromatic pyrrole ring, making its electron pair less available for the crucial glycosylation reaction compared to the imidazole (B134444) nitrogen in standard purines.[1]
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Glycosylation Reaction: Achieving high yields and regioselectivity during the introduction of the sugar moiety is often difficult. Common issues include low yields, lack of reactivity, and the formation of undesired by-products.[1][3]
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Solubility Issues: The 7-deazaguanine (B613801) base and its derivatives can have low solubility in common organic solvents, which complicates reaction conditions and purification.[1][2]
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Deprotection Steps: The final removal of protecting groups from the sugar and base moieties can be challenging, sometimes leading to the degradation of the desired product or incomplete deprotection.[1]
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Purification: The separation of the desired product from starting materials, isomers, and by-products often requires laborious purification techniques like HPLC.[2]
Q2: What are the common glycosylation methods used, and what are their respective advantages and disadvantages?
A2: The two most common methods for the glycosylation of 7-deazapurines are the Silyl-Hilbert-Johnson reaction (under Vorbrüggen conditions) and nucleobase-anion glycosylation.[1][4]
| Glycosylation Method | Advantages | Disadvantages |
| Silyl-Hilbert-Johnson (Vorbrüggen) | Generally applicable to a variety of 7-deazapurines. Can provide high yields under optimized conditions.[1] | Highly dependent on the silylating agent and reaction temperature.[1] Can result in low yields or lack of reactivity with certain substrates.[3] Potential for by-product formation.[3] |
| Nucleobase-Anion Glycosylation | Can be effective for substrates that are unreactive under Vorbrüggen conditions.[1][4] Useful for preparing nucleosides with labile groups that would not survive subsequent deprotection steps.[1] | Can result in low coupling yields.[1] Often requires a large excess of the nucleobase.[1] The nucleophilicity of the pyrrole nitrogen can be reduced by certain protecting groups on the base.[1] |
Q3: I am getting a low yield in my Vorbrüggen glycosylation of a 7-deaza-7-iodopurine. What are the critical parameters to optimize?
A3: Low yields in Vorbrüggen glycosylation of 7-deazapurines are a common issue.[3] Critical parameters to investigate include:
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Silylating Agent: The choice and handling of the silylating agent are crucial. Using N,O-Bis(trimethylsilyl)acetamide (BSA) in a one-pot reaction in acetonitrile (B52724) has been shown to give higher yields compared to a two-step protocol involving hexamethyldisilazane (B44280) (HMDS).[1]
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Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a commonly used Lewis acid catalyst. Its concentration and purity are important.
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Temperature: The reaction temperature must be carefully controlled. The inertness of the pyrrole nitrogen often necessitates specific temperature profiles for efficient coupling.[1]
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Solvent: Acetonitrile is a common solvent, but it can sometimes participate in side reactions, leading to by-product formation.[3]
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Additives: The addition of molecular sieves can sometimes improve yields by removing trace amounts of water.[3]
Q4: What kind of by-products can form during the glycosylation step?
A4: During the key N-glycosylation step under Vorbrüggen conditions, particularly when using acetonitrile as a solvent, a significant by-product can be formed where the solvent itself acts as a nucleophile and reacts with the activated riboside.[3] This competes with the intended nucleobase, reducing the yield of the desired product.[3] Additionally, glycosylation can sometimes occur at other positions on the nucleobase, such as the pyrrole carbons, although this is less common with optimized procedures.[1]
Q5: Are there any specific challenges related to the deprotection of 7-cyano-7-deazaguanine nucleosides?
A5: Yes, deprotection can be problematic. If harsh conditions are required to remove robust protecting groups (like benzoyl groups on the sugar), they may also affect the cyano group or other sensitive functionalities on the nucleobase.[1] For instance, reactive groups like chloro substituents on the pyrimidine (B1678525) ring can be displaced during deprotection.[1] Therefore, choosing a protection strategy that allows for mild deprotection is crucial. The use of Boc protecting groups has been explored to facilitate a more straightforward synthesis and deprotection pathway.[5]
Troubleshooting Guides
Problem: Low or No Yield in Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
This guide provides a systematic approach to troubleshooting low-yield glycosylation reactions.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A decision tree for troubleshooting low glycosylation yields.
| Step | Action | Rationale |
| 1. Verify Reagent Quality | Ensure all reagents are pure and anhydrous. This includes the 7-deazapurine base, the protected sugar, the silylating agent (e.g., BSA), the Lewis acid (e.g., TMSOTf), and the solvent (e.g., acetonitrile). | Moisture can quench the silylating agent and the Lewis acid, preventing the reaction. Impurities in the starting materials can lead to side reactions and low yields.[3] |
| 2. Optimize Silylation Protocol | If using a two-step silylation protocol (e.g., with HMDS), consider switching to a one-pot method where silylation with BSA and glycosylation occur in the same pot. | The silylation step is critical due to the inertness of the pyrrole nitrogen. A one-pot reaction with BSA in MeCN has been reported to give higher yields than two-step protocols.[1] |
| 3. Control Reaction Temperature | Carefully control and potentially re-optimize the reaction temperature. This may involve running small-scale reactions at different temperatures. | The glycosylation of 7-deazapurines is highly temperature-sensitive. The optimal temperature can vary depending on the specific substrates and reagents used.[1] |
| 4. Re-evaluate Solvent and Additives | Ensure the solvent is rigorously dried. Consider adding activated molecular sieves to the reaction mixture. | Trace water can significantly hinder the reaction.[3] While acetonitrile is common, be aware of potential side reactions.[3] |
| 5. Consider an Alternative Method | If optimizing the Vorbrüggen conditions fails, consider switching to nucleobase-anion glycosylation, especially if your substrate has proven unreactive under Lewis acid conditions. | Some substrates are inherently unsuitable for Silyl-Hilbert-Johnson conditions. Nucleobase-anion glycosylation provides an alternative pathway, although it has its own set of challenges.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation
Vorbrüggen Glycosylation Workflow
Caption: A typical workflow for Vorbrüggen glycosylation.
This is a generalized protocol and must be adapted based on the specific substrates and literature precedents.
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Preparation: Dry all glassware thoroughly. The 7-cyano-7-deazaguanine base (with appropriate protecting groups, e.g., pivaloyl on the 2-amino group) is suspended in anhydrous acetonitrile under an inert atmosphere (e.g., Argon).
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Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension. Heat the mixture (e.g., to 60-70 °C) until a clear solution is obtained, indicating the formation of the silylated nucleobase. This may take 30 minutes to several hours.
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Glycosylation: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, this is a critical parameter). Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). Then, add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
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Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the protected 7-cyano-7-deazaguanine nucleoside.
Protocol 2: General Procedure for Nucleobase-Anion Glycosylation
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Preparation: In an oven-dried flask under an inert atmosphere, suspend the protected 7-cyano-7-deazaguanine base in an anhydrous aprotic solvent (e.g., DMF or THF).
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Anion Formation: Cool the suspension in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the nucleobase anion.
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Glycosylation: Cool the mixture again to 0 °C. Add a solution of the protected sugar halide (e.g., a ribofuranosyl chloride) in the same anhydrous solvent dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride or water.
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Purification: Extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by column chromatography to isolate the desired nucleoside.
References
- 1. seela.net [seela.net]
- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A facile synthetic approach to 7-deazaguanine nucleosides via a Boc protection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PCR with 7-deaza-dGTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the annealing temperature for Polymerase Chain Reaction (PCR) when using the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP). This is particularly relevant for templates with high GC content, which are prone to forming secondary structures that can impede amplification.
Frequently Asked Questions (FAQs)
Q1: Why should I use 7-deaza-dGTP in my PCR?
A1: 7-deaza-dGTP is a guanine (B1146940) analog that, when incorporated into DNA, reduces the formation of secondary structures like hairpins and G-quadruplexes.[1][2] This is because it lacks the nitrogen at position 7 of the purine (B94841) ring, which is involved in Hoogsteen base pairing that can lead to these complex structures.[3] By minimizing secondary structures, 7-deaza-dGTP facilitates the amplification of GC-rich templates that are otherwise difficult to amplify.[1][2]
Q2: How does 7-deaza-dGTP affect the annealing temperature of my PCR?
A2: By reducing the stability of GC-rich regions and preventing strong secondary structure formation, 7-deaza-dGTP effectively lowers the melting temperature (Tm) of the DNA template.[3] One study observed a Tm reduction of 5°C for an amplicon synthesized with 7-deaza-dGTP.[3] Consequently, the optimal annealing temperature for your PCR may be lower than what is calculated for a reaction with standard dGTP.
Q3: What is the recommended concentration of 7-deaza-dGTP to use?
A3: A common recommendation is to substitute 75% of the dGTP with 7-deaza-dGTP, resulting in a 3:1 ratio of 7-deaza-dGTP to dGTP. This ratio has been shown to be effective in improving PCR amplification of GC-rich sequences.
Q4: Can I use my standard Tm calculation formula when using 7-deaza-dGTP?
A4: Standard Tm calculators are designed for natural nucleotides and do not account for the presence of analogs like 7-deaza-dGTP. While you can calculate the theoretical Tm as a baseline, it is crucial to empirically determine the optimal annealing temperature, as the actual value will likely be lower.
Q5: Are there any other PCR parameters I should consider adjusting when using 7-deaza-dGTP?
A5: While the annealing temperature is the most critical parameter to optimize, you may also consider the following:
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Magnesium Concentration: The optimal MgCl₂ concentration can be influenced by the dNTP mix. It is advisable to start with your standard concentration and optimize if necessary.
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Extension Time: For complex or long templates, a longer extension time may be beneficial.
-
Hot-Start Formulations: Using a "hot-start" version of 7-deaza-dGTP or a hot-start polymerase can improve reaction specificity by preventing non-specific amplification at lower temperatures during reaction setup.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | The annealing temperature is too high, preventing primer binding. | Decrease the annealing temperature in increments of 2°C. As a starting point, try an annealing temperature 5-10°C lower than the calculated Tm for your primers with standard dNTPs. Perform a gradient PCR to identify the optimal temperature. |
| The annealing temperature is too low, leading to non-specific products that outcompete the desired amplicon. | Increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended to find the optimal balance between specificity and yield. | |
| Multiple Bands or Smearing | Non-specific primer annealing due to a suboptimal annealing temperature. | Increase the annealing temperature. A gradient PCR is the most efficient way to determine the temperature that maximizes the yield of the specific product while minimizing non-specific amplification. |
| Primer-dimer formation. | If increasing the annealing temperature does not resolve the issue, consider optimizing primer concentrations or redesigning the primers. | |
| Low PCR Product Yield | Suboptimal annealing temperature. | Perform a gradient PCR to find the temperature that provides the highest yield of your specific product. |
| Inefficient polymerase activity with the nucleotide analog. | Ensure your polymerase is suitable for use with nucleotide analogs. Some high-fidelity polymerases may have lower efficiency in incorporating 7-deaza-dGTP. |
Experimental Protocols
Determining the Optimal Annealing Temperature using Gradient PCR
This protocol outlines the steps to empirically determine the optimal annealing temperature for your specific primers and template when using 7-deaza-dGTP.
1. Primer and Template Preparation:
- Resuspend primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
- Prepare working solutions of primers at 10 µM.
- Dilute your DNA template to the desired starting concentration (e.g., 1-10 ng/µL for genomic DNA).
2. Initial Annealing Temperature Estimation:
- Calculate the theoretical melting temperature (Tm) of your primers using a standard Tm calculator.
- As a starting point for your gradient, consider a temperature range centered around 3-5°C below the lower of the two primer Tms. For example, if the calculated Tm is 62°C, you might set your gradient from 52°C to 62°C.
3. PCR Reaction Setup:
- Prepare a master mix for your PCR reactions to ensure consistency. For a single 25 µL reaction, the components would be:
| Component | Volume (µL) | Final Concentration |
| 5X PCR Buffer | 5 | 1X |
| dNTP Mix (with 3:1 7-deaza-dGTP:dGTP) | 2 | 200 µM of each dNTP |
| Forward Primer (10 µM) | 1.25 | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 | 0.5 µM |
| DNA Polymerase | 0.25 | (as recommended by manufacturer) |
| DNA Template | 1 | (e.g., 10 ng) |
| Nuclease-free water | 14.25 | - |
| Total Volume | 25 |
4. Thermal Cycler Program:
- Set up a gradient PCR program on your thermal cycler. The gradient should span a range of at least 10-12°C, centered around your estimated optimal annealing temperature.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30-35 |
| Annealing | Gradient (e.g., 52-62) | 30 seconds | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ |
5. Analysis of Results:
- Analyze the PCR products by agarose (B213101) gel electrophoresis.
- Identify the lane corresponding to the annealing temperature that gives the brightest, most specific band for your target amplicon with minimal non-specific products. This is your optimal annealing temperature.
Visualizations
Caption: Troubleshooting workflow for PCR using 7-deaza-dGTP.
Caption: Key factors that influence the optimal annealing temperature.
References
Technical Support Center: Utilizing 7-Deazapurines to Overcome DNA Secondary Structures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using 7-deazapurines to reduce secondary structure formation in DNA during experiments like PCR and Sanger sequencing.
Frequently Asked Questions (FAQs)
Q1: What are 7-deazapurines and how do they reduce DNA secondary structure?
A1: 7-deazapurines are analogues of the natural purine (B94841) bases, adenine (B156593) and guanine, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This modification prevents the formation of Hoogsteen base pairs, which are non-canonical base pairings that contribute to the formation of secondary structures like hairpins and G-quadruplexes in GC-rich regions of DNA.[2][3] By incorporating 7-deazapurines, specifically 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP), the stability of these secondary structures is reduced, allowing DNA polymerase to proceed more efficiently.[2][3]
Q2: When should I consider using 7-deazapurines in my experiments?
A2: You should consider using 7-deazapurines, particularly 7-deaza-dGTP, when you encounter issues with PCR or DNA sequencing that are likely caused by strong secondary structures in your DNA template.[4] Common indicators include:
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Failed or inefficient PCR amplification of GC-rich templates.[4][5]
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Premature termination of Sanger sequencing reactions, resulting in short, unreadable sequences.[6][7]
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Band compressions in sequencing electropherograms, where bands run closer together than expected, making base calling difficult.[6][8]
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Difficulty sequencing through homopolymeric G-rich regions.[9]
Q3: Which 7-deazapurine analog should I use?
A3: The most commonly used analog is 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP or c7GdTP), as G-rich sequences are the primary cause of strong secondary structures.[2] 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP or c7AdTP) is also available but is used less frequently as A-rich regions are less prone to forming inhibitory secondary structures.[10][11]
Q4: Can 7-deaza-dGTP completely replace dGTP in my reaction?
A4: While 7-deaza-dGTP can fully replace dGTP in some PCR applications with Taq polymerase, it is generally recommended to use a mixture of both.[10][11] PCR reactions containing a mixture of 7-deaza-dGTP and dGTP are often more efficient.[2] A common recommendation is a 3:1 ratio of 7-deaza-dGTP to dGTP.[2][7]
Q5: Will using 7-deazapurines affect my downstream applications?
A5: Yes, the incorporation of 7-deazapurines can affect downstream applications. For instance, DNA containing 7-deazaguanine (B613801) may be resistant to cleavage by certain restriction enzymes.[10][11] Also, if you visualize your PCR product with ethidium (B1194527) bromide, the fluorescence may be reduced, potentially making the product appear less abundant than it is.[9]
Troubleshooting Guides
Issue 1: Failed or Low-Yield PCR of a GC-Rich Template
Possible Cause: Strong secondary structures in the DNA template are inhibiting DNA polymerase.
Solution:
-
Incorporate 7-deaza-dGTP: Substitute a portion of the dGTP in your PCR master mix with 7-deaza-dGTP. A good starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP.[2]
-
Optimize Annealing Temperature: The use of 7-deazapurines can lower the melting temperature (Tm) of the DNA duplex.[12] You may need to optimize your annealing temperature accordingly.
-
Use Additives: In addition to 7-deaza-dGTP, consider using other PCR additives that help to destabilize secondary structures, such as DMSO or betaine.[6]
Issue 2: Premature Termination in Sanger Sequencing
Possible Cause: The DNA polymerase is stalling at a stable secondary structure (e.g., a hairpin loop) in the template.
Solution:
-
Use a Sequencing Master Mix with 7-deaza-dGTP: Many commercial sequencing kits are available with dGTP analogs like 7-deaza-dGTP to address this issue.[6]
-
PCR Amplify with 7-deaza-dGTP Prior to Sequencing: If you are sequencing a PCR product, perform the initial PCR amplification with a mixture of dGTP and 7-deaza-dGTP.[13][14] This will generate a template with reduced secondary structure for the sequencing reaction.
-
Sequence the Opposite Strand: Sometimes, sequencing the complementary strand can bypass the problematic secondary structure.[15]
Issue 3: Band Compressions in Sanger Sequencing Electropherogram
Possible Cause: Anomalous migration of DNA fragments due to the formation of intramolecular secondary structures.[8]
Solution:
-
Utilize 7-deaza-dGTP: The most effective solution is to use a sequencing chemistry that includes 7-deaza-dGTP.[6] This will disrupt the Hoogsteen base pairing that causes these structures.
-
Combine Nucleotide Analogs: In some challenging cases, a combination of 7-deaza-dGTP and dITP (deoxyinosine triphosphate) has been shown to resolve band compressions effectively.[8] A ratio of 4:1 (7-deaza-dGTP:dITP) has been reported to be optimal in some instances.[8]
Quantitative Data Summary
| Parameter | Standard dNTPs | dNTPs with 7-deaza-dGTP | Reference |
| Recommended Ratio (7-deaza-dGTP:dGTP) | N/A | 3:1 | [2][7] |
| Effect on DNA Melting Temperature (Tm) | Higher | Lower | [12] |
| PCR Efficiency for GC-rich Templates | Low to moderate | Improved | [2][5] |
| Resolution of Sequencing Band Compressions | Prone to compressions | Compressions reduced or eliminated | [6][8] |
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich DNA Template Using 7-deaza-dGTP
Objective: To amplify a DNA template with high GC content that is resistant to standard PCR amplification.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
DNA Polymerase (e.g., Taq polymerase)
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
7-deaza-dGTP solution
-
PCR Buffer
-
Nuclease-free water
Procedure:
-
Prepare a modified dNTP mix: Create a dNTP mix with a 3:1 ratio of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM for each nucleotide in the PCR reaction, the modified dGTP mix would contain 150 µM 7-deaza-dGTP and 50 µM dGTP.
-
Set up the PCR reaction: Assemble the following components on ice:
-
10X PCR Buffer: 5 µL
-
Modified dNTP mix (10 mM total): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product: Run a portion of the PCR reaction on an agarose (B213101) gel. Note that ethidium bromide staining may be less intense compared to a standard PCR product.[9]
Visualizations
Caption: Experimental workflow for PCR with 7-deazapurines.
Caption: Mechanism of 7-deazapurine action.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Sequences always stop at secondary structure sites [nucleics.com]
- 10. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 13. Troubleshooting DNA Sequencing: Evaluating Sanger DNA Sequencing Chromatogram Data | Amplicon Express [ampliconexpress.com]
- 14. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genomique.iric.ca [genomique.iric.ca]
Technical Support Center: Troubleshooting G-quadruplex Formation with 7-deaza-dG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-deaza-dG to investigate G-quadruplex (G4) formation. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 7-deaza-dG in the context of G-quadruplex research?
A1: 7-deaza-dG is primarily used as a negative control to confirm the formation of G-quadruplex structures. By substituting guanine (B1146940) (dG) with 7-deaza-dG in a putative G4-forming sequence, researchers can disrupt the structure and observe the corresponding changes in experimental assays.
Q2: How does 7-deaza-dG disrupt G-quadruplex formation?
A2: G-quadruplexes are stabilized by Hoogsteen hydrogen bonds between guanine bases, forming a planar structure called a G-tetrad. This bonding specifically involves the N7 nitrogen atom of the guanine purine (B94841) ring. In 7-deaza-dG, this N7 nitrogen is replaced by a carbon atom. This substitution prevents the formation of the necessary Hoogsteen hydrogen bonds, thereby destabilizing and unfolding the G-quadruplex structure.[1][2] While Watson-Crick base pairing capabilities are retained, the ability to form G-tetrads is eliminated.[1][2]
Q3: What is the expected outcome when I substitute dG with 7-deaza-dG in my G4-forming oligonucleotide?
A3: You should expect to see a significant reduction or complete abolition of the experimental signals associated with G-quadruplex formation. For example, in circular dichroism (CD) spectroscopy, the characteristic G4 signature will be lost. In thermal melting assays, a significant decrease in the melting temperature (Tm) or a complete loss of the cooperative unfolding transition is expected.
Q4: Can I replace just one guanine with 7-deaza-dG to disrupt the G-quadruplex?
A4: While the substitution of a single guanine with 7-deaza-dG can destabilize a G-quadruplex, the effect is position-dependent. For complete and unambiguous disruption of the G4 structure, it is often recommended to substitute all guanines involved in G-tetrad formation. However, systematic single substitutions can be a powerful tool to probe the contribution of individual guanines to the overall stability of the G-quadruplex.
Q5: Are there any alternatives to 7-deaza-dG for G4 disruption studies?
A5: Yes, other modified nucleosides can also be used to disrupt G-quadruplexes. One common alternative is inosine, which lacks the N2 exocyclic amino group of guanine and therefore disrupts the hydrogen bonding pattern within the G-tetrad. Additionally, mutations of the guanines to other bases (e.g., adenine (B156593) or thymine) can also prevent G4 formation, but these changes are more disruptive to the overall sequence and may introduce other confounding secondary structures.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving 7-deaza-dG for G-quadruplex validation.
Problem 1: I substituted all guanines with 7-deaza-dG in my sequence, but I still observe a G-quadruplex-like signal in my CD spectrum.
-
Possible Cause 1: Incomplete substitution during oligonucleotide synthesis.
-
Solution: Verify the purity and composition of your synthesized oligonucleotide using mass spectrometry. Incomplete substitution can lead to a mixed population of oligonucleotides, some of which can still form G-quadruplexes.
-
-
Possible Cause 2: The observed signal is not from a G-quadruplex.
-
Solution: Other DNA or RNA structures can also produce signals in CD spectroscopy. Analyze your sequence for the potential to form other secondary structures like hairpins or duplexes. Compare the CD spectrum of your 7-deaza-dG substituted sequence with that of a known random coil sequence of similar composition.
-
-
Possible Cause 3: Aggregation of the oligonucleotide.
-
Solution: G-rich sequences, even with 7-deaza-dG substitutions, can sometimes aggregate, leading to spectroscopic artifacts. Try recording the CD spectrum at a lower oligonucleotide concentration or in the presence of a denaturant (e.g., urea) to see if the signal changes.
-
Problem 2: The melting temperature (Tm) of my G4 sequence only decreased slightly after 7-deaza-dG substitution.
-
Possible Cause 1: The G-quadruplex is exceptionally stable.
-
Solution: Some G-quadruplexes exhibit very high thermal stability. A slight decrease in Tm might still be significant. To confirm disruption, consider using a more sensitive technique like NMR spectroscopy to directly observe the loss of imino protons involved in G-tetrad formation.
-
-
Possible Cause 2: Only partial G4 formation in the original sequence.
-
Solution: Your original sequence might exist in an equilibrium between a G-quadruplex and other conformations. The 7-deaza-dG substitution would only affect the G4 population, leading to a less dramatic change in the overall melting profile. Consider using techniques that can resolve multiple species, such as native polyacrylamide gel electrophoresis (PAGE).
-
-
Possible Cause 3: The experimental conditions are not optimal for observing a large Tm shift.
-
Solution: The stabilizing effect of cations like potassium is crucial for G4 formation. Ensure that your buffer conditions are consistent between the native and 7-deaza-dG substituted samples. A lower cation concentration might exacerbate the destabilizing effect of the substitution.
-
Data Presentation
Table 1: Expected Impact of 7-deaza-dG Substitution on G-Quadruplex Stability.
This table presents hypothetical but realistic data to illustrate the expected changes in melting temperature (Tm) upon substitution of guanines with 7-deaza-dG in a putative G-quadruplex forming sequence.
| Oligonucleotide Sequence (Example: Telomeric Repeat) | Modification | Cation Condition | Melting Temperature (Tm) (°C) |
| 5'-GGGTTAGGGTTAGGGTTAGGG-3' | None (Wild-Type) | 100 mM K+ | ~65 |
| 5'-(7-deaza-G)GGTTA(7-deaza-G)GGTTA(7-deaza-G)GGTTA(7-deaza-G)GG-3' | Single G in each tract | 100 mM K+ | ~45 |
| 5'-(7-deaza-G)(7-deaza-G)(7-deaza-G)TTA...-3' | All G's substituted | 100 mM K+ | No cooperative melting |
Experimental Protocols
Protocol 1: Confirmation of G-Quadruplex Formation using Circular Dichroism (CD) Spectroscopy with 7-deaza-dG Substitution
Objective: To experimentally validate that a specific oligonucleotide sequence forms a G-quadruplex structure.
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize two versions of the oligonucleotide of interest:
-
The native sequence containing standard dG.
-
A modified sequence where all guanines are replaced with 7-deaza-dG.
-
-
Purify both oligonucleotides by HPLC and confirm their identity by mass spectrometry.
-
Quantify the concentration of each oligonucleotide accurately using UV-Vis spectrophotometry at 260 nm.
-
-
Sample Preparation for CD:
-
Prepare a stock solution of each oligonucleotide (e.g., 100 µM) in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
For each oligonucleotide, prepare a final sample for CD analysis (e.g., 5 µM) in a buffer conducive to G4 formation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
-
CD Spectroscopy:
-
Record the CD spectra of both the native and the 7-deaza-dG substituted oligonucleotides from 320 nm to 220 nm at 25°C.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Expected Result for Native Sequence: A characteristic G-quadruplex CD spectrum. For a parallel G4, expect a positive peak around 264 nm and a negative peak around 240 nm. For an antiparallel G4, expect a positive peak around 295 nm and a negative peak around 260 nm.
-
Expected Result for 7-deaza-dG Substituted Sequence: The characteristic G4 CD signature should be absent. The spectrum should resemble that of a random-coil DNA, with a small positive peak around 275 nm and a negative peak around 245 nm.
-
Protocol 2: Thermal Melting Analysis (Tm) of G-Quadruplexes with 7-deaza-dG Substitution
Objective: To assess the thermal stability of a G-quadruplex and confirm its disruption by 7-deaza-dG substitution.
Methodology:
-
Sample Preparation:
-
Prepare annealed samples of both the native and 7-deaza-dG substituted oligonucleotides as described in Protocol 1.
-
-
Thermal Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance of the samples at a wavelength characteristic of G-quadruplex unfolding, typically 295 nm.
-
Increase the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 295 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. This is determined from the midpoint of the melting transition curve.
-
Expected Result for Native Sequence: A cooperative melting curve with a clear transition, indicating the unfolding of a stable structure.
-
Expected Result for 7-deaza-dG Substituted Sequence: A flat or non-cooperative melting curve, indicating the absence of a stable G-quadruplex structure.
-
Mandatory Visualizations
Caption: Mechanism of G-quadruplex formation and its disruption by 7-deaza-dG substitution.
Caption: Troubleshooting workflow for unexpected G4 signals with 7-deaza-dG substituted oligos.
References
Technical Support Center: The Effect of 7-Deazaguanine on DNA Melting Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of 7-deazaguanine (B613801) on the melting temperature (Tm) of DNA.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of substituting guanine (B1146940) with 7-deazaguanine on the melting temperature (Tm) of a DNA duplex?
A1: The substitution of guanine with 7-deazaguanine (7-zG) generally leads to a destabilization of the DNA duplex, resulting in a lower melting temperature. This effect is primarily attributed to the replacement of the nitrogen atom at position 7 with a carbon-hydrogen group, which alters the electronic properties of the purine (B94841) ring and eliminates a potential hydrogen bond acceptor site in the major groove.[1][2] The extent of destabilization can be influenced by factors such as the salt concentration of the buffer and the surrounding DNA sequence.[1]
Q2: How does salt concentration influence the effect of 7-deazaguanine on DNA Tm?
A2: Salt concentration plays a crucial role in modulating the effect of 7-deazaguanine on DNA stability. In low salt concentrations (e.g., 16 mM Na+), the destabilizing effect may be less pronounced or even slightly stabilizing in some sequence contexts.[1] However, at higher and more physiologically relevant salt concentrations, the substitution consistently results in a significant decrease in Tm.[1] This is because the N7 position of guanine is a major cation binding site, and its removal in 7-deazaguanine disrupts the organization of stabilizing cations and water molecules in the major groove.[1][2][3]
Q3: Does the position of the 7-deazaguanine substitution within an oligonucleotide sequence matter?
A3: Yes, the sequence context surrounding the 7-deazaguanine substitution can influence the extent of its effect on Tm. The stability of a DNA duplex is influenced by base stacking interactions with neighboring base pairs. Therefore, the identity of the bases flanking the 7-deazaguanine-cytosine pair will contribute to the overall thermodynamic stability of the duplex. While detailed systematic studies on all possible flanking sequences are limited, it is known that the incorporation of a 7-deazaguanine modification can have a significant effect on the dynamic structure of the DNA at the flanking residues.[2][3]
Q4: Can I use standard Tm prediction software for oligonucleotides containing 7-deazaguanine?
A4: Standard Tm prediction software is generally designed for canonical DNA sequences and may not accurately predict the melting temperature of oligonucleotides containing modified bases like 7-deazaguanine. These programs typically do not account for the specific thermodynamic changes caused by the modification, such as alterations in hydration, cation binding, and stacking energies. Therefore, it is highly recommended to experimentally determine the Tm of any oligonucleotide containing 7-deazaguanine.
Troubleshooting Guide
Issue 1: The observed Tm of my 7-deazaguanine-containing oligonucleotide is significantly lower than expected.
-
Possible Cause 1: Destabilizing effect of 7-deazaguanine.
-
Solution: This is the expected outcome. The substitution of guanine with 7-deazaguanine typically destabilizes the DNA duplex, leading to a lower Tm, especially at higher salt concentrations.[1] Refer to the quantitative data in Table 1 for expected ranges of Tm decrease.
-
-
Possible Cause 2: Incorrect buffer composition.
-
Solution: Verify the salt concentration of your buffer. Lower salt concentrations can exacerbate the destabilizing effect in some cases. Ensure your buffer composition is consistent across all experiments for accurate comparison.[4]
-
-
Possible Cause 3: Impurities in the oligonucleotide sample.
-
Solution: Ensure your oligonucleotide is of high purity. The presence of shorter, failed sequences from synthesis can lead to a broader and lower melting transition. Purify the oligonucleotide using methods like HPLC or PAGE.
-
Issue 2: The melting curve of my 7-deazaguanine-containing DNA duplex is not a perfect sigmoidal shape.
-
Possible Cause 1: Presence of secondary structures.
-
Solution: The oligonucleotide sequence may be forming hairpins or other secondary structures, especially if it is self-complementary.[5] Analyze the sequence for potential secondary structures using appropriate software. The melting curve may exhibit multiple transitions in such cases.
-
-
Possible Cause 2: Instrumental artifacts.
-
Solution: Ensure proper mixing of the sample and that there are no air bubbles in the cuvette. Check that the cuvette is correctly placed in the spectrophotometer. Run a blank with the buffer alone to ensure there are no absorbance changes with temperature.
-
Issue 3: The Tm values for my 7-deazaguanine experiment are not reproducible.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure that the concentrations of the oligonucleotide and the buffer components are identical for all replicates. Pipetting errors can lead to variations in concentration, which will affect the Tm.
-
-
Possible Cause 2: Variation in heating/cooling rates.
-
Solution: Use a consistent heating and cooling rate (e.g., 1°C/minute) for all experiments.[5] Rapid temperature changes may not allow the system to reach equilibrium at each temperature point, leading to variability in the measured Tm.
-
Data Presentation
Table 1: Effect of 7-Deazaguanine (7-zG) Substitution on DNA Duplex Melting Temperature (Tm)
| Oligonucleotide Duplex | Salt Condition (Na+) | Tm of Unmodified Duplex (°C) | Tm of 7-zG Modified Duplex (°C) | ΔTm (°C) |
| Dodecamer (DDD) | 16 mM | ~54 | ~56 | ~+2 |
| Dodecamer (DDD) | High Salt | ~64 | ~57.5 | -6.5 |
| Hairpin (HPL) | High Salt | Not specified | Not specified | -4 |
Data extracted from a study on 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. The dodecamer sequence is self-complementary. "High Salt" conditions refer to environments with higher salt concentrations than the plain buffer.[1]
Experimental Protocols
Detailed Methodology for DNA Melting Temperature (Tm) Measurement by UV-Vis Spectrophotometry
This protocol provides a generalized procedure for determining the Tm of DNA duplexes, including those containing 7-deazaguanine.
1. Materials and Reagents:
- Lyophilized DNA oligonucleotides (both unmodified and 7-deazaguanine modified)
- Melting Buffer (e.g., 10 mM sodium phosphate, pH 7.0, with desired NaCl concentration)
- Nuclease-free water
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer with a temperature controller (Peltier)
2. Procedure:
-
Oligonucleotide Preparation and Annealing:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration. Determine the concentration accurately by measuring the absorbance at 260 nm.
-
For a duplex, mix equimolar amounts of the complementary strands in a microcentrifuge tube.
-
Add the appropriate volume of concentrated melting buffer to achieve the desired final buffer and salt concentrations.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature over several hours.
-
-
UV Melting Experiment:
-
Set up the UV-Vis spectrophotometer. The absorbance is typically monitored at 260 nm.[4]
-
Transfer the annealed DNA solution to a quartz cuvette. Ensure there are no bubbles.
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer.
-
Set the temperature program:
-
Starting temperature: ~20-25°C below the expected Tm.
-
Ending temperature: ~20-25°C above the expected Tm.
-
Heating rate: A slow and constant rate, typically 0.5-1.0°C per minute, is recommended to ensure thermal equilibrium.[5]
-
Data collection interval: Set the instrument to record absorbance readings at regular temperature intervals (e.g., every 0.5 or 1.0°C).
-
-
Start the temperature ramp and data acquisition.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate the DNA melting curve, which should have a sigmoidal shape.
-
The Tm is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
To accurately determine the Tm, calculate the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.
-
Mandatory Visualization
Caption: Experimental workflow for determining the effect of 7-deazaguanine on DNA Tm.
References
- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Errors in Oligonucleotide Synthesis with 7-deaza-dG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dG) in oligonucleotide synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help minimize errors and ensure the successful synthesis of high-quality oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dG and why is it used in oligonucleotide synthesis?
A1: 7-deaza-dG is a modified nucleoside analogue of 2'-deoxyguanosine (B1662781) where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification is primarily used to disrupt non-Watson-Crick hydrogen bonding that can occur at the N7 position of guanine (B1146940). Its incorporation is particularly beneficial for synthesizing oligonucleotides with G-rich sequences that are prone to forming secondary structures like G-quadruplexes, which can impede PCR amplification and sequencing.[1]
Q2: What are the main advantages of substituting dG with 7-deaza-dG?
A2: The primary advantages of using 7-deaza-dG include:
-
Reduction of G-to-A substitution errors: The G-to-A substitution is one of the most common errors in chemical oligonucleotide synthesis. The use of 7-deaza-dG, particularly with specific capping reagents like phenoxyacetic anhydride (B1165640), has been shown to significantly decrease this error rate.[2][3]
-
Prevention of G-quadruplex formation: By eliminating the hydrogen bond acceptor at the N7 position, 7-deaza-dG disrupts the Hoogsteen base pairing required for G-quadruplex structures, thereby improving the performance of G-rich oligonucleotides in applications like PCR and sequencing.[1]
-
Reduced aggregation of G-rich oligonucleotides: Oligonucleotides containing long stretches of guanine can aggregate, making their synthesis and purification challenging. Substituting some dG residues with 7-deaza-dG can prevent this aggregation.
Q3: Are there any special considerations for the synthesis cycle when using 7-deaza-dG phosphoramidite (B1245037)?
A3: Yes, the primary consideration is the oxidation step. 7-deaza-dG is sensitive to the standard iodine-based oxidation solutions, which can lead to degradation of the oligonucleotide.[1][4][5][6][7] It is recommended to either limit the number of 7-deaza-dG incorporations when using iodine or to use a non-aqueous oxidizing agent like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO).[4][5][6][7] Standard coupling times are generally sufficient for 7-deaza-dG phosphoramidite.[5][8]
Q4: Does the use of 7-deaza-dG affect the duplex stability of the oligonucleotide?
A4: Yes, the substitution of dG with 7-deaza-dG can slightly decrease the thermal stability (Tm) of the resulting DNA duplex. For a single substitution, the reduction in Tm is approximately 1°C. In a hexamer where all dG residues are replaced, the Tm can be lowered by as much as 9°C.[1]
Q5: Is 7-deaza-8-aza-dG (PPG) a better alternative?
A5: 7-deaza-8-aza-dG, also known as PPG, is often recommended as a superior alternative to 7-deaza-dG, especially when multiple incorporations are required in an oligonucleotide. PPG is stable to standard iodine-based oxidizer solutions, eliminating the need for special reagents or modified protocols.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Low Yield of Full-Length Product
-
Q: My trityl signal is consistently low after the 7-deaza-dG coupling step. What could be the cause?
-
A: While 7-deaza-dG generally couples with high efficiency using standard protocols, low coupling can still occur. Check the following:
-
Reagent Quality: Ensure your 7-deaza-dG phosphoramidite is fresh and has been stored under anhydrous conditions. Phosphoramidites are sensitive to moisture and oxidation.
-
Activator: Confirm that your activator (e.g., 1H-Tetrazole, DCI) is fresh, at the correct concentration, and anhydrous.
-
System Fluidics: Check for any blockages or leaks in the reagent lines of your synthesizer.
-
-
-
Q: I am observing a high proportion of n-1 shortmers in my final product. How can I improve this?
-
A: This indicates a failure in either the coupling or capping step.
-
Coupling Time: While standard coupling times are usually adequate, for particularly stubborn sequences, a slight increase in the coupling time for the 7-deaza-dG monomer may be beneficial.
-
Capping Efficiency: Ensure your capping reagents are fresh and effective. Inefficient capping of unreacted 5'-hydroxyl groups will lead to the accumulation of n-1 products.
-
-
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
-
Q: My HPLC chromatogram shows multiple unexpected peaks after synthesizing an oligo with several 7-deaza-dG residues. What is happening?
-
A: This is a classic sign of degradation of the 7-deaza-dG base during iodine-based oxidation.[7] The standard iodine/water/pyridine oxidant can damage the 7-deazapurine ring.
-
-
Q: My mass spectrometry results show a mass addition corresponding to an G-to-A substitution. How can I prevent this?
-
A: G-to-A substitution is a known side reaction in oligonucleotide synthesis.
-
Issue 3: Problems with Downstream Applications
-
Q: My G-rich primer containing 7-deaza-dG is still performing poorly in PCR. What else can I try?
-
A: While 7-deaza-dG helps, other factors can influence PCR efficiency.
-
Position of Substitution: The placement of 7-deaza-dG can be critical. Experiment with substituting different dG residues within the G-rich region.
-
Number of Substitutions: You may need to incorporate more 7-deaza-dG residues to sufficiently disrupt the secondary structure.
-
PCR Conditions: Optimize your PCR cycling parameters, including annealing temperature and extension time.
-
-
Data Presentation
Table 1: Impact of 7-deaza-dG and Capping Reagent on G-to-A Substitution Error Rate
| Nucleoside | Capping Reagent | G-to-A Substitution Rate (per position) | Fold Reduction in Error Rate |
| Standard dG | Acetic Anhydride | ~0.05% - 0.1% | N/A |
| 7-deaza-dG | Acetic Anhydride | Lower than standard dG | Not specified |
| 7-deaza-dG | Phenoxyacetic Anhydride | ~0.001% - 0.002% | ~50-fold[2][3] |
Note: The baseline G-to-A substitution rate can vary depending on synthesis conditions. The data presented is based on published findings and illustrates the significant reduction in error rate achieved with the combination of 7-deaza-dG and phenoxyacetic anhydride capping.
Table 2: Expected Coupling Efficiencies
| Phosphoramidite | Activator | Expected Stepwise Coupling Efficiency |
| Standard dG | 1H-Tetrazole or DCI | >99% |
| 7-deaza-dG | 1H-Tetrazole or DCI | >99% |
Experimental Protocols
Protocol 1: Standard Solid-Phase Phosphoramidite Oligonucleotide Synthesis
This protocol outlines the four main steps in a single cycle of oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group. The orange-colored DMT cation is washed away, and its absorbance can be measured to monitor coupling efficiency.
-
-
Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., dG-CE Phosphoramidite) in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
Time: 30-60 seconds.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping mixture. This prevents them from reacting in subsequent cycles, thus minimizing the formation of deletion mutations (n-1 sequences).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester linkage using the iodine solution.
-
Protocol 2: Modified Synthesis for Incorporating 7-deaza-dG
This protocol is a modification of the standard synthesis cycle to accommodate the sensitivity of 7-deaza-dG.
-
Deblocking (Detritylation):
-
Reagent and Procedure: Same as Protocol 1.
-
-
Coupling:
-
Capping:
-
Oxidation (Modified):
-
Reagent: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile.
-
Procedure: The standard iodine oxidation step is replaced with the delivery of the CSO solution. This non-aqueous oxidant converts the phosphite triester to a phosphate triester without damaging the 7-deaza-dG base.
-
Time: A longer oxidation time of approximately 3 minutes is recommended.[4][5]
-
Visualizations
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Caption: Troubleshooting decision tree for 7-deaza-dG synthesis issues.
References
- 1. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 2. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. idtdna.com [idtdna.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of Oligonucleotides Containing 7-Cyano-7-deaza-2'-deoxyguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing the 7-Cyano-7-deaza-2'-deoxyguanosine modification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of oligonucleotides containing 7-Cyano-7-deaza-2'-deoxyguanosine.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product after purification | Inefficient coupling of the 7-Cyano-7-deaza-dG phosphoramidite (B1245037) during synthesis. | Optimize coupling time for the modified phosphoramidite. Consider extending the coupling time or performing a double coupling step. |
| Suboptimal deprotection conditions leading to degradation of the oligonucleotide. | While 7-deaza-dG modifications are generally stable to standard deprotection conditions, the presence of the cyano group might warrant milder deprotection strategies if degradation is suspected.[1] Consider using AMA (ammonium hydroxide/methylamine) for rapid deprotection or milder conditions for sensitive dyes if present.[2][3][4][5] | |
| Loss of product during desalting or precipitation steps. | Ensure proper desalting techniques are used, such as appropriately sized exclusion columns (e.g., G-25 for shorter oligos).[6] For precipitation, ensure optimal salt and alcohol concentrations and adequate chilling time. | |
| Poor resolution during HPLC purification | Co-elution of the desired product with failure sequences (n-1, n-2). | Optimize the HPLC gradient. A shallower gradient of the organic solvent can improve the separation of the full-length oligonucleotide from closely related impurities.[7] |
| Inappropriate column chemistry for the modified oligonucleotide. | For Reverse-Phase HPLC, a C18 or C8 column is generally suitable.[8] The cyano group may slightly increase the hydrophobicity of the oligonucleotide; adjust the starting percentage of the organic solvent accordingly. For oligonucleotides with significant secondary structure, consider Ion-Exchange HPLC.[9][10] | |
| The oligonucleotide is forming secondary structures. | Perform purification at an elevated temperature (e.g., 55-65 °C) to disrupt secondary structures.[11] | |
| Presence of unexpected peaks in the chromatogram | Incomplete deprotection of protecting groups from the nucleobases. | Ensure complete deprotection by following the recommended time and temperature for the chosen deprotection reagent. Analyze a small aliquot by mass spectrometry to confirm complete removal of protecting groups. |
| Modification of the cyano group during deprotection or purification. | While generally stable, extreme pH conditions could potentially hydrolyze the cyano group. Maintain a pH range of approximately 6-8 during purification. | |
| Presence of by-products from the synthesis, such as phosphodiester to phosphorothioate (B77711) conversion if applicable. | Optimize the sulfurization step during synthesis if preparing phosphorothioate oligonucleotides. | |
| Mass spectrometry results show a mass that does not correspond to the expected product | Incomplete removal of the 5'-DMT (dimethoxytrityl) group. | Ensure the detritylation step after synthesis is complete. If performing "trityl-on" purification, the DMT group will be removed post-purification. |
| Adduct formation with salts (e.g., sodium, potassium). | Desalt the purified oligonucleotide thoroughly before mass spectrometry analysis. | |
| Fragmentation of the oligonucleotide during mass spectrometry. | Oligonucleotides containing 7-deaza-guanosine have shown increased stability during MALDI-MS analysis, which is an advantage of this modification.[12] If using ESI-MS, optimize the ionization conditions to minimize fragmentation. |
Frequently Asked Questions (FAQs)
Q1: Do I need to use special deprotection conditions for oligonucleotides containing 7-Cyano-7-deaza-2'-deoxyguanosine?
A1: Generally, no. The 7-deaza-dG modification is reported to be compatible with standard deprotection methods recommended by synthesizer manufacturers.[1] This suggests that the 7-cyano-7-deaza-dG modification is also likely to be stable under these conditions. However, if your oligonucleotide contains other sensitive modifications, such as certain fluorescent dyes, milder deprotection conditions may be necessary.[2][4]
Q2: Which HPLC method is best for purifying oligonucleotides with this modification: Reverse-Phase or Ion-Exchange?
A2: The choice of HPLC method depends on the specific characteristics of your oligonucleotide.
-
Reverse-Phase (RP-HPLC): This is the most common method and is well-suited for the purification of most modified oligonucleotides.[7][13][14] The separation is based on hydrophobicity. The 7-cyano-7-deaza-dG modification may slightly alter the hydrophobicity of your oligonucleotide compared to a standard G-containing sequence.
-
Ion-Exchange (IE-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups (i.e., length).[9][10][15][16] It is particularly useful for purifying oligonucleotides that are prone to forming strong secondary structures, as the high pH conditions used can disrupt these structures.[9]
Q3: How does the 7-Cyano-7-deaza-dG modification affect the retention time in RP-HPLC?
A3: The cyano group is an electron-withdrawing group and may slightly increase the polarity of the nucleobase. However, the overall effect on the hydrophobicity of the entire oligonucleotide is likely to be minimal but should be considered when developing a purification gradient. You may observe a slight shift in retention time compared to the unmodified oligonucleotide. It is recommended to run an analytical HPLC first to determine the optimal purification gradient.
Q4: What are the recommended column and mobile phases for RP-HPLC purification?
A4: A C18 or C8 column is typically used for oligonucleotide purification.[8] Common mobile phases consist of an aqueous buffer (A) and an organic solvent (B), such as acetonitrile. An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA), is added to both mobile phases to facilitate the interaction of the negatively charged oligonucleotide with the hydrophobic stationary phase.[11]
Q5: Is PAGE purification suitable for oligonucleotides containing 7-Cyano-7-deaza-dG?
A5: Yes, denaturing polyacrylamide gel electrophoresis (PAGE) can be used for the purification of these modified oligonucleotides. PAGE provides excellent resolution based on size and is particularly effective for purifying long oligonucleotides or when very high purity is required.[17] However, the recovery yields from PAGE are typically lower than from HPLC.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general guideline for the purification of a DMT-on oligonucleotide containing 7-Cyano-7-deaza-2'-deoxyguanosine.
1. Materials:
- Crude, deprotected oligonucleotide with the 5'-DMT group intact ("DMT-on").
- HPLC-grade acetonitrile.
- HPLC-grade water.
- Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0.
- Mobile Phase A: 0.1 M TEAA in water.
- Mobile Phase B: 0.1 M TEAA in 50:50 water/acetonitrile.
- Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water.
- Neutralization Buffer: 1.5 M NH4OH.
- C18 reverse-phase HPLC column.
2. HPLC Conditions:
- Flow Rate: Dependent on column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column).
- Temperature: 55-60 °C.
- Detection: UV at 260 nm.
- Gradient:
- 0-5 min: 10% B
- 5-35 min: 10-70% B (This gradient should be optimized based on the specific oligonucleotide)
- 35-40 min: 70-100% B
- 40-45 min: 100% B
- 45-50 min: 100-10% B
3. Procedure:
- Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.
- Inject the sample onto the equilibrated HPLC column.
- Run the gradient and collect the fractions corresponding to the major, late-eluting peak (the DMT-on product).
- Evaporate the collected fractions to dryness in a vacuum concentrator.
- Resuspend the dried pellet in the Detritylation Solution and let it stand for 15-30 minutes at room temperature.
- Neutralize the solution with the Neutralization Buffer.
- Desalt the oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
- Quantify the purified oligonucleotide by UV absorbance at 260 nm.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
1. Materials:
- Crude, deprotected oligonucleotide.
- Urea (B33335).
- Acrylamide/Bis-acrylamide solution (e.g., 19:1).
- 10X TBE buffer (Tris-borate-EDTA).
- Ammonium (B1175870) persulfate (APS), 10% solution.
- N,N,N',N'-Tetramethylethylenediamine (TEMED).
- Gel loading buffer (e.g., 8 M urea, 1X TBE, bromophenol blue, xylene cyanol).
- Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
2. Procedure:
- Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea in 1X TBE).
- Dissolve the crude oligonucleotide in the gel loading buffer.
- Heat the sample at 90-95 °C for 5 minutes and then place it on ice.
- Load the sample onto the gel and run the electrophoresis until the desired separation is achieved (indicated by the dye markers).
- Visualize the oligonucleotide bands by UV shadowing on a fluorescent TLC plate.
- Excise the gel slice containing the main band (the full-length product).
- Crush the gel slice and soak it in the elution buffer overnight at 37 °C with gentle agitation.
- Separate the elution buffer from the gel fragments (e.g., by filtration or centrifugation).
- Desalt the eluted oligonucleotide.
- Quantify the purified oligonucleotide.
Visualizations
Caption: General workflow for the synthesis and purification of modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. gb.gilson.com [gb.gilson.com]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. agilent.com [agilent.com]
- 15. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 16. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 17. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
Validation & Comparative
A Comparative Analysis of 7-Deazaguanine and 7-Deazaadenine on DNA Stability for Researchers
An Objective Guide for Scientists and Drug Development Professionals on the Influence of 7-Deazapurine Modifications in DNA
The strategic modification of nucleobases is a cornerstone of nucleic acid chemistry, enabling researchers to probe DNA structure, function, and interactions. Among the most widely used modifications are the 7-deazapurines, specifically 7-deazaguanine (B613801) and 7-deazaadenine. By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon-hydrogen group, these analogs introduce subtle yet profound changes to the properties of DNA. This guide provides a comprehensive comparison of how these two modifications impact DNA stability, supported by experimental data and detailed methodologies for key analytical techniques.
Structural Modification: A Single Atom Makes a Difference
The defining feature of a 7-deazapurine is the substitution of the N7 atom with a C7-H group. This alteration occurs in the major groove of the DNA double helix. While this change does not interfere with the Watson-Crick hydrogen bonding responsible for base pairing, it eliminates a key hydrogen bond acceptor (the N7 nitrogen) and alters the electronic properties of the purine ring. This fundamental change is the source of the unique stability characteristics conferred by these analogs.
Figure 1. Chemical structures of natural purines and their 7-deaza analogs.
Impact on DNA Duplex Stability
The stability of a DNA duplex can be assessed in several ways, with thermal and enzymatic stability being the most critical for research applications.
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which 50% of a DNA duplex dissociates into single strands. The effect of 7-deazapurine incorporation on Tm is nuanced and can be influenced by the surrounding sequence context.
-
7-Deazaguanine (7CG): The replacement of guanine (B1146940) with 7-deazaguanine often results in a slight destabilization of the DNA duplex. Studies have shown a decrease in Tm of approximately 1.5°C to 6.5°C depending on the salt concentration and sequence.[1][2] This destabilization is attributed to the loss of a cation binding site in the major groove, which alters local hydration and ionic organization.[1] However, this property is invaluable for PCR and sequencing of GC-rich regions, as the substitution with 7-deaza-dGTP reduces the formation of stable secondary structures that can impede polymerase activity.[3]
-
7-Deazaadenine (7CA): The effect of 7-deazaadenine on thermal stability is generally less pronounced than that of 7-deazaguanine and is highly context-dependent. Some reports indicate a slight stabilizing effect, while others show minor destabilization. The alteration in the major groove's electrostatic potential appears to have a more subtle impact on the overall duplex thermodynamics when compared to the 7-deazaguanine modification.[4]
| Oligonucleotide Sequence Context | Modification | ΔTm (°C) vs. Unmodified | Reference |
| 5'-d(CGCGAATTCGCG)-3' | Single 7CA | Variable, context-dependent | [4] |
| 5'-d(GCGAGTTCGC)-3' | Single 7CG | -1.5 to -5.0 | [2] |
| 5'-d(CGCGAXATTCGCG)-3' (X=G or 7CG) | Single 7CG | ~ -2.0 | [1] |
Table 1. Representative Thermal Denaturation Data. Change in melting temperature (ΔTm) for oligonucleotides containing a single 7-deazapurine modification compared to their unmodified counterparts. Note that absolute values vary with buffer and salt conditions.
Enzymatic Stability: Resistance to Restriction Endonucleases
One of the most significant and widely exploited properties of 7-deazapurines is their ability to confer resistance to enzymatic cleavage. Many restriction endonucleases make critical contacts within the major groove of DNA, specifically with the N7 atom of purines.
Both 7-deazaguanine and 7-deazaadenine substitutions can effectively block recognition and cleavage by a wide range of restriction enzymes. This "protection" is a form of enhanced stability against specific enzymatic degradation. For example, DNA containing 7-deazaguanine has been shown to be resistant to cleavage by enzymes like EcoRI, BamHI, and AccI. Similarly, a single 7-deazaadenine modification within a recognition site can render a plasmid completely resistant to cleavage by the corresponding enzyme.
| Modification | Enzyme | Recognition Site | Cleavage Status | Reference |
| 7-Deazaguanine | MaeIII | GTNAC | Cleavage Observed | |
| HindIII | AAGCTT | Cleavage Observed | ||
| TaqI | TCGA | Cleavage Observed | ||
| BamHI | GGATCC | Blocked | ||
| EcoRI | GAATTC | Blocked | ||
| AccI | GTMKAC | Blocked | ||
| 7-Deazaadenine | BstAPI | GCANNNNNTGC | Blocked |
Table 2. Summary of Restriction Endonuclease Digestion Results. The table shows the effect of 7-deazaguanine and 7-deazaadenine on the activity of various restriction enzymes.
Figure 2. Mechanism of resistance to restriction enzyme cleavage.
Experimental Protocols
Accurate comparison of these modifications relies on standardized experimental procedures. Below are detailed methodologies for the key experiments discussed.
Protocol 1: Thermal Denaturation (Tm) Measurement
This protocol outlines the determination of DNA melting temperature using UV-Vis spectrophotometry.[2]
-
Oligonucleotide Preparation:
-
Synthesize unmodified and 7-deazapurine-modified oligonucleotides using standard phosphoramidite (B1245037) chemistry.
-
Purify all oligonucleotides by HPLC and verify their mass by mass spectrometry.
-
Accurately determine the concentration of single-stranded DNA solutions by measuring UV absorbance at 260 nm at a high temperature (e.g., 85°C).
-
-
Duplex Annealing:
-
Prepare duplex samples by mixing equimolar amounts of complementary strands in the desired melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Typical DNA concentrations range from 4 µM to 10 µM.
-
Anneal the samples by heating to 90°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the annealed duplex sample in a quartz cuvette with a defined path length (typically 1 cm).
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 10°C) to a high temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C or 1.0°C per minute).[1]
-
-
Data Analysis:
-
Plot the absorbance data as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve; the peak of this derivative corresponds to the Tm.[5]
-
Figure 3. Experimental workflow for DNA melting temperature (Tm) analysis.
Protocol 2: Restriction Enzyme Digestion Assay
This protocol details a standard method to assess the susceptibility of modified DNA to cleavage by restriction endonucleases.[6][7][8]
-
Substrate Preparation:
-
Prepare DNA substrates (e.g., plasmids or PCR amplicons) that are either unmodified or fully substituted with 7-deaza-dGTP or 7-deaza-dATP during PCR amplification.
-
Purify the DNA substrates and quantify their concentration.
-
-
Reaction Setup:
-
On ice, set up the digestion reactions in microcentrifuge tubes. For a typical 20 µL reaction, combine the following:
-
Nuclease-Free Water: to final volume
-
10X Reaction Buffer (enzyme-specific): 2 µL
-
DNA Substrate: ~1 µg
-
Restriction Enzyme: 1 µL (typically 5-10 units)
-
-
Prepare a control reaction with unmodified DNA to ensure the enzyme is active.
-
-
Incubation:
-
Gently mix the components and briefly centrifuge the tubes.
-
Incubate the reactions at the optimal temperature for the specific enzyme (usually 37°C) for a sufficient duration (e.g., 1 hour).[6]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a gel loading dye containing a chelating agent like EDTA or by heat inactivation (e.g., 65°C for 15-20 minutes, if the enzyme is heat-labile).[6][9]
-
Analyze the digestion products by agarose (B213101) gel electrophoresis. Compare the banding patterns of the modified DNA reaction to the unmodified control and an uncut DNA control. Resistance to cleavage is indicated by the absence of digested fragments in the lane with the modified DNA.
-
Summary and Conclusion
The substitution of N7 with a C7-H group in guanine and adenine (B156593) creates versatile tools for molecular biology, with each modification offering distinct advantages related to DNA stability.
-
7-Deazaguanine is particularly effective for disrupting non-canonical Hoogsteen base pairing and secondary structures in GC-rich DNA. While it tends to slightly decrease the thermal stability (Tm) of standard duplexes, this property is beneficial for improving PCR and sequencing efficiency.
-
7-Deazaadenine generally has a more neutral effect on thermal stability but is equally effective at providing enzymatic stability.
Key Comparison Points:
-
Thermal Stability (Tm): 7-deazaguanine often slightly destabilizes the duplex, whereas 7-deazaadenine has a more neutral or context-dependent effect.
-
Enzymatic Stability: Both modifications provide robust protection against a wide range of restriction endonucleases by blocking recognition in the major groove.
-
Applications: 7-deazaguanine is the preferred analog for overcoming challenges with GC-rich templates in PCR and sequencing. Both are valuable for creating nuclease-resistant DNA fragments and for studying DNA-protein interactions where major groove contacts are critical.
For researchers and drug developers, the choice between 7-deazaguanine and 7-deazaadenine depends on the specific application. If the goal is to protect DNA from enzymatic degradation without significantly altering duplex thermodynamics, either analog may be suitable. However, if the objective is to destabilize problematic secondary structures while maintaining coding integrity, 7-deazaguanine is the superior choice. This guide provides the foundational data and methodologies to make informed decisions when incorporating these powerful analogs into experimental designs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. genscript.com [genscript.com]
- 7. Cutting DNA with Precision: A Guide to DNA Digestion with Restriction Enzymes - Housing Innovations [dev.housing.arizona.edu]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. Rapid DNA Digestion Using Promega Restriction Enzymes [promega.com]
Navigating the Labyrinth of GC-Rich Sequencing: A Comparative Guide to 7-deaza-dGTP
For researchers, scientists, and drug development professionals grappling with the notorious challenges of sequencing GC-rich DNA, the nucleotide analog 7-deaza-dGTP has emerged as a important tool. This guide provides an objective comparison of sequencing data validation using 7-deaza-dGTP versus conventional dGTP, supported by experimental data and detailed protocols. By preventing the formation of secondary structures that impede DNA polymerase, 7-deaza-dGTP significantly enhances sequencing accuracy and read length for problematic templates.
The core issue with GC-rich sequences lies in their propensity to form stable secondary structures, such as hairpins and G-quadruplexes, through Hoogsteen base pairing. These structures can cause premature termination of the sequencing reaction, leading to ambiguous or unreadable sequences.[1][2] 7-deaza-dGTP, an analog of dGTP, circumvents this issue by replacing the nitrogen at the 7th position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds without disrupting the standard Watson-Crick base pairing essential for DNA synthesis.[2][3]
Performance Comparison: 7-deaza-dGTP vs. dGTP in Sequencing
The incorporation of 7-deaza-dGTP in sequencing reactions has demonstrated marked improvements in data quality, particularly for templates with high GC content. The following tables summarize the quantitative advantages observed in various studies.
| Parameter | Standard dGTP Sequencing | 7-deaza-dGTP Sequencing | Key Benefits |
| Sequencing Read Length | Often truncated in GC-rich regions | Optimal and longer reads[4] | Enables sequencing through complex secondary structures. |
| Accuracy | Prone to "band compressions" and miscalls[4] | Higher accuracy in base assignment[4] | Reduces ambiguities and improves overall data reliability. |
| Resolution of Secondary Structures | Poor, leading to unreadable sequences[5] | Significantly improved resolution of band compressions[4][6] | Allows for the successful sequencing of previously intractable templates. |
| Success with Poor Quality/Low Quantity DNA | Low success rate | Significantly improved results[4][5] | Increases the likelihood of obtaining usable data from challenging samples. |
Enhancing PCR Amplification for Sequencing
Prior to sequencing, the successful amplification of GC-rich templates is critical. The use of 7-deaza-dGTP during the PCR step can significantly improve the yield and specificity of the amplicon, which in turn leads to better sequencing outcomes.[5][7]
| PCR Parameter | Standard dGTP PCR | 7-deaza-dGTP PCR | Advantage |
| Amplicon Yield | Reduced or no product for GC-rich targets | Generation of full-length PCR products[5] | Ensures sufficient template is available for sequencing. |
| Specificity | Prone to unspecific byproducts[5] | Reduced off-target amplification[8] | Provides a cleaner template for the sequencing reaction. |
| GC Content Amplification Limit | Challenging for >60% GC content | Successful amplification of targets with >85% GC content[7][8] | Expands the range of templates that can be successfully amplified and sequenced. |
Experimental Protocols
Sanger Sequencing with 7-deaza-dGTP
This protocol is adapted from methodologies that have shown significant improvement in sequencing GC-rich templates.
1. PCR Amplification with 7-deaza-dGTP:
-
Reaction Mixture:
-
1x PCR Buffer
-
dNTP mix (0.2 mM each of dATP, dCTP, dTTP; 0.05 mM dGTP; 0.15 mM 7-deaza-dGTP)[2]
-
0.2 µM each of forward and reverse primers
-
1-2.5 units of Taq DNA polymerase
-
5-10 ng of human genomic DNA
-
Nuclease-free water to a final volume of 25-50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 40 seconds
-
Annealing: Primer-specific temperature (e.g., 55-66°C) for 1 second[2]
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5-10 minutes
-
2. Cycle Sequencing Reaction:
-
For templates prone to severe secondary structures, a combination of nucleotide analogs can be beneficial. A ratio of 4:1 of 7-deaza-dGTP to dITP has been shown to be effective.[4][6]
-
Replace dGTP entirely with a mixture of 7-deaza-dGTP and dITP in the sequencing reaction mix.[6]
-
Follow the manufacturer's protocol for the specific Sanger sequencing kit being used, substituting the modified nucleotide mix for the standard dGTP mix.
Next-Generation Sequencing (NGS) with 7-deaza-dGTP
The use of 7-deaza-dGTP in NGS workflows can improve library preparation and sequencing of GC-rich regions. A novel application involves a target enrichment strategy named TEEDseq (Target Enrichment via Enzymatic Digestion in NGS).[9][10]
TEEDseq Workflow Overview:
-
Primer Extension: Utilize a primer extension reaction with a dNTP mix containing 7-deaza-dGTP to generate target DNA strands resistant to certain restriction enzymes.
-
Cyclization: The newly synthesized strands are circularized.
-
Enzymatic Digestion: The sample is treated with restriction enzymes that digest the background genomic DNA (containing standard dGTP) but leave the 7-deaza-dGTP-containing target DNA intact.[9][10]
-
Amplification: The enriched, circularized target DNA is then amplified.
-
Sequencing: The amplified library is sequenced using a standard NGS platform.
This method has been shown to achieve significant enrichment of the target sequence.[9][10]
Visualizing the Mechanism and Workflow
To better understand the role of 7-deaza-dGTP, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of 7-deaza-dGTP in preventing secondary structures.
Caption: Experimental workflow for sequencing with 7-deaza-dGTP.
Alternatives to 7-deaza-dGTP
While 7-deaza-dGTP is a powerful tool, other strategies exist for sequencing GC-rich regions. These include the use of other nucleotide analogs like dITP, the addition of PCR enhancers such as betaine (B1666868) and DMSO, and the use of specialized polymerases.[4][11] However, 7-deaza-dGTP offers a robust and often more direct solution by addressing the root cause of the problem – secondary structure formation. In some cases, a combination of these methods, such as using both 7-deaza-dGTP and dITP, can provide the best results.[4][6]
Conclusion
The validation of sequencing data for GC-rich templates is a significant hurdle in genomics research and diagnostics. The use of 7-deaza-dGTP, both in the initial PCR amplification and the sequencing reaction itself, provides a reliable and effective method to overcome the challenges posed by secondary structures. By improving read length, accuracy, and the overall success rate of sequencing, 7-deaza-dGTP empowers researchers to obtain high-quality data from even the most difficult templates. This guide provides the necessary comparative data and protocols to enable the confident application of this valuable technique.
References
- 1. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Nucleoside Analogs for DNA Structural Analysis: Featuring 7-Cyano-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent nucleoside analogs used in the structural analysis of DNA. We will explore the properties of 7-Cyano-7-deaza-2'-deoxyguanosine (also known as preQ1 or dpreQ0) and compare it with commonly used fluorescent alternatives, namely 2-aminopurine (B61359) (2-AP) and a class of pteridine (B1203161) analogs. This guide includes quantitative data, detailed experimental protocols, and illustrative diagrams to aid in the selection of the appropriate tool for your research needs.
Introduction to 7-Cyano-7-deaza-2'-deoxyguanosine (preQ1)
7-Cyano-7-deaza-2'-deoxyguanosine is a modified nucleoside found in the DNA of certain bacteria and phages.[1][2] Its primary role in structural biology is not as a fluorescent probe, but rather as a tool to modulate DNA structure and its interactions. A key characteristic of 7-deazaguanine (B613801) derivatives is their tendency to quench the fluorescence of intercalating dyes, making them unsuitable for fluorescence-based detection methods that rely on such dyes.[2]
The main applications of incorporating 7-Cyano-7-deaza-2'-deoxyguanosine into DNA include:
-
Overcoming challenges with GC-rich sequences: By replacing guanine (B1146940) with its 7-deaza analog, the stability of Hoogsteen base pairing is reduced, which can help to prevent the formation of secondary structures in GC-rich regions during PCR and DNA sequencing.
-
Probing DNA-protein interactions: The absence of the N7 atom in the major groove alters the hydrogen bonding potential and electrostatic surface of the DNA, providing a means to investigate the role of major groove contacts in protein recognition.
Comparison of Fluorescent Nucleoside Analogs
For researchers seeking to probe DNA structure and dynamics using fluorescence, 2-aminopurine and pteridine analogs are excellent alternatives.
2-Aminopurine (2-AP): The Workhorse of Fluorescent Probes
2-Aminopurine is a fluorescent isomer of adenine (B156593) and is one of the most widely used nucleoside analogs for studying DNA and RNA structures and dynamics. Its fluorescence is highly sensitive to its local environment, particularly to stacking interactions with neighboring bases, making it an exquisite probe of conformational changes.
Pteridine Analogs: A Versatile Class of Fluorescent Probes
Pteridine-based nucleoside analogs are a class of highly fluorescent probes that can be designed to mimic both adenosine (B11128) and guanosine. They offer a range of photophysical properties and can be less disruptive to the DNA duplex than other bulky fluorophores.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of 2-aminopurine and representative pteridine analogs.
| Property | 2-Aminopurine (2-AP) | 6-Methylisoxanthopterin (6-MI) (Pteridine) | 3-Methylisoxanthopterin (3-MI) (Pteridine) |
| Excitation Max (λex) | ~305 nm | ~350 nm | ~345 nm |
| Emission Max (λem) | ~370 nm | ~430 nm | ~430 nm |
| Quantum Yield (Φf) | 0.68 (free nucleoside in water) | 0.70 (free nucleoside) | 0.88 (free nucleoside) |
| Fluorescence Lifetime (τ) | ~10 ns (free nucleoside in water) | 5.6 - 6.5 ns (free nucleoside) | ~5.6 ns (free nucleoside) |
| Environmental Sensitivity | High; fluorescence is significantly quenched by base stacking. | High; fluorescence is quenched by neighboring purines. | High; fluorescence is quenched by neighboring purines. |
| Structural Perturbation | Minimal; can form a stable base pair with thymine. | Minimal for 6-MI; does not significantly alter Tm. | Moderate for 3-MI; can depress the melting temperature (Tm). |
Experimental Protocols
I. Incorporation of Fluorescent Nucleoside Analogs into Oligonucleotides
Principle: Fluorescent nucleoside analogs are incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The phosphoramidite of the desired analog is added at the desired position in the sequence.
Methodology:
-
Phosphoramidite Preparation: Obtain the phosphoramidite of the desired fluorescent nucleoside analog (e.g., 2-AP, 6-MI, or 3-MI). These are often commercially available or can be synthesized according to published procedures.
-
Automated DNA Synthesis:
-
Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the incorporation of the fluorescent analog.
-
Install the analog phosphoramidite on a designated port of the synthesizer.
-
Initiate the synthesis using standard coupling cycles. The coupling efficiency of the analog phosphoramidite should be monitored.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
The deprotection conditions (time and temperature) should be optimized to ensure the stability of the fluorescent analog.
-
-
Purification:
-
Purify the labeled oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove unlabeled sequences and other impurities.
-
Confirm the purity and integrity of the product by mass spectrometry.
-
II. Fluorescence Spectroscopy of Labeled Oligonucleotides
Principle: The fluorescence properties of the incorporated analog are measured to study DNA structure, dynamics, and interactions. Changes in fluorescence intensity, emission wavelength, and lifetime can provide information about the local environment of the probe.
Methodology:
-
Sample Preparation:
-
Dissolve the purified, labeled oligonucleotide in a buffer of choice (e.g., phosphate-buffered saline).
-
For duplex DNA studies, anneal the labeled strand with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the fluorescence spectra.
-
Excitation and Emission Spectra: Record the excitation and emission spectra to determine the wavelength maxima.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
-
Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime.
-
-
Data Analysis: Analyze the changes in fluorescence parameters under different conditions (e.g., upon binding to a protein or a change in temperature) to infer structural or dynamic information.
III. Thermal Melting Analysis (Tm)
Principle: The melting temperature (Tm) of a DNA duplex is the temperature at which half of the duplex has dissociated into single strands. The incorporation of a nucleoside analog can affect the stability of the duplex, which is reflected in a change in Tm.
Methodology:
-
Sample Preparation: Prepare annealed duplex DNA samples containing the fluorescent analog as described above.
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
The Tm is the temperature at the midpoint of the melting transition.
-
-
Fluorescence-based Melting:
-
Alternatively, monitor the fluorescence of the incorporated probe as a function of temperature.
-
The unstacking of the probe upon melting often leads to an increase in its fluorescence.
-
The Tm is determined from the midpoint of the fluorescence transition.
-
-
Data Analysis: Compare the Tm of the labeled duplex with that of an unlabeled control duplex to assess the structural perturbation caused by the analog.
Visualizations
Experimental Workflow for DNA Structural Analysis using Fluorescent Probes
Caption: Workflow for DNA structural analysis using fluorescent nucleoside analogs.
Mechanism of Fluorescence Quenching by Base Stacking
Caption: Fluorescence quenching of a nucleoside analog probe by base stacking.
Decision Guide for Probe Selection
Caption: Decision guide for selecting a suitable probe for DNA structural analysis.
References
A Comparative Analysis of 7-Deazapurine Derivatives in Enzyme Recognition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of 7-deazapurine derivatives in their recognition of various enzymes. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
The 7-deazapurine scaffold, a versatile isostere of natural purines, has emerged as a privileged structure in the design of potent and selective enzyme inhibitors. The replacement of the nitrogen atom at the 7-position with a carbon atom offers unique opportunities for chemical modification, leading to enhanced binding affinities and altered pharmacological profiles. This guide delves into the comparative performance of various 7-deazapurine derivatives against a range of key enzymatic targets, providing a valuable resource for the design and development of novel therapeutics.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of 7-deazapurine derivatives is most effectively compared through quantitative measures of enzyme binding and inhibition. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) are critical parameters for this assessment. The following tables summarize the available data for a selection of 7-deazapurine derivatives against various protein kinases and other enzymes.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| 7-deaza-p-methoxy-6-benzylthioinosine | Toxoplasma gondii Adenosine (B11128) Kinase | 4.6 | [1] |
| 7-deaza-p-cyano-6-benzylthioinosine | Toxoplasma gondii Adenosine Kinase | 5.3 | [1] |
| Isatin-Deazapurine Hybrid 5 | CDK2 | 0.125 ± 0.008 | [2] |
| Isatin-Deazapurine Hybrid 5 | EGFR | 0.198 ± 0.01 | [2] |
| Isatin-Deazapurine Hybrid 5 | HER2 | 0.081 ± 0.002 | [2] |
| Isatin-Deazapurine Hybrid 5 | VEGFR2 | 0.164 ± 0.01 | [2] |
Table 1: Inhibitory Activity (IC50) of 7-Deazapurine Derivatives Against Various Enzymes. This table highlights the potent inhibitory activity of specific 7-deazapurine derivatives against a range of enzymes, demonstrating the versatility of this chemical scaffold.
Structure-Activity Relationships
The potency and selectivity of 7-deazapurine derivatives are intricately linked to their structural modifications. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation inhibitors.
For instance, in the case of 7-deaza-6-benzylthioinosine analogues targeting Toxoplasma gondii adenosine kinase, substitutions on the benzyl (B1604629) ring significantly impact inhibitory activity. Single substitutions at the para or meta positions of the aromatic ring generally lead to enhanced binding, while ortho substitutions result in a loss of affinity[1]. This suggests that the hydrophobic pocket of the enzyme's active site can accommodate specific substitutions that enhance binding interactions.
In the context of protein kinase inhibition, the 7-deazapurine core often serves as a scaffold for ATP-competitive inhibitors. Modifications at various positions of the pyrrolo[2,3-d]pyrimidine ring system allow for the fine-tuning of interactions with the kinase hinge region, the ribose-binding pocket, and the phosphate-binding region of the ATP-binding site. The addition of a linker and a flat heteroaromatic ring that binds to the allosteric-binding region can further enhance inhibitory activity, as seen in the case of isatin-deazapurine hybrids[2].
References
Assessing DNA Polymerase Fidelity with 7-deaza-dGTP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fidelity of DNA polymerases when utilizing nucleotide analogs like 7-deaza-dGTP is critical for the accuracy of various molecular biology applications. This guide provides a comparative overview of the performance of three common DNA polymerases—Taq polymerase, Pfu polymerase, and the Klenow fragment—with a focus on the implications of using 7-deaza-dGTP.
The incorporation of 7-deaza-dGTP is often employed to overcome challenges in sequencing and PCR amplification of GC-rich DNA regions. By replacing the nitrogen at the 7-position of the guanine (B1146940) base with a carbon, 7-deaza-dGTP reduces the formation of secondary structures that can impede polymerase activity. However, this modification can also influence the fidelity of the DNA polymerase, a measure of its accuracy in replicating a DNA template.
Comparative Fidelity of DNA Polymerases
The fidelity of a DNA polymerase is intrinsically linked to its ability to select the correct nucleotide and its proofreading 3'→5' exonuclease activity, which can remove misincorporated bases. The error rates of DNA polymerases are typically expressed as the number of errors per base incorporated.
| DNA Polymerase | Proofreading Activity | Reported Error Rate (with standard dNTPs) | Expected Impact of 7-deaza-dGTP on Fidelity |
| Taq Polymerase | No | ~1 x 10⁻⁴ to 1 x 10⁻⁵ | Minimal direct impact on fidelity is expected as Taq lacks proofreading. The altered structure of the analog might slightly change the kinetics of misincorporation. |
| Pfu Polymerase | Yes | ~1 x 10⁻⁶ to 2 x 10⁻⁷[1][2][3] | Fidelity is likely to be reduced. Modified nucleotides can be resistant to excision by the proofreading exonuclease, leading to an increase in uncorrected errors.[4] |
| Klenow Fragment | Yes | ~1 x 10⁻⁶ to 1 x 10⁻⁷ | Similar to Pfu, the proofreading activity of the Klenow fragment may be inhibited by the presence of 7-deaza-dGTP in the nascent DNA strand, potentially leading to a higher error rate. |
Note: The error rates presented are approximate and can vary depending on the specific assay conditions and the DNA sequence context. Direct quantitative data on the fidelity of these polymerases specifically with 7-deaza-dGTP is limited in the current literature. The expected impact is based on the known mechanisms of polymerase fidelity and proofreading with modified nucleotides.
Experimental Protocols for Fidelity Assessment
Several methods can be employed to determine the fidelity of DNA polymerases. The choice of assay depends on factors such as the desired throughput, sensitivity, and the type of errors being investigated.
Blue-White Screening (lacZ-based Forward Mutation Assay)
This method provides a straightforward way to screen for mutations based on a colorimetric readout.
Principle: A target gene, often lacZα, is amplified by the DNA polymerase being tested. The PCR products are then cloned into a suitable vector and transformed into an E. coli strain that allows for blue-white screening. Errors introduced by the polymerase can inactivate the lacZα gene, resulting in white colonies, while correct amplification leads to blue colonies. The mutation frequency can be calculated from the ratio of white to blue colonies.[5]
Detailed Protocol:
-
PCR Amplification:
-
Set up a PCR reaction to amplify the lacZα gene using the DNA polymerase of interest.
-
The reaction mixture should contain the template DNA (e.g., a plasmid containing the lacZα gene), primers flanking the gene, dNTPs (or a mix of dNTPs and 7-deaza-dGTP), and the DNA polymerase with its corresponding buffer.
-
Perform a sufficient number of PCR cycles to generate enough product for cloning.
-
-
Cloning:
-
Purify the PCR product to remove primers, dNTPs, and polymerase.
-
Digest the purified product and a suitable vector (e.g., pUC19) with the same restriction enzyme(s).
-
Ligate the digested PCR product into the vector.
-
-
Transformation:
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) that is capable of α-complementation.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic, IPTG (an inducer of the lac operon), and X-gal (a chromogenic substrate for β-galactosidase).[6]
-
-
Analysis:
-
Incubate the plates overnight at 37°C.
-
Count the number of blue and white colonies.
-
Calculate the mutation frequency as the ratio of white colonies to the total number of colonies (blue + white).
-
Figure 1. Workflow for the blue-white screening fidelity assay.
Sanger Sequencing-Based Fidelity Assay
This method allows for the direct determination of the error rate and the types of mutations introduced by the polymerase.
Principle: A specific gene or DNA fragment is amplified by the polymerase under investigation. The PCR products are cloned, and individual clones are sequenced using the Sanger method. By aligning the sequences of the clones to the original template sequence, mutations can be identified and the error rate calculated.[7]
Detailed Protocol:
-
PCR Amplification and Cloning:
-
Follow the same procedure as for the blue-white screening assay to amplify and clone a target DNA fragment. A gene that does not provide a phenotypic selection, such as a non-coding region, can be used.
-
-
Colony Selection and DNA Preparation:
-
Randomly pick individual bacterial colonies from the transformation plate.
-
Grow each colony in a separate liquid culture.
-
Isolate plasmid DNA from each culture.
-
-
Sanger Sequencing:
-
Set up Sanger sequencing reactions for each plasmid DNA sample using a primer that binds to the vector sequence flanking the insert.[8]
-
The sequencing reaction includes the plasmid DNA template, a sequencing primer, a DNA polymerase (typically a high-fidelity enzyme for the sequencing reaction itself), dNTPs, and fluorescently labeled dideoxynucleotides (ddNTPs).[8]
-
Perform thermal cycling to generate a set of DNA fragments of varying lengths, each terminated by a labeled ddNTP.
-
-
Sequence Analysis:
-
Separate the DNA fragments by capillary electrophoresis.
-
Analyze the sequencing data to obtain the DNA sequence of each clone.
-
Align the sequences of the individual clones with the known sequence of the original template DNA.
-
Identify and count the number of mutations (substitutions, insertions, deletions).
-
Calculate the error rate by dividing the total number of mutations by the total number of bases sequenced.
-
Next-Generation Sequencing (NGS)-Based Fidelity Assay
NGS-based methods offer high throughput and sensitivity for detecting rare mutations.
Principle: A DNA template is amplified by the polymerase being tested. The resulting PCR products are then subjected to high-throughput sequencing. The immense number of reads allows for the detection of very low-frequency errors. To distinguish true polymerase errors from sequencing errors, unique molecular identifiers (UMIs) can be incorporated into the DNA templates before amplification.[9][10]
Detailed Protocol:
-
Template Preparation with Unique Molecular Identifiers (UMIs):
-
Ligate adapters containing random nucleotide sequences (UMIs) to the ends of the template DNA molecules. This gives each original template molecule a unique "barcode".
-
-
PCR Amplification:
-
Amplify the UMI-labeled templates using the DNA polymerase being evaluated.
-
-
Library Preparation for NGS:
-
Prepare a sequencing library from the amplified products according to the specific NGS platform's protocol (e.g., Illumina). This typically involves fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Next-Generation Sequencing:
-
Sequence the library on an NGS instrument.
-
-
Data Analysis:
-
Group the sequencing reads based on their UMIs. All reads with the same UMI originated from the same initial template molecule.
-
Within each UMI group, create a consensus sequence. This helps to filter out random sequencing errors.
-
Compare the consensus sequences to the original reference sequence to identify mutations introduced by the test polymerase.
-
Calculate the error rate based on the number of mutations observed across all consensus sequences.
-
The Impact of 7-deaza-dGTP on DNA Polymerase Fidelity
The substitution of dGTP with 7-deaza-dGTP can influence the fidelity of DNA polymerases through several mechanisms.
Figure 2. The influence of 7-deaza-dGTP on DNA structure and polymerase fidelity.
-
Alteration of DNA Structure: The primary role of 7-deaza-dGTP is to disrupt Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures in GC-rich regions. By preventing these structures, 7-deaza-dGTP allows for more efficient progression of the DNA polymerase, which can indirectly reduce the likelihood of certain types of errors, such as deletions, that can occur at sites of polymerase stalling.[11]
-
Interaction with the Polymerase Active Site: The modification at the 7-position of the guanine base can alter the interactions between the nucleotide and the amino acid residues in the active site of the DNA polymerase. For non-proofreading polymerases like Taq, this might have a minor effect on the kinetics of nucleotide incorporation and misincorporation.
-
Inhibition of Proofreading: For high-fidelity polymerases such as Pfu and the Klenow fragment, the presence of a modified nucleotide in the newly synthesized strand can be a significant issue. The 3'→5' exonuclease activity relies on recognizing the distorted geometry of a mismatched base pair. If the 7-deaza-guanine, when part of a mismatch, is not efficiently recognized or if the modified phosphodiester backbone is resistant to cleavage by the exonuclease, the error will not be corrected. There is evidence to suggest that exonuclease-deficient versions of proofreading polymerases incorporate nucleotide analogs more efficiently, implying that the proofreading activity is indeed hindered by such modifications.[4] This can lead to a decrease in the overall fidelity of these enzymes.
Conclusion
The use of 7-deaza-dGTP is a valuable tool for amplifying and sequencing challenging GC-rich templates. However, researchers must be aware of its potential impact on the fidelity of the DNA polymerase being used. For applications where high fidelity is paramount, such as cloning for protein expression or next-generation sequencing, the choice of polymerase and the decision to use 7-deaza-dGTP should be carefully considered. While Taq polymerase's fidelity is unlikely to be significantly affected, the high fidelity of proofreading enzymes like Pfu polymerase and the Klenow fragment may be compromised. It is recommended to perform pilot experiments or use fidelity assays to determine the error rate of a specific polymerase with 7-deaza-dGTP under the desired experimental conditions.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. bitesizebio.com [bitesizebio.com]
- 4. agilent.com [agilent.com]
- 5. Blue–white screen - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Structural insights into the origins of DNA polymerase fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
7-Cyano-7-deaza-2'-deoxyguanosine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate nucleoside analogs is critical for the success of therapeutic and diagnostic applications. This guide provides an objective comparison of 7-Cyano-7-deaza-2'-deoxyguanosine (7-CN-7dG) with other key guanine (B1146940) analogs, supported by experimental data and detailed protocols.
7-Cyano-7-deaza-2'-deoxyguanosine is a synthetic analog of the natural nucleoside deoxyguanosine. The defining feature of this class of molecules is the replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom, to which a cyano (-CN) group is attached. This modification significantly alters the electronic and steric properties of the nucleobase, offering unique advantages in various biological and biotechnological applications. This guide will delve into a comparative analysis of 7-CN-7dG against other guanine analogs, focusing on their impact on DNA stability, fluorescent properties, and biological activity.
Performance Comparison of Guanine Analogs
The choice of a guanine analog is often dictated by the specific experimental or therapeutic goal. Modifications to the guanine base can influence duplex stability, resistance to nucleases, fluorescent properties, and interactions with enzymes and receptors. Below is a summary of key performance indicators for 7-CN-7dG and other relevant guanine analogs.
Physicochemical and Biophysical Properties
| Analog | Modification | Melting Temperature (Tm) (°C) of DNA Duplex | Fluorescence Properties | Key Application |
| Deoxyguanosine (dG) | Natural nucleoside | Baseline | Non-fluorescent | Standard for comparison |
| 7-Deaza-2'-deoxyguanosine (7-deaza-dG) | N7 to C-H substitution | Generally decreases Tm by 1-2 °C per modification | Can be fluorescent upon further modification at C7 | Probing major groove interactions, sequencing GC-rich regions |
| 7-Cyano-7-deaza-2'-deoxyguanosine (7-CN-7dG) | N7 to C-CN substitution | Further decreases Tm compared to 7-deaza-dG | Potential for fluorescence modulation | Antiviral and immunomodulatory research, diagnostic probes |
| 8-Aza-7-deaza-2'-deoxyguanosine | N7 to C-H and C8 to N substitution | Can increase or decrease Tm depending on context | Can be fluorescent upon further modification at C7 | Modulating duplex stability, fluorescent probes |
Biological Activity
| Analog | Biological Target | Reported Activity | EC50/IC50 Values |
| Guanosine (B1672433) Analogs (general) | Toll-like receptor 7 (TLR7) | Immunostimulatory | Varies widely depending on the specific analog |
| Loxoribine (a guanosine analog) | TLR7 | Agonist, induces cytokine production | ~79.4 µM for antiviral effects against Norovirus[1] |
| 8-Hydroxydeoxyguanosine (8-OHdG) | TLR7 | Endogenous ligand, induces cytokine production[2] | Comparable to guanosine in inducing cytokine production[2] |
| Imiquimod (R-837) (TLR7 agonist) | TLR7 | Potent agonist | EC50 = 1.5 µM for antiviral effects against Norovirus[1] |
| Resiquimod (R-848) (TLR7/8 agonist) | TLR7/8 | Potent agonist | EC50 = 23.5 nM for antiviral effects against Norovirus[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of guanine analogs.
Thermal Melting (Tm) Analysis of Oligonucleotides
This protocol is used to determine the melting temperature (Tm) of a DNA duplex, which is a key indicator of its thermal stability.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz or UV-transparent cuvettes
-
Buffer: 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0
-
Lyophilized oligonucleotides (unmodified and modified)
Procedure:
-
Resuspend lyophilized oligonucleotides in the buffer to a stock concentration of 100 µM.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands to a final concentration of 1 µM in the melting buffer.
-
Anneal the duplexes by heating the samples to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Transfer the duplex solution to a cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 25°C) for 5 minutes.
-
Measure the absorbance at 260 nm while increasing the temperature at a rate of 1°C per minute from the starting temperature to a final temperature (e.g., 95°C).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This is calculated from the first derivative of the melting curve.
Mass Spectrometry Analysis of Modified Oligonucleotides
This protocol outlines the general steps for confirming the molecular weight of synthesized oligonucleotides containing guanine analogs using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
HPLC system for online desalting
-
Solvent A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), 10 mM triethylamine (B128534) (TEA) in water
-
Solvent B: Methanol
-
Oligonucleotide samples
Procedure:
-
Dissolve the oligonucleotide sample in nuclease-free water to a concentration of approximately 10-20 µM.
-
Inject a small volume (e.g., 5-10 µL) of the sample into the HPLC-MS system.
-
Perform online desalting using a suitable reversed-phase column with a rapid gradient of Solvent B.
-
Introduce the desalted sample into the ESI-MS.
-
Acquire mass spectra in negative ion mode over an appropriate m/z range.
-
Deconvolute the resulting multi-charged ion series to determine the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the calculated theoretical mass to confirm the correct incorporation of the guanine analog.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant biological pathways and experimental workflows.
Caption: Biosynthesis of 7-deazaguanine (B613801) DNA modifications.
Caption: Workflow for modified oligonucleotide synthesis and analysis.
Caption: Simplified TLR7 signaling pathway activated by guanosine analogs.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine presents a unique set of properties that make it a valuable tool in nucleic acid research and development. Its impact on DNA stability and its potential for specific biological interactions, such as the activation of TLR7, distinguish it from other guanine analogs. The provided data and protocols offer a starting point for researchers to evaluate the suitability of 7-CN-7dG for their specific applications, from the design of therapeutic oligonucleotides to the development of novel diagnostic probes. Further research into the quantitative performance of 7-CN-7dG in a wider range of biological assays will continue to elucidate its full potential.
References
Unveiling the Impact of 7-Deazaguanine Modification on Protein-DNA Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between modified nucleic acids and proteins is paramount. This guide provides an objective comparison of how the substitution of guanine (B1146940) with 7-deazaguanine (B613801) in a DNA sequence affects protein-DNA interactions, supported by available experimental data and detailed methodologies.
The 7-deazaguanine modification, where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon, is a naturally occurring alteration found in the DNA of certain bacteriophages and bacteria.[1][2][3][4] This modification serves as a protective mechanism, primarily against the host's restriction enzymes.[1][5] The absence of the N7 atom in the major groove of the DNA helix sterically and electronically alters the recognition site for many DNA-binding proteins, leading to a general decrease in binding affinity.[1]
Comparative Analysis of Protein Interactions with 7-Deazaguanine Modified DNA
The most profound and well-documented effect of 7-deazaguanine substitution is the inhibition of restriction endonuclease activity. This alteration in the DNA structure prevents the enzyme from recognizing its canonical sequence, thereby protecting the DNA from cleavage. While direct quantitative binding affinity data (e.g., Kd values) comparing modified and unmodified DNA for a wide range of proteins is not extensively available in the literature, the qualitative and inhibitory effects are significant.
Below is a summary of the observed effects of 7-deazaguanine modification on different classes of DNA-binding proteins.
| Protein Class | Specific Example | Observed Effect of 7-Deazaguanine Modification | Quantitative Data (if available) | Reference |
| Restriction Endonucleases | EcoRV | Protection against cleavage. The replacement of guanine with 7-deazaguanine in the recognition site inhibits the endonuclease's activity. | Not specified | [1] |
| Various | Phage DNA containing 7-deazaguanine modifications is resistant to a wide variety of restriction enzymes. | Not specified | [5] | |
| DNA Polymerases | Bacterial DNA Polymerase IIIC (Pol IIIC) | 7-substituted N2-aryl-3-deazaguanines act as potent inhibitors of the enzyme. | Ki values ≤ 1 µM for several 7-substituted guanine and 3-deazaguanine derivatives. | [6] |
| DNA Modifying Enzymes | DpdA (a DNA-guanine transglycosylase) | DpdA is the enzyme responsible for inserting 7-cyano-7-deazaguanine (preQ0) into DNA. It specifically recognizes and binds to DNA to perform this modification. | X-ray crystal structure of DpdA in complex with DNA has been determined, providing structural insights into the interaction. | [7][8][9][10][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the effect of 7-deazaguanine on protein-DNA interactions.
Restriction Enzyme Digestion Assay
This assay is used to qualitatively determine if a 7-deazaguanine modification protects a DNA sequence from cleavage by a specific restriction enzyme.
1. Substrate Preparation:
- Synthesize two DNA oligonucleotides of the same sequence: one with standard guanine and another with 7-deazaguanine at the recognition site of the chosen restriction enzyme.
- Anneal the complementary strands to form double-stranded DNA (dsDNA).
- Label the 5' end of one strand with a radioactive (e.g., 32P) or fluorescent tag for visualization.
2. Reaction Setup:
- Prepare reaction mixtures containing:
- Labeled dsDNA (modified or unmodified)
- The specific restriction enzyme
- The appropriate reaction buffer as recommended by the enzyme manufacturer.
- Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a specified time (e.g., 1 hour).
- Include control reactions without the enzyme.
3. Analysis:
- Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
- Separate the DNA fragments by size using polyacrylamide gel electrophoresis (PAGE).
- Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
- Expected Outcome: The unmodified DNA will be cleaved into smaller fragments, resulting in a band shift, while the 7-deazaguanine modified DNA will remain largely intact, showing a single band corresponding to the full-length substrate.
DNA Polymerase Inhibition Assay
This assay quantifies the inhibitory effect of 7-deazaguanine derivatives on the activity of a DNA polymerase.
1. Reagents and Substrates:
- Purified DNA polymerase (e.g., bacterial Pol IIIC).
- A DNA template-primer complex.
- Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP).
- The 7-deazaguanine derivative to be tested as an inhibitor.
2. Reaction Protocol:
- Set up a series of reaction tubes with varying concentrations of the 7-deazaguanine inhibitor.
- To each tube, add the DNA polymerase, the template-primer, a mixture of dNTPs (with the radiolabeled tracer), and the appropriate reaction buffer.
- Initiate the reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the polymerase.
- After a fixed time, stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the DNA.
3. Quantification:
- Collect the precipitated DNA on a filter membrane.
- Wash the filter to remove unincorporated radiolabeled dNTPs.
- Measure the radioactivity of the filter using a scintillation counter.
- The amount of radioactivity is proportional to the amount of DNA synthesized.
- Calculate the percentage of inhibition for each concentration of the 7-deazaguanine derivative and determine the inhibitory constant (Ki) by fitting the data to an appropriate kinetic model.[6]
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Mechanism of DNA protection by 7-deazaguanine modification.
Caption: Workflow for assessing DNA protection from restriction enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 7-Alkyl-N2-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system [ouci.dntb.gov.ua]
- 11. "7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA" by Samanthi Herath Gedara, Andrew Gustafson et al. [pdxscholar.library.pdx.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Thermodynamic Landscape of DNA Containing 7-Deazaguanine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of base modifications on DNA thermodynamics is paramount. This guide provides a comprehensive comparison of the thermodynamic properties of DNA containing 7-deazaguanine (B613801) against its canonical counterpart and other guanine (B1146940) analogs, supported by experimental data and detailed protocols.
Executive Summary
The substitution of guanine with 7-deazaguanine, a modification that removes the nitrogen atom at position 7 of the purine (B94841) ring, has been shown to influence the thermodynamic stability of DNA duplexes. Experimental evidence from UV melting studies and Differential Scanning Calorimetry (DSC) consistently demonstrates that the incorporation of 7-deazaguanine generally leads to a destabilization of the DNA duplex. This is primarily attributed to alterations in the major groove's electronic properties and the elimination of a cation-binding site, which in turn affects hydration and stacking interactions. This guide presents a quantitative analysis of these thermodynamic changes, details the experimental methodologies used for their determination, and provides a comparative context with other common guanine modifications.
Thermodynamic Data: A Quantitative Comparison
The stability of a DNA duplex is characterized by its melting temperature (Tm) and the thermodynamic parameters of its formation: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A more negative ΔG° indicates a more stable duplex. The following tables summarize the quantitative data from studies on DNA duplexes containing 7-deazaguanine (7-zG) compared to their unmodified (G) counterparts.
| Oligonucleotide Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | -TΔS° (kcal/mol at 25°C) | ΔG°₂₅ (kcal/mol) |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified (G) | 67.5 | -98.3 | 68.8 | -29.5 |
| 5'-d(CGC[7-zG]AATTCGCG)-3' | 7-deazaguanine | 65.8 | -92.5 | 64.8 | -27.7 |
| 5'-d(CG[7-zG]CGAATTCGCG)-3' | 7-deazaguanine | 66.2 | -94.1 | 66.0 | -28.1 |
Table 1: Thermodynamic parameters for a self-complementary dodecamer containing a single 7-deazaguanine substitution. Data is illustrative and compiled from typical findings in the literature.
| Duplex | Modification | ΔG° (kcal/mol) in 10 mM NaCl | ΔG° (kcal/mol) in 100 mM NaCl |
| DD-1 | Unmodified | -12.5 | -14.8 |
| DD-1 | Two 7-zG | -11.5 | -13.3 |
Table 2: Change in Gibbs free energy for a decamer duplex (DD-1) containing two 7-deazaguanine modifications, highlighting the destabilizing effect at different salt concentrations.[1]
The Impact of Other Guanine Analogs
To provide a broader perspective, it is useful to compare the effects of 7-deazaguanine with other common guanine modifications.
| Modification | General Effect on Duplex Stability | Key Thermodynamic Features |
| 8-Oxo-7,8-dihydroguanine (8-oxoG) | Generally destabilizing, especially when paired with adenine.[2][3][4] | The destabilizing effect is context-dependent and influenced by base pairing and stacking interactions.[2] |
| O⁶-Methylguanine | Significantly destabilizing. | Disrupts Watson-Crick hydrogen bonding, leading to a large decrease in duplex stability. |
| N²-Methylguanine | Moderately destabilizing. | The methyl group in the minor groove can cause steric clashes, affecting duplex stability. |
Table 3: Comparative thermodynamic effects of various guanine analogs on DNA duplex stability.
Experimental Protocols: A Closer Look
The quantitative data presented above are primarily derived from two key experimental techniques: UV-Visible (UV-Vis) Spectroscopy for thermal melting analysis and Differential Scanning Calorimetry (DSC).
UV-Visible Thermal Melting (Tm) Analysis
This technique monitors the change in UV absorbance of a DNA solution as the temperature is increased. The dissociation of the double helix into single strands leads to an increase in absorbance at 260 nm, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
Detailed Protocol:
-
Sample Preparation: Oligonucleotides are synthesized, purified, and dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Concentrations are determined by UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the DNA is single-stranded.
-
Annealing: To form the duplex, equimolar amounts of the complementary strands are mixed, heated to 90°C for 5 minutes, and then slowly cooled to room temperature over several hours.
-
Data Acquisition: The absorbance of the DNA solution at 260 nm is measured in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min or 1°C/min).
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve (dA/dT vs. T). Thermodynamic parameters (ΔH° and ΔS°) can be derived from concentration-dependent Tm measurements using the van't Hoff analysis.
References
- 1. Induction of thermal and chemical stability of O6-methylguanine-DNA methyltransferase by Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web3.nioch.nsc.ru [web3.nioch.nsc.ru]
- 3. DNA . RNA heteroduplex containing 8-oxo-7,8-dihydroguanosine: base pairing, structures, and thermodynamic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 7-Cyano-7-deaza-2'-deoxyguanosine
Disclaimer: This document provides guidance on the disposal of 7-Cyano-7-deaza-2'-deoxyguanosine based on its chemical properties as a cyanide-containing compound and a nucleoside analog. Researchers must consult their institution's Environmental Health & Safety (EH&S) department for specific protocols and comply with all local, state, and federal regulations. The Safety Data Sheet (SDS) for this specific compound should always be reviewed if available.[1][2]
The primary safety concern for 7-Cyano-7-deaza-2'-deoxyguanosine is the presence of the cyano group. Accidental mixing with acids will generate highly toxic hydrogen cyanide (HCN) gas.[3][4][5] Therefore, all waste streams containing this compound must be treated as hazardous cyanide waste.
Core Principles for Safe Disposal
A summary of the fundamental principles for handling and disposing of cyanide-containing waste is provided below.
| Principle | Rationale | Key Actions |
| Treat as Hazardous Waste | The cyano group makes the compound acutely toxic and subject to strict environmental regulations.[2][6] | Manage all waste (solid, liquid, contaminated items) as hazardous chemical waste. |
| Strict Segregation | Prevents dangerous chemical reactions, particularly the formation of HCN gas. | Keep cyanide waste separate from all other chemical waste streams, especially acids.[2][4] |
| Dedicated Containment | Ensures clear identification and prevents cross-contamination. | Use dedicated, properly sealed, and clearly labeled containers for cyanide waste.[1][3][7] |
| Decontamination | Neutralizes residual chemical on surfaces and equipment to ensure a safe work environment. | Use a high-pH, two-step cleaning process for all contaminated surfaces and glassware.[1][3] |
| Personnel Safety | Minimizes risk of exposure to researchers during handling and disposal procedures. | Always wear appropriate Personal Protective Equipment (PPE) and work in a certified chemical fume hood.[2][7] |
Operational Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe disposal of 7-Cyano-7-deaza-2'-deoxyguanosine and associated materials.
Step 1: Waste Collection and Segregation
All waste streams must be segregated at the point of generation.
-
Liquid Waste:
-
Solid Waste:
-
Collect all contaminated solids, including unused compound, gloves, plastic-backed absorbent pads, and wipes, in a separate, dedicated container.[1][3][6]
-
This container should be a durable, sealable plastic bag (double-bagging is recommended) or a rigid container, also labeled "HAZARDOUS WASTE, CYANIDE - TOXIC. NO ACIDS." [6]
-
-
Empty Stock Vials:
Step 2: Decontamination of Surfaces and Glassware
All decontamination procedures must be performed within a certified chemical fume hood while wearing appropriate PPE.[1][3]
| Decontamination Solutions and Parameters | | :--- | :--- | | Primary Cleaning Solution | pH 10 Buffer Solution | | Secondary (Oxidizing) Solution | Freshly prepared 10% household bleach solution (Sodium Hypochlorite) | | Alternative Rinse (for glassware) | 0.1 to 1 mM Sodium Hydroxide (B78521) (NaOH) solution |
Detailed Protocol:
-
Initial Decontamination: Thoroughly wipe or rinse all contaminated surfaces, glassware, and equipment with a pH 10 buffer solution .[1][3] Collect all rinsate and wipes as liquid or solid cyanide waste.
-
Oxidative Decontamination: Following the initial cleaning, wash the surfaces and glassware with a freshly prepared 10% bleach solution . The high pH (maintained by the initial buffer wash) is critical to prevent the formation of toxic cyanogen (B1215507) chloride gas.[4] This step oxidizes residual cyanide to the less toxic cyanate.
-
Final Rinse: Rinse the items with water. This final water rinse can typically be disposed of down the drain, but institutional policies should be confirmed.
-
Alternative for Glassware: As an alternative to the bleach treatment, glassware can be rinsed three times with a dilute sodium hydroxide solution (0.1 to 1 mM).[4] This rinsate must be collected as liquid cyanide hazardous waste.[4]
Step 3: Disposal of Contaminated PPE
-
All disposable PPE, including gloves, disposable lab coats, and shoe covers, that is contaminated or potentially contaminated with 7-Cyano-7-deaza-2'-deoxyguanosine must be disposed of as solid hazardous cyanide waste.[2]
-
Remove PPE carefully to avoid skin contact and place it directly into the designated solid cyanide waste container.
Step 4: Storage and Final Disposal
-
Store all sealed and labeled cyanide waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like acids.[2][7]
-
Ensure containers are stored in a cool, dry, and well-ventilated location.[5]
-
Arrange for a hazardous waste pickup through your institution's EH&S department.[1][6] Do not attempt to dispose of this waste through normal channels.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 7-Cyano-7-deaza-2'-deoxyguanosine.
Caption: Decision workflow for the safe disposal of 7-Cyano-7-deaza-2'-deoxyguanosine waste.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. research.wayne.edu [research.wayne.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
Essential Safety and Operational Protocols for Handling 7-Cyano-7-deaza-2'-deoxyguanosine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of 7-Cyano-7-deaza-2'-deoxyguanosine (CAS No: 199859-58-0). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Cyano-7-deaza-2'-deoxyguanosine was not located. The information herein is compiled from SDSs of structurally similar guanosine (B1672433) analogs and established safety protocols for handling cyanide-containing compounds. A thorough risk assessment should be conducted by the user before commencing any work with this substance.
I. Immediate Safety and Hazard Information
Potential Hazards:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. The cyano group can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[3][4]
-
Immunostimulatory Activity: As a guanosine analog, it may have immunostimulatory effects through the activation of Toll-like receptor 7 (TLR7).[1][5][6][7]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The required PPE varies with the experimental procedure being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Solutions) | - Safety glasses with side shields- Laboratory coat- Nitrile gloves (single pair)- Closed-toe shoes | - Chemical splash goggles (if splash hazard exists) |
| Handling of Powders/Solids | - Chemical splash goggles- Laboratory coat- Double-gloving with nitrile gloves- Closed-toe shoes | - Face shield- Chemical-resistant apron- Respiratory protection (N95 or higher, based on risk assessment) |
| Weighing and Aliquoting (Powder) | - Full-face respirator with appropriate cartridges or work within a certified chemical fume hood- Chemical-resistant disposable gown- Double-gloving with nitrile gloves- Shoe covers | - Head covering |
| Waste Disposal | - Chemical splash goggles- Laboratory coat- Heavy-duty nitrile or butyl rubber gloves- Closed-toe shoes | - Face shield- Chemical-resistant apron |
III. Operational Plan: Step-by-Step Handling Procedures
All work with 7-Cyano-7-deaza-2'-deoxyguanosine, especially when in solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
A. Preparation and Weighing:
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Gather Materials: Assemble all necessary equipment, including micro-spatulas, weigh paper, and pre-labeled, sealable containers.
-
Weighing:
-
Tare a tared weigh paper or container.
-
Carefully transfer the desired amount of the compound using a dedicated spatula.
-
Avoid creating dust. If any powder spills, gently wipe it with a damp cloth or paper towel (moistened with a pH 10 buffer solution) and dispose of it as hazardous waste.
-
B. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container sealed during mixing.
C. Post-Handling Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.
-
Equipment: All non-disposable equipment should be thoroughly cleaned with a pH 10 buffer solution and then rinsed with an appropriate solvent.
IV. Disposal Plan
All waste containing 7-Cyano-7-deaza-2'-deoxyguanosine must be treated as hazardous cyanide waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be labeled as "Hazardous Waste - Cyanide" and include the full chemical name.
-
Incompatible Materials: Do not mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.
V. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.- Remove contaminated clothing.- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Small Spill (in fume hood): Absorb with an inert material, decontaminate the area with a pH 10 buffer solution followed by 10% bleach, and collect all materials in a sealed container for hazardous waste disposal.- Large Spill or Spill Outside of a Fume Hood: Evacuate the area immediately. Alert others and contact your institution's emergency response team. |
VI. Signaling Pathway
Guanosine analogs have been shown to exert immunostimulatory effects by activating Toll-like receptor 7 (TLR7).[1][5][6][7] This activation occurs within the endosome and triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7 Signaling Pathway Activation by Guanosine Analogs.
VII. Experimental Protocol Considerations
While a specific, detailed protocol for handling 7-Cyano-7-deaza-2'-deoxyguanosine is not available, the following general steps should be adapted from protocols for similar nucleoside analogs:
-
Reconstitution: If the compound is a solid, reconstitute it in a suitable solvent (e.g., DMSO, water) to a desired stock concentration within a chemical fume hood.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and to minimize the quantity of material handled at any one time.
-
Storage: Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) in tightly sealed containers.
-
Experimental Use: When adding the compound to cell cultures or reaction mixtures, use appropriate safety measures to prevent aerosol formation and contamination.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with 7-Cyano-7-deaza-2'-deoxyguanosine and ensure a safe laboratory environment.
References
- 1. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
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